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  • Product: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
  • CAS: 1626336-01-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: Physicochemical Properties and Analytical Methodologies

Introduction In the landscape of modern drug discovery and development, heterocyclic compounds play a pivotal role. Among these, the 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention due t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds play a pivotal role. Among these, the 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention due to its prevalence in biologically active molecules and its ability to form key hydrogen bonding interactions with protein targets.[1][2] The strategic introduction of a boronic acid moiety, particularly at the 5-position, further enhances the synthetic utility of this scaffold, primarily through its application in Suzuki-Miyaura cross-coupling reactions.[3] This guide provides a comprehensive technical overview of a specific, fluorinated derivative: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

The incorporation of a fluorine atom onto the 7-azaindole core is a deliberate design element intended to modulate the molecule's physicochemical properties. Fluorine substitution can influence acidity, lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block for medicinal chemists.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the properties of this compound and robust protocols for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. While some experimental data for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is not publicly available, we can compile known information and provide informed estimations based on related structures.

PropertyValue/InformationSource/Rationale
Molecular Formula C₇H₆BFN₂O₂Supplier Data
Molecular Weight 179.95 g/mol Supplier Data
CAS Number 1626336-01-3Supplier Data
Appearance SolidFluorochem
Purity ≥97%Fluorochem
Melting Point Not available. Estimated to be >250 °C.Based on the high melting points of similar heterocyclic boronic acids and the potential for strong intermolecular hydrogen bonding.[4]
Solubility - Water: Predicted to have low solubility. - Organic Solvents: Likely soluble in polar aprotic solvents like DMSO and DMF, and alcohols like methanol and ethanol. Solubility in less polar solvents like ethyl acetate and dichloromethane is expected to be limited.General solubility trends for arylboronic acids indicate low aqueous solubility, which can be influenced by pH.[5][6] Solubility in organic solvents is typically higher for polar aprotic solvents.
pKa Not experimentally determined. Estimated to be in the range of 8.0-9.0.The pKa of the boronic acid group in phenylboronic acid is ~8.8. The electron-withdrawing fluorine and the 7-azaindole nucleus are expected to slightly lower this value. The pKa of the 7-azaindole nitrogen is estimated to be around 3.5-4.5, making it a weak base.[7][8]

Stability and Handling

Arylboronic acids are known to have specific stability considerations that are crucial for their storage and use in chemical reactions.

Key Stability Considerations:

  • Dehydration to Boroxines: Like other arylboronic acids, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid can undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[9] This is often observed upon heating or under vacuum. The presence of boroxine can complicate characterization and reactivity, although it is typically in equilibrium with the monomeric boronic acid in the presence of water.

  • Protodeboronation: This is a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acid or base and is influenced by the electronic nature of the aryl group.[10]

  • Oxidation: Arylboronic acids can be susceptible to oxidation, particularly under basic conditions. It is advisable to handle the compound under an inert atmosphere where possible, especially for long-term storage.

Recommended Storage:

Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. The following section outlines detailed, self-validating protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation of organic molecules.

Rationale: ¹H NMR will confirm the presence and connectivity of the protons on the 7-azaindole ring system. ¹³C NMR will identify all carbon environments. ¹⁹F NMR will confirm the presence of the fluorine atom, and ¹¹B NMR will provide information about the boron center.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which allows for heating if necessary to improve solubility. The exchangeable protons of the B(OH)₂ and N-H groups will be observable in this solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals will include aromatic protons on the pyrrolo[2,3-b]pyridine core and a broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent. The N-H proton will also appear as a broad singlet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expect to observe signals for all seven carbon atoms. The carbon attached to the boron atom may be broad due to quadrupolar relaxation of the boron nucleus.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • A broad singlet is expected in the region of 20-30 ppm, characteristic of a trigonal boronic acid.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons of the molecule. Compare the observed spectra with predicted spectra or data from structurally similar compounds.[11][12][13]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight.

Rationale: HPLC will separate the target compound from any impurities, while the mass spectrometer will provide an accurate mass measurement, confirming the elemental composition.

Step-by-Step Protocol:

  • HPLC System and Column:

    • Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • The HPLC system should be coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • The acidic mobile phase helps to suppress the ionization of silanol groups on the stationary phase and protonate the analyte for positive ion mode detection.

  • Chromatographic Conditions:

    • Flow rate: 0.4 mL/min.

    • Column temperature: 40 °C.

    • Injection volume: 1-5 µL.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electrospray Ionization (ESI), positive mode.

    • Acquire data in full scan mode over a mass range of m/z 100-500.

    • The expected [M+H]⁺ ion for C₇H₆BFN₂O₂ is m/z 180.05.

  • Data Analysis:

    • Integrate the peak area in the chromatogram to determine the purity of the compound.

    • Analyze the mass spectrum to confirm the presence of the [M+H]⁺ ion and compare the measured accurate mass to the theoretical mass. The isotopic pattern for boron (¹⁰B and ¹¹B) should also be observable.[14][15]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals information about the packing and intermolecular interactions in the solid state.

Rationale: An X-ray crystal structure provides the definitive three-dimensional arrangement of atoms in the molecule.

Step-by-Step Protocol:

  • Crystal Growth:

    • Growing suitable single crystals can be challenging. A common method is slow evaporation of a saturated solution.

    • Screen various solvents and solvent mixtures, such as methanol, ethanol, acetonitrile, or mixtures with water.

    • Start by dissolving the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.

    • Allow the solvent to evaporate slowly in a loosely capped vial over several days to weeks.

  • Crystal Selection and Mounting:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Logical Relationships and Workflows

The characterization of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid follows a logical progression, ensuring a comprehensive understanding of the material before its use in further applications.

Caption: Workflow for the characterization of the boronic acid.

Conclusion

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of a 7-azaindole core, a fluorine substituent, and a reactive boronic acid moiety provides medicinal chemists with a powerful tool for generating new chemical entities with potentially enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its physicochemical properties, stability, and the application of robust analytical methodologies are paramount to its successful utilization in research and development. This guide provides a foundational framework for working with this important compound, enabling scientists to proceed with confidence in their synthetic endeavors.

References

  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Available at: [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]

  • 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl 3 (δ in ppm, J in Hz). ResearchGate. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Purification of boronic acids? Reddit. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]

  • B3O3Ph3(7-azaindole): Structure, Luminescence, and Fluxionality. Inorganic Chemistry. Available at: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules. Available at: [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. SciSpace. Available at: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

  • Improved manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof. Google Patents.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]

Sources

Exploratory

A Technical Guide to {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: A Cornerstone for Next-Generation Kinase Inhibitors

Introduction: The Strategic Importance of Fluorinated 7-Azaindoles in Medicinal Chemistry The pursuit of highly selective and potent kinase inhibitors remains a paramount objective in modern drug discovery. Within the va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated 7-Azaindoles in Medicinal Chemistry

The pursuit of highly selective and potent kinase inhibitors remains a paramount objective in modern drug discovery. Within the vast landscape of heterocyclic scaffolds, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged" structure. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the adenine hinge-binding motif of ATP, making it an effective anchor for kinase inhibitors. This guide focuses on a particularly valuable derivative: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (CAS Number: 1626336-01-3). The introduction of a fluorine atom at the 4-position and a boronic acid at the 5-position of the 7-azaindole scaffold creates a highly versatile and strategic building block for the synthesis of next-generation therapeutics. This document provides an in-depth technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of targeted kinase inhibitors.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 1626336-01-3
Molecular Formula C₇H₆BFN₂O₂
Molecular Weight 179.95 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

The Crucial Role of Fluorine and the Boronic Acid Moiety

The strategic placement of the fluorine atom and the boronic acid group on the 7-azaindole scaffold is key to the utility of this molecule.

The Impact of the 4-Fluoro Substituent:

The introduction of a fluorine atom at the 4-position of the 7-azaindole core has several profound effects that are highly advantageous in drug design:

  • Modulation of Basicity: The strongly electron-withdrawing nature of fluorine reduces the basicity of the adjacent pyridine nitrogen. This can be crucial for improving oral bioavailability and cell permeability, as a lower pKa can prevent unwanted protonation in the gastrointestinal tract and improve passage through cell membranes.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, such as hydrogen bonds and dipole-dipole interactions. These interactions can significantly increase the binding affinity and selectivity of the inhibitor for its target kinase.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of the drug molecule in the body.

The Versatility of the 5-Boronic Acid Group:

The boronic acid functionality at the 5-position serves as a versatile synthetic handle, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in medicinal chemistry due to its mild reaction conditions and broad functional group tolerance. The boronic acid allows for the efficient and modular introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid exploration of the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: A Plausible Synthetic Route

G cluster_0 Synthetic Pathway A 1. Halogenation (e.g., NBS or NCS) Starting Material: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine B 2. Protection of Pyrrole Nitrogen (e.g., SEM-Cl or Boc₂O) Intermediate: 5-Halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine A->B C 3. Borylation (e.g., Miyaura Borylation with Bis(pinacolato)diboron) Intermediate: N-Protected 4-fluoro-5-(pinacolatoboryl)-1H-pyrrolo[2,3-b]pyridine B->C D 4. Deprotection and Hydrolysis (e.g., TFA or HCl) Final Product: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid C->D

A plausible synthetic workflow.

Experimental Protocol (Proposed)

Step 1: Halogenation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Protection of the Pyrrole Nitrogen

  • Dissolve the crude 5-halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a base such as sodium hydride (NaH).

  • After stirring for a short period, add a protecting group reagent such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) or di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to proceed at room temperature until complete.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-protected intermediate by column chromatography on silica gel.

Step 3: Miyaura Borylation

  • In a reaction vessel, combine the N-protected 5-halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, bis(pinacolato)diboron, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base such as potassium acetate.

  • Add a degassed solvent, for example 1,4-dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the resulting boronate ester by column chromatography.

Step 4: Deprotection and Hydrolysis

  • Dissolve the purified N-protected 4-fluoro-5-(pinacolatoboryl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and stir at room temperature.

  • Monitor the deprotection and hydrolysis to the boronic acid.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent or by recrystallization to afford {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid as a solid.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The primary application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is as a key intermediate in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. This reaction enables the coupling of the 7-azaindole core with a variety of aryl and heteroaryl halides, providing a modular and efficient approach to building complex molecular architectures.

G cluster_0 Suzuki-Miyaura Coupling Workflow A {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/Water) A->C B Aryl/Heteroaryl Halide (R-X) B->C D Coupled Product: 4-Fluoro-5-(R)-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor Scaffold) C->D

Foundational

An In-depth Technical Guide to the Structure Elucidation of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This guide provides a comprehensive, multi-technique approach to the structural elucidation of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a heterocyclic compound of significant interest due to its constituent motifs. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The incorporation of a fluorine atom can profoundly influence metabolic stability and binding affinity, while the boronic acid group is a versatile handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[4][5]

This document eschews a rigid, templated format. Instead, it presents a logical, problem-solving narrative that mirrors the process of scientific discovery, moving from initial confirmation of mass and composition to the intricate mapping of atomic connectivity, and culminating in the definitive three-dimensional structure.

The Integrated Elucidation Strategy

Our approach is a self-validating system where data from orthogonal techniques are used to build a cohesive and irrefutable structural assignment. The workflow begins with mass spectrometry to confirm the elemental composition, proceeds to a suite of advanced NMR experiments to map the molecular framework, and concludes with X-ray crystallography for the ultimate confirmation in the solid state.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography MS HRMS (ESI) Formula Elemental Formula (C₇H₆BFN₂O₂) MS->Formula Exact Mass Connectivity Assemble Molecular Framework Formula->Connectivity Validate Composition NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F, ¹¹B) Fragments Identify Spin Systems & Functional Groups NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Connectivity Fragments->Connectivity Structure_3D Definitive 3D Structure & Stereochemistry Connectivity->Structure_3D Confirm in Solid State XRAY Single Crystal XRD XRAY->Structure_3D

Figure 1: A high-level overview of the integrated workflow for structure elucidation.

Part 1: Foundational Analysis via Mass Spectrometry

The first objective is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

Causality of Experimental Choice: Boronic acids are notoriously prone to thermal dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[6][7] Hard ionization techniques like Electron Impact (EI) or high-temperature GC-MS injectors can exacerbate this issue, complicating spectral interpretation.[8] ESI, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UPLC), allows for analysis under mild conditions, minimizing in-source degradation and providing a clean molecular ion.[9][10]

Data Presentation: Expected HRMS Ions

Ion SpeciesFormulaCalculated Exact Mass
[M+H]⁺ C₇H₇BFN₂O₂⁺ 181.0586
[M-H]⁻C₇H₅BFN₂O₂⁻178.0443
[M+Na]⁺C₇H₆BFN₂O₂Na⁺203.0405
[M+H-H₂O]⁺C₇H₅BFN₂O⁺163.0480
Boroxine Trimer [3M-3H₂O+H]⁺C₂₁H₁₃B₃F₃N₆O₃⁺481.1270

Note: The primary target ion in positive mode ESI is [M+H]⁺. The observation of the dehydrated ion or the boroxine trimer, even at low intensity, provides secondary evidence for the boronic acid moiety.

Experimental Protocol: UPLC-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Chromatography:

    • System: Acquity UPLC or equivalent.

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9][10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 1 minute.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • System: High-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Ionization Mode: ESI, Positive and Negative.

    • Mass Range: m/z 50-750.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the exact mass of the most intense ion in the primary peak and use software to calculate the elemental composition, comparing it against the theoretical values in the table above. A mass accuracy of < 5 ppm is required for confident formula assignment.

Part 2: Mapping the Framework with NMR Spectroscopy

With the elemental formula confirmed, the next and most intensive phase is to determine the precise connectivity of the atoms using Nuclear Magnetic Resonance (NMR) spectroscopy. For a molecule containing ¹H, ¹³C, ¹⁹F, and ¹¹B, a multi-nuclear approach is essential.

Expertise & Experience: Do not simply acquire a proton spectrum. A full suite of experiments is non-negotiable for a novel structure. The causality is clear: ¹H NMR provides information on proton environments and adjacencies, ¹³C NMR maps the carbon backbone, ¹⁹F NMR hones in on the fluorinated position, ¹¹B NMR confirms the state of the boronic acid, and 2D correlation experiments (COSY, HSQC, HMBC) are the "glue" that connects these individual pieces into a complete molecular structure.

¹H, ¹³C, ¹⁹F, and ¹¹B NMR: The Individual Pieces
  • ¹H NMR: Expect signals for the two protons on the pyrrole ring, two protons on the pyridine ring, and the pyrrole N-H proton. The B(OH)₂ protons are often broad and may exchange with solvent, making them difficult to observe.

  • ¹³C NMR: Expect 7 signals for the aromatic carbons. A key signature will be the carbon directly attached to the fluorine atom (C4), which will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-280 Hz) and appear as a doublet.[11] Carbons two and three bonds away will show smaller couplings.

  • ¹⁹F NMR: This experiment is highly sensitive and provides a clean diagnostic signal.[12] For this structure, a single resonance is expected. Its chemical shift provides information about the electronic environment, and couplings to nearby protons (³JFH, ⁴JFH) can further confirm its position.

  • ¹¹B NMR: The boronic acid will produce a single, often broad, signal. The chemical shift (typically δ 20-30 ppm for trigonal planar boronic acids) confirms the presence and oxidation state of the boron atom.[7]

2D NMR: Assembling the Puzzle

Two-dimensional NMR is where the structure is truly elucidated. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool in this arsenal. It reveals correlations between protons and carbons that are typically 2 or 3 bonds apart, allowing us to build the scaffold and unequivocally place the substituents.

Figure 2: Key expected HMBC correlations for confirming the scaffold and substituent positions.

Trustworthiness through Self-Validation: The HMBC data must be consistent with all other data. For example, a correlation from the H6 proton to the fluorinated C4 carbon (a ³J coupling) and the boronic acid-bearing C5 carbon (a ²J coupling) would definitively establish the 4-Fluoro, 5-Boronic acid substitution pattern on the pyridine ring.

Data Presentation: Predicted NMR Assignments

Positionδ ¹H (ppm)δ ¹³C (ppm)Key HMBC Correlations (from H to C)Key ¹³C-¹⁹F Coupling
1 (NH)~11.5 (br s)-C2, C3, C7a-
2~7.5 (t)~125C3, C3a, C7a-
3~6.5 (t)~100C2, C3a, C7a-
3a-~128--
4-~155 (d)-¹JCF ≈ 250 Hz
5-~110 (d)-²JCF ≈ 20 Hz
6~8.2 (s)~140 (d)C4, C5, C7a³JCF ≈ 5 Hz
7-~148--
7a-~145--

Note: Chemical shifts are estimates and will vary based on solvent and concentration. The key diagnostic features are the multiplicities and coupling constants.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it slows the exchange of N-H and O-H protons.

  • Instrumentation: A spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe capable of observing ¹H, ¹³C, ¹⁹F, and ¹¹B.

  • Experiments to Acquire:

    • Standard 1D: ¹H, ¹³C{¹H}, ¹⁹F{¹H}, and ¹¹B.

    • 2D Homonuclear: COSY (Correlation Spectroscopy) to identify proton-proton coupling networks.

    • 2D Heteronuclear:

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation), optimized for J-couplings of 8-10 Hz, to identify long-range H-C correlations.

  • Processing: Apply appropriate window functions and Fourier transform the data. Calibrate the spectra using the residual solvent peak.

  • Interpretation: Systematically analyze the spectra, starting with the 1D data to identify spin systems and then using the 2D data to connect these systems and confirm the final structure as outlined above.

Part 3: Unambiguous Confirmation by X-ray Crystallography

While the combination of HRMS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. It delivers a precise three-dimensional map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.

Authoritative Grounding: While no crystal structure for the title compound itself may be publicly available, numerous structures of related 1H-pyrrolo[2,3-b]pyridine derivatives have been published.[13][14][15] These serve as authoritative references for expected molecular geometry and packing arrangements, such as the common formation of hydrogen-bonded dimers via the pyrrole N-H and the pyridine nitrogen.[13][14]

Experimental Protocol: Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.

  • Purification: The compound must be of the highest possible purity (>99%).

  • Solvent Screening: Screen a range of solvents and solvent systems (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile, and mixtures with anti-solvents like hexane or water).

  • Methodology:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection: Using a microscope, select a clear, well-formed crystal and mount it on a diffractometer.

Data Presentation: Representative Crystallographic Parameters

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (Molecules/unit cell)2, 4, or 8
R-factor< 0.05 for a well-refined structure
Key InteractionsN-H···N hydrogen bonding, potential π-π stacking

Note: These are typical values for small organic molecules and serve as a benchmark for data quality.

Conclusion: A Synthesis of Orthogonal Data

The structure elucidation of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a case study in the power of a modern, multi-technique analytical workflow. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, leveraging the unique spectral properties of the ¹⁹F and ¹¹B nuclei to unequivocally place the key functional groups. Finally, single-crystal X-ray diffraction offers the definitive and unambiguous confirmation of the three-dimensional structure. By integrating these orthogonal datasets, researchers can proceed with absolute confidence in the identity and integrity of this valuable chemical entity.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems. Benchchem.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH.
  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC - NIH.
  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Structure Elucidation of Fluorin
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

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Exploratory

An In-depth Technical Guide to the Reactivity Profile of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a fluorinated derivative of 7-azaindole boronic acid, is a pivotal building block in contempo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a fluorinated derivative of 7-azaindole boronic acid, is a pivotal building block in contemporary medicinal chemistry. Its unique structural features—a 7-azaindole core that mimics purine, a strategically placed fluorine atom to modulate physicochemical properties, and a versatile boronic acid handle for carbon-carbon and carbon-heteroatom bond formation—render it an invaluable reagent in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This guide provides a comprehensive analysis of its reactivity, focusing on its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, and offers insights into its synthesis and safe handling.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a "privileged" structure in drug discovery. Its isomeric relationship with indole and its bioisosteric resemblance to purine bases allow it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[1] The introduction of a fluorine atom at the 4-position can enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. The boronic acid moiety at the 5-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆BFN₂O₂[2]
Molecular Weight 179.95 g/mol [2]
CAS Number 1626336-01-3[2]
Appearance Solid (predicted)General knowledge
Solubility Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane.[3]

Note: Some data is inferred from structurally related compounds due to limited direct experimental data for the title compound.

Synthesis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Proposed Synthetic Workflow:

G A Starting Material: 4-Fluoro-7-azaindole B Step 1: Halogenation (e.g., NBS, NIS) A->B C Intermediate: 5-Halo-4-fluoro-7-azaindole B->C D Step 2: Miyaura Borylation (e.g., B2pin2, Pd catalyst, base) C->D E Intermediate: 4-Fluoro-5-(pinacolboranyl)-7-azaindole D->E F Step 3: Hydrolysis (e.g., acid or base) E->F G Final Product: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid F->G

Caption: A proposed synthetic pathway for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

Causality behind the proposed steps:

  • Step 1: Halogenation: Introduction of a halogen, typically bromine or iodine, at the 5-position is a common strategy to prepare the substrate for the subsequent borylation step. N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are frequently used for this purpose.

  • Step 2: Miyaura Borylation: This palladium-catalyzed reaction is a powerful method for converting aryl halides to aryl boronate esters.[2] Bis(pinacolato)diboron (B₂pin₂) is the most common boron source. The choice of palladium catalyst and ligand is crucial for achieving high yields.

  • Step 3: Hydrolysis: The resulting pinacol boronate ester is typically hydrolyzed under acidic or basic conditions to yield the final boronic acid.

Reactivity Profile: A Focus on Cross-Coupling Reactions

The primary utility of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in organic synthesis lies in its participation in palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl structures with high efficiency and functional group tolerance.[2][4]

Generalized Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions A {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Ligand (e.g., SPhos, XPhos) B Aryl/Heteroaryl Halide (or Triflate) F Product: 5-Aryl/Heteroaryl-4-fluoro-7-azaindole C->F D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) E Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands like SPhos and XPhos often provide superior results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: An appropriate base is essential to activate the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction yield and should be optimized for each specific substrate combination.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed to dissolve both the organic and inorganic reagents.

Illustrative Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from established methods for the coupling of related 7-azaindole derivatives and serves as a robust starting point.[7]

  • Reaction Setup: In a dry reaction vessel, combine {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 eq), the aryl/heteroaryl halide (1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and ligand, if required.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Chan-Lam Coupling: A Gateway to C-N and C-O Bonds

The Chan-Lam coupling reaction provides a valuable alternative to the more common Buchwald-Hartwig amination for the formation of aryl-amine and aryl-ether bonds.[8] This copper-catalyzed reaction is often performed under milder conditions, sometimes even open to the air at room temperature.[9]

Generalized Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions A {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid C Cu Catalyst (e.g., Cu(OAc)₂) B Amine or Alcohol (R-NH₂ or R-OH) F Product: 5-(Amino/Alkoxy)-4-fluoro-7-azaindole C->F D Base (optional, e.g., pyridine, Et₃N) E Solvent (e.g., CH₂Cl₂, MeOH)

Caption: Generalized Chan-Lam cross-coupling reaction.

Mechanistic Insights and Advantages:

The Chan-Lam coupling proceeds through a copper(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond.[10] A key advantage of this reaction is its tolerance to a wide range of functional groups and its often milder reaction conditions compared to palladium-catalyzed methods. The reaction can be promoted by oxygen in the air, which facilitates the reoxidation of the copper catalyst.[11]

Illustrative Protocol for Chan-Lam Amination:

This protocol is based on general procedures for the Chan-Lam amination of arylboronic acids.[9]

  • Reaction Setup: In a reaction vial, combine {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 eq), the amine (1.2-1.5 eq), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

  • Solvent and Base: Add the solvent (e.g., methanol or dichloromethane) and a base (e.g., pyridine or triethylamine), if required.

  • Reaction: Stir the mixture at room temperature or with gentle heating, open to the air or under an oxygen atmosphere, until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate and purify the residue by column chromatography.

The Influence of the 4-Fluoro Substituent on Reactivity

The electron-withdrawing nature of the fluorine atom at the 4-position of the 7-azaindole ring is expected to have a significant impact on the reactivity of the molecule.

  • Pyrrole Ring Reactivity: The fluorine atom will decrease the electron density of the entire aromatic system, potentially making the pyrrole NH proton more acidic. This could influence N-alkylation or N-arylation reactions.

  • Pyridine Ring Reactivity: The electron-withdrawing effect will make the pyridine nitrogen less basic.

  • Suzuki-Miyaura Coupling: The electronic effect of the fluorine on the boronic acid at the 5-position is likely to be modest but could influence the rate of transmetalation.

  • Nucleophilic Aromatic Substitution (SNAr): While not directly involving the boronic acid, the presence of the fluorine atom could activate other positions on the pyridine ring towards nucleophilic attack, a common reactivity pattern for fluorinated heterocycles.[12]

Safety and Handling

As with all laboratory chemicals, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[13][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13][14] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its reactivity is dominated by its participation in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing efficient routes to a wide array of substituted 7-azaindole derivatives. A thorough understanding of its reactivity profile, coupled with careful consideration of reaction conditions and safety protocols, will enable researchers to fully exploit the potential of this important synthetic intermediate in the pursuit of novel therapeutics.

References

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Available at: [Link]

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. Available at: [Link]

  • Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]

  • B3O3Ph3(7-azaindole): Structure, Luminescence, and Fluxionality - ACS Publications. Available at: [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | ACS Catalysis. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • Azaindole Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

  • Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters - PubMed. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. Available at: [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC - NIH. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]

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Foundational

A Senior Application Scientist's Guide to {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: From Procurement to Application in Targeted Therapeutics

This technical guide provides an in-depth analysis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a critical building block for researchers and scientists in the field of drug development. We will explore its c...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a critical building block for researchers and scientists in the field of drug development. We will explore its commercial availability, plausible synthetic routes, and its strategic application in the synthesis of next-generation targeted therapies, grounded in established scientific principles and field-proven insights.

The Strategic Importance of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine enables it to form key hydrogen bond interactions with the hinge region of many protein kinases, making it a cornerstone for the design of potent and selective inhibitors.[1] The introduction of a fluorine atom at the 4-position can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.

When functionalized as a boronic acid at the 5-position, this scaffold is transformed into a versatile reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of complex molecular architectures, a cornerstone of modern drug discovery.[2][3]

Commercial Availability and Procurement

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is available from specialized chemical suppliers catering to the research and development sector. Procurement for early-stage discovery is feasible, though large-scale availability may require custom synthesis. Below is a summary of representative commercial sources.

SupplierProduct CodeCAS NumberPurityNotes
FluorochemF5191411228670-33-5Not specifiedStocked in EU, UK, and China with varying shipping times.[4]
UnspecifiedNot provided1626336-01-397%Listed as available.[5]

Note on Chemical Identifiers: Researchers should be aware that different CAS numbers may be listed by various suppliers. It is crucial to verify the structure and specifications with the chosen vendor prior to purchase. The key chemical properties are:

  • Molecular Formula: C₇H₆BFN₂O₂[5]

  • Molecular Weight: 179.95 g/mol [5]

Synthetic Strategy: A Plausible Route

While detailed, proprietary synthesis routes are seldom published by commercial suppliers, a plausible and robust synthetic pathway can be conceptualized based on established organometallic chemistry. The following workflow outlines a logical sequence for producing the target boronic acid.

Proposed Synthetic Workflow

A likely approach involves a three-step process starting from a protected 4-fluoro-7-azaindole:

  • Regioselective Halogenation: Introduction of a bromine or iodine atom at the C5 position. N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are suitable reagents for this transformation.

  • Palladium-Catalyzed Borylation: The resulting 5-halo intermediate undergoes a Miyaura borylation reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex such as Pd(dppf)Cl₂.

  • Deprotection and Hydrolysis: The protecting group on the pyrrole nitrogen is removed, and the pinacol boronate ester is hydrolyzed under acidic or basic conditions to yield the final {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

G cluster_synthesis Proposed Synthesis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid A Protected 4-Fluoro-7-azaindole B Step 1: Regioselective Halogenation (e.g., NBS or NIS) A->B C Protected 4-Fluoro-5-halo-7-azaindole B->C D Step 2: Pd-Catalyzed Borylation (B₂pin₂, Pd(dppf)Cl₂, Base) C->D E Protected Boronate Ester Intermediate D->E F Step 3: Deprotection & Hydrolysis E->F G {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid F->G

Caption: A plausible synthetic workflow for the target boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary utility of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is as a key coupling partner in Suzuki-Miyaura reactions. This reaction is instrumental in synthesizing potent kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) family, where the 7-azaindole core serves as the hinge-binding motif.[6][7]

The boronic acid allows for the strategic installation of various aryl or heteroaryl groups at the C5 position, enabling extensive exploration of the solvent-front region of the kinase active site to optimize potency, selectivity, and pharmacokinetic properties.

Workflow: Suzuki-Miyaura Cross-Coupling

The diagram below illustrates the catalytic cycle of a typical Suzuki-Miyaura cross-coupling reaction involving the title compound.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ R1X Aryl/Heteroaryl Halide (R¹-X) Pd_int1 R¹-Pd(II)-X-L₂ Pd_int2 [R¹-Pd(II)-OR-L₂]⁻ Pd_int1->Pd_int2 Ligand Exchange Pd_int3 R¹-Pd(II)-R²-L₂ Pd_int2->Pd_int3 Transmetalation Pd_int3->Pd0 Product Coupled Product (R¹-R²) Pd_int3->Product Reductive Elimination R1X->Pd_int1 Oxidative Addition BoronicAcid {4-Fluoro-7-azaindole}-B(OH)₂ (R²-B(OH)₂) BoronicAcid->Pd_int2 Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a self-validating system for a small-scale test reaction. Note that reaction conditions may require optimization for different substrates.

Objective: To couple {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with a model aryl bromide (e.g., 1-bromo-4-methoxybenzene).

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (e.g., 50 mg, 0.278 mmol).

  • Reagent Addition: Add the aryl halide (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen) for 5-10 minutes. This step is critical as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2.5 mL of Dioxane/Water 4:1) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Handling, Storage, and Stability

Boronic acids require careful handling to maintain their integrity and reactivity.

  • Storage: Store {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).

  • Handling: Avoid exposure to moisture and air. Boronic acids can undergo protodeborylation (loss of the B(OH)₂ group) or form cyclic anhydrides (boroxines) upon prolonged exposure to ambient conditions, which can reduce their reactivity in coupling reactions. Use in a well-ventilated fume hood and weigh out quantities quickly.

Conclusion

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a high-value, specialized chemical reagent that serves as a linchpin in the synthesis of advanced drug candidates, particularly kinase inhibitors. Its commercial availability, though limited to specialized suppliers, enables its use in discovery-phase research. A thorough understanding of its synthesis, proper handling, and application in robust protocols like the Suzuki-Miyaura coupling is essential for medicinal chemists aiming to leverage the full potential of the privileged 7-azaindole scaffold in the development of targeted therapeutics.

References

  • Alichem. {4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed. Design and discovery of boronic acid drugs. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • NIH National Library of Medicine. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Prepared by: A Senior Application Scientist Foreword: The Imperative of Analytical Precision in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the unequivocal structural confirmation...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Analytical Precision in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. Molecules such as {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, which incorporates the biologically significant 7-azaindole scaffold, a fluorine substituent, and a reactive boronic acid moiety, represent key building blocks for targeted therapeutics. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in kinase inhibitor design, and the strategic placement of fluorine and boronic acid groups can profoundly influence potency, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—expected for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust, predictive framework for researchers. The causality behind spectral features is explained to empower scientists not only to verify the identity and purity of their material but also to troubleshoot potential synthetic and stability issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach to Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For a compound with diverse nuclei like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.

The Causality Behind NMR Experiments

The choice of NMR experiments is dictated by the need to unambiguously assign every proton, carbon, fluorine, and boron atom in the structure. A standard suite of experiments provides a self-validating system: a ¹H NMR spectrum gives information on the number and environment of protons, a ¹³C NMR spectrum maps the carbon skeleton, and nucleus-specific spectra for ¹⁹F and ¹¹B confirm the presence and electronic environment of these key heteroatoms. Correlation spectroscopy (e.g., COSY, HSQC, HMBC) would further be used to connect these individual pieces of the puzzle.

Experimental Protocol: A Representative Workflow for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical, as protic solvents can lead to the exchange of labile protons (N-H and B-OH), causing signal broadening or disappearance. DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate reference standard (e.g., CFCl₃).

    • Acquire a proton-decoupled ¹¹B NMR spectrum, using a quartz NMR tube to avoid background signals from borosilicate glass and an external reference like BF₃·OEt₂.[3][4]

Caption: Workflow for comprehensive NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide crucial information about the protons on the heterocyclic core and the boronic acid group.

  • Aromatic Protons: The 7-azaindole core contains four aromatic protons. Their chemical shifts are influenced by the electron-donating pyrrole nitrogen and the electron-withdrawing pyridine nitrogen, as well as the fluorine and boronic acid substituents.

    • H2 & H3 (Pyrrole Ring): These protons will appear as doublets, coupled to each other. H3 is typically downfield of H2.

    • H6 (Pyridine Ring): This proton is adjacent to the nitrogen and ortho to the boronic acid group, and will likely be the most downfield of the ring protons.

    • N-H Proton: The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>11 ppm in DMSO-d₆), characteristic of acidic protons involved in hydrogen bonding.

  • Boronic Acid Protons (-B(OH)₂): The two protons of the hydroxyl groups on the boron atom will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. This signal will readily exchange with D₂O, leading to its disappearance upon addition of a drop of D₂O to the NMR tube—a useful diagnostic test.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the pyrrolo[2,3-b]pyridine core.

  • Carbons bonded to Heteroatoms:

    • C4 (bonded to F): This carbon will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield.

    • C5 (bonded to B): The signal for this carbon may be broadened due to the quadrupolar nature of the boron atom. Its chemical shift will be influenced by the boronic acid group.

  • Other Aromatic Carbons: The remaining carbon signals will appear in the typical aromatic region (100-150 ppm). The precise chemical shifts can be estimated using additive models, but computational prediction offers higher accuracy.[5][6]

Predicted ¹⁹F and ¹¹B NMR Spectra
  • ¹⁹F NMR: A single signal is expected for the fluorine atom. For fluoro-aromatic compounds, the chemical shift range is broad, but a value between -100 and -140 ppm (relative to CFCl₃) is a reasonable prediction.[7][8] The signal may appear as a multiplet due to coupling with nearby aromatic protons.

  • ¹¹B NMR: A single, relatively broad signal is anticipated for the trigonal planar (sp² hybridized) boron atom of the boronic acid. The chemical shift is expected in the range of 27-33 ppm (relative to BF₃·OEt₂).[3][4][9][10] This chemical shift is diagnostic for the boronic acid functionality and distinguishes it from the tetracoordinate boronate ester or borate species which appear further upfield.[11][12]

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H
N-H> 11br sBroad, exchangeable with D₂O.
Aromatic CH7.0 - 8.5mFour distinct signals expected.
B(OH)₂4.0 - 6.0br sBroad, exchangeable, position is variable.
¹³C 100 - 160sSeven signals expected. C4 and C5 will show effects from F and B, respectively.
¹⁹F -100 to -140mRelative to CFCl₃.
¹¹B 27 - 33br sBroad signal, characteristic of sp² boron. Relative to BF₃·OEt₂.

Fourier-Transform Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14][15]

The Causality Behind IR Analysis

The principle of IR spectroscopy is that different chemical bonds (e.g., O-H, N-H, C=C, B-O) vibrate at specific, characteristic frequencies. By identifying these frequencies in the spectrum, we can confirm the presence of the key functional groups within {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, providing a molecular "fingerprint".[16]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, the most common methods are Attenuated Total Reflectance (ATR) or preparing a potassium bromide (KBr) pellet. ATR is often preferred for its simplicity, requiring only a small amount of sample to be placed directly on the crystal.

  • Data Acquisition: The sample is irradiated with a broad range of infrared light, and the transmitted or reflected light is measured. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Caption: Correlation of key functional groups to their expected IR absorption regions.

Predicted IR Spectrum: A Vibrational Fingerprint

The IR spectrum will be dominated by absorptions from the boronic acid and the heterocyclic ring system.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H groups of the boronic acid.

  • N-H Stretch: A sharper, medium-intensity peak around 3300-3500 cm⁻¹ should be present, corresponding to the N-H stretch of the pyrrole ring.

  • Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically ~3030-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring.[17]

  • Aromatic Ring Stretches (C=C, C=N): A series of sharp, medium-to-strong peaks will appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the fused aromatic rings.

  • B-O Stretch: A strong, characteristic absorption band for the B-O single bond stretch is expected in the 1330-1380 cm⁻¹ region.[18] This is a key diagnostic peak for the presence of the boronic acid.

  • C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region is expected for the C-F bond.

Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H Stretch (Boronic Acid, H-bonded)
3300 - 3500Medium, SharpN-H Stretch (Pyrrole)
3030 - 3100Weak-MediumAromatic C-H Stretch
1450 - 1600Medium-StrongAromatic C=C and C=N Stretches
1330 - 1380StrongB-O Stretch
1000 - 1100StrongC-F Stretch

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure.[19][20][21]

The Causality Behind Mass Spectrometry

The core principle involves converting neutral molecules into charged ions, separating them based on their m/z, and detecting them.[22] For a molecule like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (Molecular Formula: C₇H₆BFN₂O₂; Molecular Weight: 179.95 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, serving as an ultimate validation of the chemical formula.

Experimental Protocol: A Typical ESI-MS Workflow
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Ionization: The solution is introduced into an electrospray ionization (ESI) source, which creates a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector counts the number of ions at each m/z value, generating the mass spectrum.

MS_Process Sample Sample in Solution IonSource Ionization (e.g., ESI) Sample->IonSource MassAnalyzer Mass Analysis (Separation by m/z) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum

Caption: The fundamental stages of a mass spectrometry experiment.

Predicted Mass Spectrum
  • Molecular Ion: The molecular weight is 179.95. In positive-ion ESI-MS, the primary peak observed would be the protonated molecule, [M+H]⁺, at m/z ≈ 180.96. In negative-ion mode, the deprotonated molecule, [M-H]⁻, at m/z ≈ 178.94 would be expected.

  • Boron Isotopic Pattern: Boron has two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%). This will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments. The [M+H]⁺ peak will be accompanied by a smaller peak at m/z ≈ 179.96 (for the ¹⁰B isotope), with an intensity ratio of approximately 4:1 (¹¹B:¹⁰B). This pattern is a definitive indicator of a single boron atom in the molecule.

  • Fragmentation: Arylboronic acids are relatively stable. Common fragmentation pathways observed under ESI conditions can include the loss of water (-18 Da) from the boronic acid moiety.[23] Therefore, a fragment ion at m/z ≈ 162.95 ([M+H - H₂O]⁺) might be observed, especially at higher ionization energies.

Summary of Predicted Mass Spectrometry Data
Ion ModePredicted m/zAssignmentNotes
Positive ~180.96[M(¹¹B)+H]⁺Most abundant molecular ion peak.
~179.96[M(¹⁰B)+H]⁺Isotopic peak, ~25% intensity of the [M(¹¹B)+H]⁺ peak.
~162.95[M+H - H₂O]⁺Potential fragment from loss of water.
Negative ~178.94[M(¹¹B)-H]⁻Deprotonated molecular ion.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid requires a synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and complementary piece of structural information. The predicted ¹¹B and ¹⁹F NMR signals confirm the presence of the key functional groups, while detailed ¹H and ¹³C NMR analysis elucidates the precise connectivity of the 7-azaindole core. IR spectroscopy offers rapid verification of all major functional groups through their characteristic vibrations. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with unparalleled accuracy.

This guide provides researchers and drug development professionals with a robust predictive framework to confirm the identity, purity, and structural integrity of this valuable chemical building block, ensuring the reliability and reproducibility of their scientific endeavors.

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Foundational

A Technical Guide to the Solubility of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in Organic Solvents

Abstract {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a heterocyclic boronic acid of significant interest in medicinal chemistry and drug development, primarily as a key building block in Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a heterocyclic boronic acid of significant interest in medicinal chemistry and drug development, primarily as a key building block in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecular scaffolds necessitates a thorough understanding of its solubility characteristics in various organic solvents to ensure optimal reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility profile of this compound based on the behavior of analogous structures, outlines a robust experimental protocol for its empirical determination, and discusses the underlying physicochemical principles governing its solubility.

Introduction: The Physicochemical Landscape of a Heterocyclic Boronic Acid

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, with a molecular formula of C₇H₆BFN₂O₂ and a molecular weight of 179.95 g/mol , possesses a unique combination of structural features that dictate its solubility.[1] The core is a 7-azaindole ring system, which is a polar, bicyclic heterocycle capable of acting as both a hydrogen bond donor (N-H) and acceptor (pyridinic nitrogen). The presence of a fluorine atom introduces further polarity and can influence intermolecular interactions. The boronic acid moiety [-B(OH)₂] is itself polar and capable of strong hydrogen bonding.

Structurally, boronic acids are trivalent boron compounds with a vacant p-orbital, rendering them Lewis acidic.[2] This electronic feature, combined with the hydrogen bonding capabilities of the hydroxyl groups, allows for complex interactions with solvent molecules. Unlike their carboxylic acid analogs, boronic acids are not naturally occurring.[2]

A critical consideration in the handling and dissolution of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by factors such as temperature, solvent, and the electronic nature of the aryl substituent.[3] The formation of boroxines can significantly impact solubility measurements, often leading to reproducibility challenges.[4]

Predicted Solubility Profile

As of the date of this guide, specific quantitative solubility data for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in common organic solvents is not extensively available in the public domain. This is a common scenario for specialized chemical building blocks.[5] However, by examining the solubility of structurally related compounds, such as phenylboronic acid and other substituted arylboronic acids, a predictive solubility profile can be constructed.

Phenylboronic acid, the parent arylboronic acid, exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in less polar solvents like chloroform, and very low solubility in nonpolar hydrocarbons.[4][6][7] The introduction of polar functional groups or heterocyclic systems generally enhances solubility in polar solvents. The 7-azaindole core of the target molecule is analogous in some respects to other nitrogen-containing heterocycles, which often show good solubility in a range of organic solvents.[8]

Based on these principles, the following qualitative solubility profile for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is proposed:

Solvent Class Examples Predicted Solubility Rationale
Protic Solvents Methanol, EthanolHighCapable of hydrogen bonding with both the boronic acid and the 7-azaindole N-H and pyridinic nitrogen.
Ethers Tetrahydrofuran (THF), DioxaneHighThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid hydroxyls and the pyrrole N-H.[4]
Ketones Acetone, 2-ButanoneHighThe carbonyl oxygen is a good hydrogen bond acceptor. Phenylboronic acid shows high solubility in ketones.[4][7]
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Very HighHighly polar aprotic solvents capable of strong hydrogen bond acceptance.
Halogenated Solvents Dichloromethane (DCM), ChloroformModeratePhenylboronic acid has moderate solubility in chloroform.[4][6] The polar nature of the target compound may enhance this.
Aromatic Hydrocarbons Toluene, XyleneLow to Sparingly SolubleThe high polarity and hydrogen bonding capacity of the solute are mismatched with the nonpolar nature of the solvent.
Aliphatic Hydrocarbons Hexanes, HeptaneInsolubleSignificant mismatch in polarity between the solute and solvent. Phenylboronic acid has very low solubility in hydrocarbons.[4][6]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol is based on the dynamic (synthetic) method, which is a common and reliable technique for determining the solubility of crystalline compounds.[3][4]

Materials and Equipment
  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (as a crystalline solid of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Magnetic stirrer and stir bars

  • Temperature-controlled heating block or water bath

  • Calibrated thermometer or temperature probe

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) for concentration analysis.[9][10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh solute into vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial and add stir bar prep2->prep3 equil1 Place vial in heated stirrer prep3->equil1 equil2 Stir at constant temperature equil1->equil2 equil3 Allow to equilibrate (e.g., 24-48h) equil2->equil3 analysis1 Stop stirring, allow solid to settle equil3->analysis1 analysis2 Withdraw supernatant & filter (PTFE) analysis1->analysis2 analysis3 Dilute aliquot for analysis analysis2->analysis3 analysis4 Quantify concentration via HPLC-UV/MS analysis3->analysis4

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of crystalline {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately dispense a known volume or mass of the desired organic solvent into each vial.

    • Seal the vials tightly and place them in a temperature-controlled shaker or on a stirring plate set to the desired temperature (e.g., 25 °C).

    • Allow the slurries to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high concentration readings.

    • Accurately weigh or measure the volume of the filtered supernatant.

    • Dilute the sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Concentration Analysis:

    • Quantify the concentration of the boronic acid in the diluted sample using a validated analytical method, such as reversed-phase HPLC with UV detection.[10]

    • A calibration curve should be prepared using standards of known concentrations of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

    • The solubility can then be calculated in units such as mg/mL, g/L, or mol/L.

Mitigating Boroxine Formation

To ensure the integrity of the solubility data, the potential for boroxine formation must be addressed.

  • Use of Anhydrous Solvents: While boroxine formation is a dehydration reaction, it can occur even in nominally anhydrous organic solvents. Using freshly dried solvents can minimize this.

  • Temperature Control: Avoid excessive heating during the experiment, as this can promote the dehydration reaction.[3]

  • Analytical Vigilance: During the development of the HPLC method, be aware of the potential for peaks corresponding to the boroxine. The boroxine will have a higher molecular weight and different retention time. Mass spectrometry can be invaluable for identifying such species.

Safety and Handling

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, like many boronic acids, should be handled with appropriate care. Safety data sheets (SDS) for analogous compounds indicate that they may cause skin, eye, and respiratory irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere, to prevent degradation.

Conclusion

While specific solubility data for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is not readily published, an informed prediction based on its structural components and the behavior of similar molecules suggests high solubility in polar organic solvents and poor solubility in nonpolar hydrocarbons. This guide provides a robust, self-validating experimental protocol for researchers to determine precise solubility values in their solvents of interest. Careful control of experimental parameters, particularly temperature and solvent purity, along with the use of a validated analytical method for quantification, will ensure the generation of accurate and reproducible data, thereby facilitating the effective use of this valuable building block in research and development.

References

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  • {4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid product page. [Source not further specified].
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Exploratory

A Guide to the Thermal Stability of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: A Critical Parameter in Drug Development

Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone for the development of potent kinase inhibitors and othe...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2] The introduction of a boronic acid moiety at the 5-position, particularly with a fluorine substituent at the 4-position, yields a versatile intermediate, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, primed for Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[3][4] However, the successful implementation of this building block in drug development pipelines hinges on a thorough understanding of its chemical and physical properties, with thermal stability being a paramount concern.

This technical guide provides an in-depth analysis of the thermal stability of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. It is intended for researchers, scientists, and drug development professionals to inform decisions regarding the handling, storage, and processing of this and structurally related compounds.

The Significance of Thermal Stability for Heterocyclic Boronic Acids

Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is sensitive to temperature, moisture, and the solid-state form of the material. For an active pharmaceutical ingredient (API) intermediate like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a lack of thermal stability can lead to:

  • Inconsistent Reactivity: The presence of boroxine impurities can alter the stoichiometry and kinetics of subsequent cross-coupling reactions, leading to unpredictable yields and impurity profiles.

  • Degradation and Impurity Formation: Elevated temperatures during storage or in a reaction vessel can initiate decomposition pathways beyond boroxine formation, generating difficult-to-remove impurities that may compromise the quality of the final API.

  • Safety Hazards: In extreme cases, rapid thermal decomposition can be exothermic, posing a safety risk in large-scale manufacturing processes.

Therefore, a comprehensive evaluation of the thermal stability of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is not merely an academic exercise but a critical component of risk assessment and process optimization in drug development.

Analytical Techniques for Assessing Thermal Stability

A multi-pronged analytical approach is essential for a complete understanding of the thermal behavior of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an invaluable tool for identifying the temperatures at which a material begins to decompose and for quantifying the mass loss associated with these decomposition events.

Experimental Protocol: Thermogravimetric Analysis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid into a ceramic or platinum TGA pan.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to maintain an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[6][7][8]

Experimental Protocol: Differential Scanning Calorimetry of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid into a hermetically sealed aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic events, such as melting point (Tm) and decomposition exotherms.

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Weigh 5-10 mg of Sample tga_instrument Place in TGA under N2 tga_sample->tga_instrument tga_program Heat from 30°C to 600°C at 10°C/min tga_instrument->tga_program tga_data Record Weight Loss vs. Temperature tga_program->tga_data tga_analysis Determine Tonset and Decomposition Steps tga_data->tga_analysis results Thermal Stability Profile tga_analysis->results dsc_sample Weigh 2-5 mg of Sample in Sealed Pan dsc_instrument Place in DSC with Reference Pan under N2 dsc_sample->dsc_instrument dsc_program Heat from 30°C at 10°C/min dsc_instrument->dsc_program dsc_data Record Heat Flow vs. Temperature dsc_program->dsc_data dsc_analysis Identify Melting Point (Tm) and Decomposition Events dsc_data->dsc_analysis dsc_analysis->results compound {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid compound->tga_sample compound->dsc_sample boroxine_formation cluster_reaction Boroxine Formation reactant 3 x {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid product Boroxine + 3 H2O reactant->product Δ (Heat)

Figure 2: Reversible dehydration of the boronic acid to its boroxine.

Thermal Decomposition

At higher temperatures, irreversible decomposition is expected. The decomposition of boric acid itself occurs in multiple steps, first forming metaboric acid and then boric oxide at higher temperatures. [9]For an aryl boronic acid, decomposition is more complex and can involve the cleavage of the C-B bond and the degradation of the heterocyclic ring system.

Table 1: Predicted Thermal Events for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Temperature Range (°C)Thermal EventTechniqueExpected Observation
100 - 200Dehydration (Boroxine Formation)TGA/DSCWeight loss corresponding to water; endothermic event.
> 200Onset of Irreversible DecompositionTGA/DSCSignificant weight loss; exothermic events.
200 - 400Cleavage of C-B bond and Heterocyclic Ring OpeningTGAMajor weight loss steps.
> 400Further Fragmentation and Char FormationTGAGradual weight loss leading to a final residue.

Practical Implications for Handling and Storage

Based on the anticipated thermal behavior, the following recommendations are provided for the handling and storage of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid:

  • Storage: The compound should be stored at room temperature or below, in a tightly sealed container to protect it from moisture. [10][11][12]Desiccants can be used to further minimize water exposure.

  • Drying: If the material has been exposed to moisture, drying under vacuum at a mild temperature (e.g., 40-50 °C) can help to remove adsorbed water without inducing significant boroxine formation.

  • Reaction Conditions: When used in chemical reactions, it is advisable to use the material as received or after gentle drying. Prolonged heating of the solid or in solution should be avoided until the coupling reaction is initiated. The choice of solvent and base in Suzuki-Miyaura reactions can also influence the stability of the boronic acid.

Conclusion

A thorough understanding of the thermal stability of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is crucial for its effective use in drug discovery and development. While direct experimental data is limited, a combination of established analytical techniques like TGA and DSC, coupled with a sound understanding of the chemistry of boronic acids, can provide the necessary insights to ensure its proper handling, storage, and application. The protocols and predictive information outlined in this guide serve as a valuable resource for scientists working with this important building block, ultimately contributing to the development of robust and reproducible synthetic processes.

References

  • Vertex AI Search. {4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. Accessed January 20, 2026.
  • Marinaro WA, Schieber LJ, Munson EJ, Day VW, Stella VJ. Properties of a model aryl boronic acid and its boroxine. J Pharm Sci. 2012;101(9):3190-3198. doi:10.1002/jps.23207
  • Kolluri, K., Bheemaraju, A., Penthala, N. R., Sonar, K. R., & Crooks, P. A. (2020). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules, 53(15), 6436–6445. [Link]

  • Kornokovich, A. D., Rheingold, A. L., Rikka, V. R., Tang, W. S., & Waterman, R. (2018). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry, 57(21), 13516–13526. [Link]

  • Wikipedia. Differential scanning calorimetry. Accessed January 20, 2026.
  • Yildiz, S., & Eymir, S. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Chemical Engineering & Technology, 28(11), 1332-1336.
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  • Vertex AI Search. {4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. Accessed January 20, 2026.
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  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(48), 28795-28806. [Link]

  • Ali, M. A., & Channareddy, S. (2020). Recent Developments in the Chemistry of Boron Heterocycles. ChemistrySelect, 5(29), 8933-8952.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. 2021;26(11):3329. doi:10.3390/molecules26113329
  • Isom, G. E., & Gribble, G. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2363-2366.
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC). Accessed January 20, 2026.
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  • Ghodsi, R., & Ghaffari, M. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 6(4), 228-237.
  • Isom GE, Gribble GW. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. 2011;2011(16):2363-2366. doi:10.1055/s-0030-1261218
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. 2019;24(14):2651. doi:10.3390/molecules24142651
  • Sigma-Aldrich. 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid. Accessed January 20, 2026.
  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2022;27(21):7406. doi:10.3390/molecules27217406
  • Sigma-Aldrich. 7-Azaindole-5-boronic acid pinacol ester. Accessed January 20, 2026.
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  • BLDpharm. {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}boronic acid. Accessed January 20, 2026.
  • Thermo Fisher Scientific. 7-Azaindole-5-boronic acid pinacol ester, 97%. Accessed January 20, 2026.
  • Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 849-872.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine enables it to function as a versatile hinge-binding motif for numerous protein kinases, making it a cornerstone in the development of targeted therapies for oncology, inflammation, and other diseases. The strategic functionalization of the 7-azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized C-C bond-forming reactions in modern drug discovery, lauded for its broad functional group tolerance and operational simplicity.[3][4][5] This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of a key, high-value building block: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid . The presence of a fluorine atom at the 4-position can significantly influence the electronic properties of the ring system, often enhancing metabolic stability and binding affinity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this critical transformation.

Core Mechanistic Principles: A Self-Validating System

The success of a Suzuki-Miyaura coupling, particularly with electron-deficient and nitrogen-rich heterocycles, hinges on a fundamental understanding of the catalytic cycle. Each step must be enabled by the chosen reaction conditions to ensure high conversion and minimize side reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Product R¹-R² (Coupled Product) OxAdd->Pd0 R¹-X (Aryl Halide) PdII_complex R¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->PdII_complex PdII_complex->OxAdd Transmetalation Transmetalation PdII_complex->Transmetalation Transmetalation->PdII_complex R² transfer PdII_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Intermediate) Transmetalation->PdII_biaryl Boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) Boronate->Transmetalation Nucleophilic Attack Base_Activation Base (e.g., CO₃²⁻) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ ({4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid) Boronic_Acid->Base_Activation Activation PdII_biaryl->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 RedElim->PdII_biaryl Forms C-C bond Product->RedElim

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[4] For challenging couplings, using bromides or iodides is recommended to ensure this step is facile.

  • Transmetalation (The Critical Step): This involves the transfer of the organic group (R²) from the boron atom to the palladium center. This step is critically dependent on the activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which facilitates the transfer.[8] The choice of base is crucial; stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often required for electron-deficient heteroarylboronic acids to accelerate this otherwise slow step.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the di-organopalladium(II) intermediate, regenerating the active Pd(0) catalyst.[6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to accelerate this step, particularly for sterically demanding substrates.

Challenges with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Researchers must be cognizant of two primary challenges when working with this and related heteroarylboronic acids:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the solvent), leading to the formation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine as a byproduct and reducing the yield. This process can be exacerbated by high temperatures and certain bases.[9]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen of the 7-azaindole scaffold can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive complexes.[9] The use of bulky ligands helps to create a sterically shielded environment around the palladium, mitigating this inhibitory effect. N-protection of the pyrrole moiety can sometimes be beneficial, though many modern catalyst systems are effective with the unprotected core.[9][10]

Recommended Application Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific aryl halide coupling partner.

Protocol 1: General Coupling with Aryl Bromides

This protocol is optimized for coupling with a range of electronically diverse aryl and heteroaryl bromides, leveraging a modern biarylphosphine ligand for high efficiency.

Protocol_1_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2-1.5 eq) - Aryl Bromide (1.0 eq) - Pd₂(dba)₃ (2.5 mol%) - SPhos (5 mol%) - Cs₂CO₃ (2.0 eq) setup->reagents solvent Add Degassed Solvent (e.g., Toluene/EtOH, 1:1) reagents->solvent heat Heat Reaction (e.g., 60-80 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (e.g., EtOAc/Water) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for the general Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2–1.5 equivalents), the aryl bromide (1.0 equivalent), cesium carbonate (Cs₂CO₃, 2.0 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and SPhos (5 mol%).[10]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol (1:1), via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 60–80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting aryl halide is observed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-4-fluoro-1H-pyrrolo[2,3-b]pyridine product.

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are less reactive and require more forcing conditions. This protocol utilizes a highly active palladacycle precatalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a glovebox or a flask under a positive pressure of inert gas, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.5 equivalents), the aryl chloride (1.0 equivalent), potassium phosphate (K₃PO₄, 2.5 equivalents), and an appropriate palladium precatalyst such as XPhos Pd G2 (2-4 mol%).

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere.

  • Solvent Addition: Add a degassed, anhydrous solvent such as t-amyl alcohol or 2-methyl-THF via syringe. Anhydrous conditions can sometimes suppress protodeboronation.

  • Reaction: Heat the reaction mixture to a higher temperature, typically 100–120 °C.

  • Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.

Data Summary and Condition Optimization

The choice of reaction parameters is critical for success. The following table summarizes recommended starting conditions based on literature precedents for similar 7-azaindole couplings.[9]

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Palladacycle Precatalysts (e.g., XPhos Pd G2)Pd(0) sources like Pd₂(dba)₃ are often effective. Precatalysts offer greater air stability and form the active Pd(0) species in situ, often leading to more reproducible results.[9]
Ligand Biarylphosphines: SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate both oxidative addition and reductive elimination and sterically protect the Pd center from inhibition by the pyridine nitrogen.[10]
Base Cs₂CO₃, K₃PO₄, K₂CO₃A strong, non-nucleophilic base is essential to form the reactive boronate species for efficient transmetalation without degrading base-sensitive functional groups.[9][10]
Boron Reagent Boronic Acid or Pinacol Boronate EsterBoronic acids are more atom-economical. However, for substrates prone to protodeboronation, the corresponding air-stable boronate ester can be used, which slowly hydrolyzes in situ to release the boronic acid.[5]
Solvent Dioxane/H₂O, Toluene/EtOH, 2-MeTHFA polar, often aqueous co-solvent system is typical. The water aids in dissolving the inorganic base and facilitating the formation of the boronate. Anhydrous conditions may be explored if protodeboronation is severe.[10]
Temperature 60–120 °CHigher temperatures are often needed for less reactive halides (chlorides) but can increase the rate of protodeboronation. Temperature should be optimized for each substrate pair.

Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst or inefficient transmetalation.

    • Solution: Use a precatalyst to ensure generation of the active Pd(0) species. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase the temperature.

  • Significant Protodeboronation Byproduct:

    • Cause: The boronic acid is unstable under the reaction conditions.

    • Solution: Lower the reaction temperature. Use a milder base if possible (e.g., KF). Consider synthesizing and using the corresponding pinacol or MIDA boronate ester. Minimize water content in the solvent.

  • Formation of Homocoupled Boronic Acid Dimer:

    • Cause: Presence of oxygen in the reaction.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere throughout.

Conclusion

The Suzuki-Miyaura coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a powerful and enabling transformation for the synthesis of complex molecules in drug discovery. By understanding the underlying mechanism and the specific challenges posed by this heteroaromatic building block, researchers can make informed choices regarding catalyst, ligand, base, and solvent systems. The protocols and insights provided herein serve as a comprehensive guide to successfully implement and optimize this critical reaction, paving the way for the efficient discovery of next-generation therapeutics based on the 7-azaindole scaffold.

References

  • Carl, T., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(22), 4159–4161*. [Link]

  • American Chemical Society. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563*. [Link]

  • Boruah, A., Sharma, G., Begum, T., & Talukdar, A. K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8697*. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885*. [Link]

  • Elekonawo, F. M. K., et al. (2021). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 92, 100-109. [Link]

  • Gupta, A., & Choyal, Y. (2020). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Trend in Scientific Research and Development, 4(3), 1162-1169*. [Link]

  • Sci-Hub. (n.d.). Concise and Efficient Synthesis of 4‐Fluoro‐1H‐pyrrolo[2,3‐b]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879-12885. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib. Retrieved from [Link]

  • Dupuis, C., et al. (2001). Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst. Tetrahedron Letters, 42(37), 6523-6526. [Link]

  • Fernandes, C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459*. [Link]

  • Seela, F., & Peng, X. (2003). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 68(8), 3048-3054*. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(56), 32677-32684*. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 10(15), 3371-3374*. [Link]

  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Sunkari, Y. K., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 8, 583. [Link]

  • Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 12594-12643*. [Link]

  • Loreto, M. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8592-8604*. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, Y., et al. (2019). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry, 17(4), 844-856*. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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Application

cross-coupling reactions using {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

An in-depth guide to the theory and application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in palladium-catalyzed cross-coupling reactions, designed for researchers and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the theory and application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in palladium-catalyzed cross-coupling reactions, designed for researchers and drug development professionals.

Introduction: The Strategic Value of the 4-Fluoro-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a hinge-binding element in numerous kinase inhibitors.[1][2] The strategic introduction of a fluorine atom at the 4-position and a boronic acid at the 5-position creates {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a highly valuable and versatile building block for drug discovery.

The fluorine substituent offers several advantages, including the potential to enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the pyrrolo-pyridine system. The boronic acid moiety serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds with exceptional precision and functional group tolerance.

However, the electronic nature of this reagent presents unique challenges. The combined electron-withdrawing effects of the pyridine nitrogen and the fluorine atom render the boronic acid somewhat electron-deficient. This can lead to slower rates of transmetalation in the catalytic cycle and an increased susceptibility to protodeboronation, a common decomposition pathway for heteroaryl boronic acids, particularly under harsh basic conditions or at elevated temperatures.[3][4][5][6] Therefore, the selection of an appropriate catalytic system is paramount for achieving successful and high-yielding transformations.

This guide provides detailed protocols and mechanistic insights for the effective use of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in Suzuki-Miyaura couplings and extends the discussion to the analogous Buchwald-Hartwig amination of the corresponding halide.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for coupling {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with a diverse range of aryl and heteroaryl halides or triflates. The key to success lies in employing a catalytic system that promotes rapid catalytic turnover, thereby outcompeting the degradation of the boronic acid.[3][6] Modern palladium precatalysts, particularly those incorporating sterically hindered biaryl phosphine ligands, are ideally suited for this purpose.[3][7]

Core Principles & Component Selection
  • Palladium Precatalyst: Air- and moisture-stable palladium(II) precatalysts are highly recommended. They provide a reliable source of the active Pd(0) species under the reaction conditions. Buchwald G2, G3, or G4 precatalysts (e.g., XPhos Pd G2) are excellent choices as they generate the active L-Pd(0) complex at a controlled rate, which is crucial when working with unstable boronic acids.[3][4][6]

  • Ligand: Electron-rich and bulky biaryl monophosphine ligands such as XPhos or SPhos are critical. These ligands stabilize the palladium center, promote the challenging oxidative addition of aryl chlorides, and facilitate the final reductive elimination step.[7][8]

  • Base: The choice of base is critical to prevent protodeboronation. While a base is necessary to activate the boronic acid to a more nucleophilic boronate species for transmetalation, overly harsh bases can accelerate decomposition.[9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the optimal choices, providing a sufficiently basic medium while minimizing boronic acid degradation.[6][8][10]

  • Solvent System: A mixture of an anhydrous, polar aprotic solvent (like 1,4-dioxane or THF) and water is commonly employed. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[8][10][11]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_complex L₂PdII(Ar)(X) Pd0->PdII_complex Oxidative Addition PdII_complex->Pd0 Reductive Elimination Transmetalation Transmetalation PdII_biaryl L₂PdII(Ar)(Ar') PdII_complex->PdII_biaryl Transmetalation ArBOH2 Ar'B(OH)₂ + Base ArBoronate [Ar'B(OH)₃]⁻ ArBOH2->ArBoronate ArBoronate->PdII_complex PdII_biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' PdII_biaryl->Product ArX Ar-X ArX->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with an aryl bromide.

Table 1: Reagent Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
Aryl/Heteroaryl Halide (Ar-X)-1.00.5 mmol
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid195.981.2 - 1.50.6 - 0.75 mmol (118-147 mg)
XPhos Pd G2786.370.02 (2 mol%)0.01 mmol (7.9 mg)
Potassium Phosphate (K₃PO₄)212.272.0 - 3.01.0 - 1.5 mmol (212-318 mg)
1,4-Dioxane : Water (e.g., 4:1)--2.5 mL (2.0 mL : 0.5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2 eq, 0.6 mmol), XPhos Pd G2 (2 mol%, 0.01 mmol), and K₃PO₄ (2.0 eq, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[5]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through the solution for 15-20 minutes. Add the degassed solvent mixture (2.5 mL) to the reaction vessel via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously. For challenging substrates like aryl chlorides, a higher temperature (100-110 °C) may be necessary.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

While the boronic acid is the substrate for C-C coupling, the construction of a C-N bond at the 5-position of the 4-fluoro-7-azaindole core requires the corresponding halide, typically 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine . The Buchwald-Hartwig amination is the premier method for this transformation, enabling the coupling of this heteroaryl halide with a wide array of primary and secondary amines.[12][13]

Core Principles & Component Selection
  • Substrate: 5-Bromo- or 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine serves as the electrophilic partner.

  • Catalyst/Ligand: Palladium precatalysts with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are again the systems of choice. They are highly effective at promoting the challenging C-N reductive elimination step.[14][15]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are most commonly used.[13][15]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are required to prevent quenching of the strong base.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_cycle Pd0 L-Pd⁰ OxAdd Oxidative Addition PdII_complex L-PdII(Ar)(X) Pd0->PdII_complex Oxidative Addition AmineCoord Amine Coordination AmidoComplex [L-PdII(Ar)(NR₂)] PdII_complex->AmidoComplex Deprotonation & Ligand Exchange Amine R₂NH + Base Amine->PdII_complex AmidoComplex->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ AmidoComplex->Product ArX Ar-X ArX->Pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine with a generic secondary amine.

Table 2: Reagent Stoichiometry

ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine215.031.00.5 mmol (107.5 mg)
Amine (R₂NH)-1.20.6 mmol
Pd₂(dba)₃915.720.01 (2 mol% Pd)0.005 mmol (4.6 mg)
XPhos476.620.04 (4 mol%)0.02 mmol (9.5 mg)
Sodium tert-butoxide (NaOt-Bu)96.101.40.7 mmol (67.3 mg)
Toluene (anhydrous)--2.5 mL

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube or microwave vial with NaOt-Bu (1.4 eq, 0.7 mmol). Add Pd₂(dba)₃ (1 mol%, 0.005 mmol), XPhos (4 mol%, 0.02 mmol), and 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 0.5 mmol).

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox, and establish an inert atmosphere by connecting it to a Schlenk line.

  • Reagent Addition: Add anhydrous toluene (2.5 mL) followed by the amine (1.2 eq, 0.6 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Wang, Z., et al. (2013). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications, 49(38), 4033-4035. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4827–4830. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7959–7968. [Link]

  • Lindh, J., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, S., & G, S. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4254–4257. [Link]

  • Carl, T., et al. (2008). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Synthetic Communications, 38(8), 1265-1271. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Cerna, I., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry - A European Journal, 18(46), 14757-14765. [Link]

  • Qiu, R., et al. (2020). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angewandte Chemie International Edition, 59(32), 13393-13400. [Link]

  • Linstadt, R. T. H., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(38), 7583-7587. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

  • Seela, F., & Chen, Y. (1995). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 60(17), 5364–5368. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fejér, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Al-Zoubi, R. M., et al. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(5), 811. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1438–1445. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20914-20925. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20914-20925. [Link]

  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in Modern Medicinal Chemistry

I. Introduction: The Convergence of Privileged Scaffolds and Strategic Fluorination In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine (7-azaind...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Convergence of Privileged Scaffolds and Strategic Fluorination

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a "privileged" structure.[1] Its structural resemblance to the adenine core of ATP allows it to function as an excellent "hinge-binder," forming key hydrogen bond interactions within the ATP-binding site of numerous kinases.[2][3] This mimicry provides a robust framework for designing potent and selective inhibitors for a wide array of therapeutic targets, including B-RAF, JAK2, and TGFβRI.[4][5][6]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[7] Due to its small size, high electronegativity, and the strength of the C-F bond, fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[8][9][10] Judicious placement of fluorine can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability, and increase binding affinity through favorable electrostatic interactions with target proteins.[7][11]

The subject of this guide, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid , represents the synergistic combination of these two powerful concepts. It provides medicinal chemists with a versatile building block that installs the desirable 7-azaindole core already embellished with a strategically placed fluorine atom. The boronic acid functionality serves as a synthetic handle for the highly efficient and widely utilized Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of carbon-carbon bonds to build molecular complexity.[12][13] This document provides an in-depth guide to the properties, applications, and detailed protocols for the effective use of this reagent in drug discovery programs.

II. Physicochemical Properties and Handling

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a solid at room temperature.[14] Like many heteroaryl boronic acids, it is susceptible to protodeboronation, especially under harsh acidic or basic conditions or during prolonged exposure to silica gel.[12] Therefore, proper handling and purification techniques are critical for successful application.

Table 1: General Properties of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

PropertyValueSource
Molecular FormulaC₇H₆BFN₂O₂[14]
AppearanceSolid (typically off-white to pale yellow)General Knowledge
StorageRoom temperature, under inert atmosphere[14]
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, Dioxane)General Knowledge
Protocol 1: Purification of Heteroaryl Boronic Acids

The purity of the boronic acid is paramount for achieving high yields and reproducibility in cross-coupling reactions. Impurities, such as the corresponding boroxine (a trimeric anhydride) or products of protodeboronation, can inhibit the catalyst.

Rationale: This protocol utilizes the acidic nature of the boronic acid to form a water-soluble salt, allowing for the removal of non-acidic organic impurities by extraction. Subsequent acidification regenerates the purified boronic acid, which can be isolated.[15]

Materials:

  • Crude {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl Acetate

  • Deionized Water

  • Separatory Funnel, Beakers, Magnetic Stirrer

Step-by-Step Procedure:

  • Dissolve the crude boronic acid in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add 1 M NaOH solution and shake vigorously. The boronic acid will partition into the aqueous layer as its sodium boronate salt.

  • Separate the aqueous layer. Wash the organic layer once more with 1 M NaOH to ensure complete extraction.

  • Combine the aqueous layers and wash with diethyl ether or ethyl acetate to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring until the pH is ~2-3. The purified boronic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water, followed by a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Dry the purified product under high vacuum.

III. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the C5 position of the 4-fluoro-7-azaindole core and a variety of aryl or heteroaryl partners.[13] This reaction is a workhorse in medicinal chemistry due to its broad functional group tolerance and reliable performance.[12]

Mechanistic Overview

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Rationale: This protocol employs a modern palladium pre-catalyst (XPhos Pd G2) known for its high activity and stability, which is particularly effective for coupling nitrogen-containing heterocycles.[16] Potassium phosphate is used as the base, as it is effective in promoting transmetalation while minimizing side reactions.[17] A dioxane/water solvent system is standard, providing solubility for both organic and inorganic reagents.[16]

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2 equiv)

  • Aryl or Heteroaryl Halide (e.g., bromide or chloride) (1.0 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.

  • Place the reaction in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Optimization

Catalyst / Ligand SystemBaseSolventTemperature (°C)Notes / Rationale
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O80 - 110A robust system for challenging heteroaryl couplings.[16]
XPhos Pd G2Cs₂CO₃t-Amyl Alcohol100Cesium carbonate can be more effective for less reactive chlorides; t-amyl alcohol can be beneficial for anhydrous conditions.[17]
Pd(dppf)Cl₂K₂CO₃DMF / H₂O90 - 100A classic catalyst, often effective for electron-rich and electron-neutral partners.[18]
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O85A traditional system, may require longer reaction times but is cost-effective.

IV. Experimental Workflow & Data Interpretation

A systematic approach is crucial for successful synthesis and purification. The workflow ensures all steps are performed under optimal conditions to maximize yield and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Base glassware Dry Glassware & Prepare Inert Atmosphere solvent Degas Solvents setup Combine Reagents & Solvents in Vessel solvent->setup react Heat Reaction Mixture (Oil Bath or Microwave) setup->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Column Chromatography dry->purify analysis Characterization (NMR, HRMS) purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

V. Applications in Kinase Inhibitor Drug Discovery

The 4-fluoro-7-azaindole motif is a key component in numerous clinical and preclinical kinase inhibitors. The fluorine at the C4 position can form critical interactions within the ATP binding pocket and enhance the molecule's overall properties.

  • TGFβRI Inhibitors: The transforming growth factor β (TGFβ) pathway is implicated in cancer progression and immune evasion. Novel 4-azaindole derivatives have been developed as potent and selective inhibitors of the TGFβ receptor 1 (TGFβRI) kinase, demonstrating antitumor efficacy in preclinical models.[6][19]

  • FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is linked to various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3.[20][21]

  • Other Kinases: The versatility of the 7-azaindole scaffold has led to its incorporation into inhibitors for a wide range of other kinases, including Aurora kinases, DYRK1A, and JAK family kinases.[4][22] The use of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid allows for the rapid generation of diverse compound libraries to probe the structure-activity relationships for these targets.

VI. Conclusion

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a high-value, strategic building block for medicinal chemistry. It combines the privileged 7-azaindole scaffold with the beneficial effects of fluorination, providing a direct route to novel chemical entities, particularly within the field of kinase inhibitors. The protocols and guidelines presented herein offer a comprehensive starting point for researchers to effectively utilize this reagent in their drug discovery efforts, enabling the efficient synthesis of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Kaur Maidh, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Dabholkar, V. V., & Mishra, S. (2005). Process for purification of boronic acid and its derivatives.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Reddit Community. (2017). Purification of boronic acids?. r/chemistry on Reddit. [Link]

  • Li, Z., Zhang, H., Xu, H., & Chen, Y. (2023). Heteroaryl–heteroaryl Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(8), 2137-2144. [Link]

  • Dabholkar, V. V., & Mishra, S. (2005). Process for purification of boronic acid and its derivatives. WIPO Patentscope. [Link]

  • Lenci, E., & Trabocchi, A. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(10), 2391. [Link]

  • Lenci, E., & Trabocchi, A. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Geetharani, K., & Schafer, L. L. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(19), 7139-7174. [Link]

  • Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571. [Link]

  • Wang, Z., Yuan, H., Zhang, Y., & Zhang, Y. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 16(5), 698. [Link]

  • Kumar, A., & Siddiqui, A. A. (2019). Azaindole Therapeutic Agents. Current Bioactive Compounds, 15(4), 374-386. [Link]

  • Lee, S. J., & Lee, K. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 58(24), 9477–9488. [Link]

  • Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(7), 656–661. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 24869-24877. [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. [Link]

  • Sato, Y., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Sun, J., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Wodicka, L. M., et al. (2010). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 53(15), 5576–5588. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1642-1647. [Link]

  • Chen, G., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry, 71(14), 5373–5376. [Link]

  • Alhassan, M. I., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(11), 3121. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 33864-33905. [Link]

  • Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115–2139. [Link]

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Application

Application Notes &amp; Protocols: Strategic Use of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in Cross-Coupling Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other biologically active molecules. The specific analogue, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, represents a highly valuable and functionalized building block. The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, enhancing metabolic stability or binding affinity.

This guide provides a detailed examination of the practical application of this reagent, focusing on its most critical transformation: the Suzuki-Miyaura cross-coupling reaction. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, offering a framework for rational protocol design and optimization.

Compound Profile and Safety Mandates

A thorough understanding of the reagent's properties and handling requirements is a prerequisite for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₆BFN₂O₂[1]
Molecular Weight 179.95 g/mol [1]
CAS Number 1626336-01-3[1]
Appearance Typically an off-white to white solid[2]
Purity ≥97%[1]
Storage Room temperature, keep tightly closed and dry[1]

Safety Information:

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed in the search results, data for similar boronic acids and heterocyclic compounds suggest the following precautions are prudent. Boronic acids as a class can be irritants.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed. Some sensitizing effects have been noted for related compounds.[3][4]

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • General Handling: Work in a well-ventilated fume hood. Avoid dust formation.

The Suzuki-Miyaura Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura cross-coupling is the cornerstone reaction for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, enabling the formation of a carbon-carbon bond between the 7-azaindole core and a variety of aryl or heteroaryl partners.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner, forming a Pd(II) complex.[7][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_boron Base-Mediated Activation pd0 Pd(0)L₂ (Active Catalyst) oa_corner pd0->oa_corner Oxidative Addition oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation R²-B(OH)₂ + Base re_corner tm_complex->re_corner Reductive Elimination product R¹-R² (Coupled Product) re_corner->pd0 re_corner->product oa_corner->oa_complex  R¹-X boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup - Add solids (Boronic Acid, Aryl Halide, Base) to flask. - Seal and purge with inert gas. solvent 2. Solvent & Catalyst Addition - Add degassed solvent. - Add catalyst/ligand under positive inert gas pressure. setup->solvent reaction 3. Reaction - Heat to desired temperature (e.g., 80-110 °C). - Monitor by TLC or LC-MS. solvent->reaction workup 4. Work-up - Cool to RT. - Quench with water. - Extract with organic solvent (e.g., EtOAc). reaction->workup purify 5. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify analysis 6. Analysis - Characterize pure product (NMR, MS). purify->analysis

Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. [10]3. Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Heating and Monitoring: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Optimization and Troubleshooting

The conditions provided are a general starting point. The table below summarizes conditions used for similar nitrogen-rich heterocyclic couplings, which can guide optimization efforts. [11][12]

Coupling Partner Catalyst / Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference Class
4-Bromoanisole Pd₂(dba)₃ / SPhos (2%) K₃PO₄ (2.0) Dioxane/H₂O 100 ~90% [11]
2-Bromopyridine Pd(OAc)₂ / P(t-Bu)₃ (1-2%) K₂CO₃ (2.0) Toluene 80 ~85% [13]
3-Chloroindole XPhos Pd G2 (1.5%) K₃PO₄ (2.0) Dioxane/H₂O 60 91-99% [11]

| 4-Bromopyrazole | XPhos Pd G1 (7%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 61-86% | [11]|

Common Challenges:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is often promoted by high temperatures and strongly basic, aqueous conditions.

    • Solution: Consider using milder bases (e.g., K₂CO₃), less water, or protecting the boronic acid as a pinacol ester, which can be more stable. [14]* Low Yields: If yields are poor, a systematic screen of parameters is recommended.

    • Solution: Screen different palladium catalysts and ligands. Vary the base, solvent, and reaction temperature. Sometimes, changing the order of addition or using a different boronic acid derivative (e.g., trifluoroborate salt) can be beneficial. [13]* Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere. [5]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Singh, U. P., & Singh, R. K. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Vaddamanu, N. L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • LeBlond, C. R., et al. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. [Link]

  • Ramirez, A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

Sources

Method

Strategic Coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: Protocols and Mechanistic Insights for Suzuki-Miyaura Reactions

An Application Guide for Researchers Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, enhancing their binding affinity and metabolic stability.[3][4] This application note provides a comprehensive guide for researchers on the effective use of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind parameter selection, offer a robust and optimized protocol, and provide troubleshooting strategies to overcome common challenges associated with coupling this electron-deficient, nitrogen-rich heterocyclic building block.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its functional group tolerance and reliability.[5] The reaction joins an organoboron species (like our boronic acid) with an organic halide or pseudohalide, catalyzed by a palladium complex.[6] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

A critical, and often rate-determining, step for substrates like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is the transmetalation. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7] However, many heteroaryl boronic acids are susceptible to rapid, base-promoted protodeboronation (hydrolysis of the C-B bond), which competes with the desired transmetalation and reduces reaction yield.[8] Therefore, the careful selection of the base and other reaction parameters is paramount for success.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->ArPdX Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of coupling {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.

Palladium Catalyst and Ligand Selection

For challenging substrates, particularly electron-deficient heteroaryl chlorides and bromides, modern palladium pre-catalysts combined with sterically hindered, electron-rich phosphine ligands are often required.[9][10]

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species. More reliable results are often achieved with pre-catalysts such as XPhos Pd G2 or SPhos Pd G2 . These complexes are air- and moisture-stable and readily generate the active monoligated Pd(0) species in solution, leading to more consistent reaction outcomes.

  • Ligands: Buchwald-type biaryl phosphine ligands are the gold standard.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for a wide range of couplings, providing a good balance of reactivity and stability.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides higher turnover rates and may be superior for particularly unreactive coupling partners.

The rationale for using these bulky ligands is that they promote the reductive elimination step and stabilize the low-coordinate, highly reactive Pd(0) species necessary for efficient oxidative addition.[10]

The Critical Role of the Base

As mentioned, base selection is a delicate balance between activating the boronic acid for transmetalation and preventing protodeboronation.[8]

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): A moderately strong, non-nucleophilic base that is often the first choice for sensitive heteroaryl boronic acids. It provides sufficient activation without aggressively promoting hydrolysis.[9]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ fails, particularly with less reactive coupling partners. Its high solubility in organic solvents can be advantageous.

    • Potassium Carbonate (K₂CO₃): A milder and less expensive option, suitable for more robust substrates but may lead to lower yields with the title compound.

  • Organic Bases: Amine bases are generally avoided as they can compete with the phosphine ligand for coordination to the palladium center.

Solvent System

The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous conditions are generally preferred to minimize protodeboronation.

  • Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are the most common choices. They have good solvating properties for both the organic and inorganic components.

  • Aromatic Hydrocarbons: Toluene can be used, often at higher temperatures, but may offer poorer solubility for the inorganic base.

  • Aqueous Mixtures: While some Suzuki protocols call for an aqueous co-solvent to help dissolve the base and facilitate the formation of the boronate, for sensitive substrates like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, it is often best to start with strictly anhydrous conditions or with minimal water content.[11]

Summary of Recommended Conditions

The following table summarizes starting points for reaction optimization. It is crucial to screen conditions for each new coupling partner (Aryl-X).[11][12]

ParameterRecommended Starting PointAlternative OptionsRationale & Comments
Pd Catalyst XPhos Pd G2 (2-5 mol%)SPhos Pd G2, Pd₂(dba)₃/XPhosPre-catalysts offer reliability. Higher catalyst loading may be needed for aryl chlorides.[9][13]
Boronic Acid 1.2 - 1.5 equivalents1.1 - 2.0 equivalentsUsing a slight excess drives the reaction to completion but can complicate purification.
Base K₃PO₄ (2.0 - 3.0 equiv.)Cs₂CO₃ (2.0 equiv.)K₃PO₄ offers a good balance of reactivity and minimizes risk of protodeboronation.[9]
Solvent 1,4-Dioxane (anhydrous)THF, TolueneDioxane is a versatile and commonly used solvent for these types of couplings.[11]
Temperature 80 - 100 °C60 - 110 °CStart around 90 °C. Lower temperatures may be possible with highly reactive partners.
Reaction Time 4 - 16 hours2 - 24 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with a generic aryl bromide.

Materials and Reagents
  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

  • Aryl or Heteroaryl Halide (e.g., Bromide)

  • XPhos Pd G2 (or other selected catalyst)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask or reaction vial)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: 1. Boronic Acid 2. Aryl Halide 3. Base (K₃PO₄) 4. Catalyst (XPhos Pd G2) setup->reagents solvent Add Anhydrous Dioxane reagents->solvent degas Degas Mixture (e.g., N₂ sparging) solvent->degas heat Heat Reaction (e.g., 90 °C, 12h) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue if incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize finish Pure Product characterize->finish

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 equiv), the aryl halide (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Degassing: Sparge the resulting suspension with nitrogen or argon gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Unreactive aryl halide (e.g., chloride).1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Switch to a more active ligand (e.g., SPhos) or a higher catalyst loading.
Significant Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water in the solvent.1. Switch to a milder base (e.g., K₂CO₃) or use fewer equivalents of K₃PO₄.2. Use rigorously dried, anhydrous solvent.
Homocoupling of Aryl Halide Catalyst decomposition or side reactions.Use a lower temperature or a more stable pre-catalyst.
Formation of Byproducts Side reactions involving the N-H of the pyrrolopyridine.Consider N-protection (e.g., with a SEM or BOC group), although many modern protocols work well with unprotected heterocycles.[9]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood and avoid ignition sources.

  • Bases: Anhydrous inorganic bases can be corrosive and hygroscopic. Handle with care and avoid inhalation of dust.

  • Inert Gas: Use caution when working with compressed gas cylinders.

References

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Guild, A. (n.d.).
  • (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • (n.d.). Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5. Benchchem.
  • (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • (2021). Boron Suzuki Coupling.
  • (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
  • (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • (n.d.).

Sources

Application

Application Note: Synthesis of Advanced Kinase Inhibitors Using {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

< Abstract This technical guide provides a comprehensive overview of the application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid as a critical building block in the synthesis of next-generation kinase inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid as a critical building block in the synthesis of next-generation kinase inhibitors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP.[1][2][3][4] The strategic incorporation of a fluorine atom and a boronic acid functional group onto this scaffold creates a versatile reagent for constructing potent and selective inhibitors. This document will focus on the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor, as a primary case study.[5][6][7] Detailed, field-proven protocols for Suzuki-Miyaura cross-coupling, mechanistic insights, and analytical characterization methods are provided for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Fluoro-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational scaffold in modern kinase inhibitor design. Its structure is highly effective at targeting the ATP-binding pocket of kinases due to its bioisosteric relationship with adenine. The nitrogen at position 7 (N7) and the pyrrolic N-H group (N1) act as key hydrogen bond acceptors and donors, respectively, effectively mimicking the interactions of ATP with the kinase hinge region.[3][4]

  • Fluorine at Position 4: The introduction of a fluorine atom can significantly improve the pharmacological properties of the final molecule. It can enhance binding affinity through favorable electrostatic interactions, increase metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the azaindole ring system.

  • Boronic Acid at Position 5: This functional group is a cornerstone of palladium-catalyzed cross-coupling chemistry, particularly the Suzuki-Miyaura reaction. It serves as a highly efficient and versatile handle for creating carbon-carbon bonds, allowing for the convergent assembly of complex molecular architectures under mild conditions.[8]

A Aryl Halide Partner (e.g., Bromopyridine derivative) C Suzuki-Miyaura Coupling A->C B {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (or related boronate ester) B->C D Coupled Biaryl Intermediate C->D E Further Synthetic Steps (e.g., Macrolactamization) D->E F Lorlatinib (Final API) E->F

Convergent synthesis workflow for Lorlatinib.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a key biaryl intermediate, foundational to the Lorlatinib core.

Disclaimer: This protocol is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Aryl Bromide Intermediate>98%Combi-BlocksThe coupling partner for the boronic acid.
4F-7AI-BA (or its pinacol ester)>97%AstaTechThe limiting reagent.
Pd(PPh₃)₄ (Tetrakis)>99%Sigma-AldrichPalladium(0) catalyst. Other catalysts like PdCl₂(dppf) can also be used. [10]
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%Fisher ScientificAqueous solution (2M) is typically used as the base.
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros OrganicsDegassed solvent. Toluene can also be an effective solvent.
Deionized Water18.2 MΩ·cmMilliporeFor preparing the base solution.
Nitrogen / Argon GasHigh PurityAirgasFor maintaining an inert atmosphere.
Experimental Procedure
  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide Intermediate (1.0 equiv).

  • Reagent Addition: Add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (or its corresponding boronate ester, 1.1-1.2 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity nitrogen or argon gas three times. A positive pressure of inert gas should be maintained throughout the reaction.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv). The choice of a palladium catalyst is critical for achieving high efficacy in C-C bond formation under mild conditions. [11]5. Solvent and Base Addition: Add degassed 1,4-dioxane (sufficient to make a ~0.1 M solution) via cannula or syringe. Follow with the addition of a degassed 2 M aqueous solution of Na₂CO₃ (2.0-3.0 equiv). The base is crucial for the transmetalation step of the catalytic cycle. [8]6. Reaction Execution: Immerse the flask in a preheated oil bath at 85-95 °C. Stir the biphasic mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed. A common issue in Suzuki couplings is the homocoupling of the boronic acid; slow addition of the boronic acid can sometimes suppress this side reaction. [12][11][13]8. Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the desired biaryl product.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry1.1 equiv Boronic AcidEnsures complete consumption of the more complex aryl halide.
Catalyst Loading3-5 mol %Balances reaction rate and cost/residual metal concerns.
Base2 M aq. Na₂CO₃A standard, effective base for Suzuki couplings; CsF or K₃PO₄ are also used. [12][10]
Solvent SystemDioxane/Water (e.g., 4:1)Biphasic system that facilitates dissolution of both organic and inorganic reagents.
Temperature85-95 °CProvides sufficient thermal energy for the catalytic cycle without significant degradation.
Reaction Time4-12 hoursSubstrate-dependent; requires monitoring for completion.
Typical Yield75-95%Highly dependent on substrates and optimization.

Mechanism and Biological Context

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Biological Target: ALK/ROS1 Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases (RTKs). [14]In certain cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK). [14][15][16]These fusion proteins are constitutively active, meaning they continuously signal without the need for a natural ligand. This aberrant signaling drives downstream pathways like PI3K/Akt and MAPK/Erk, promoting uncontrolled cell proliferation and survival. [15][17] Lorlatinib acts as a reversible, ATP-competitive inhibitor. [9]It binds to the ATP pocket of the ALK or ROS1 kinase domain, preventing the phosphorylation that is essential for activating downstream signaling cascades. [18]This blockade halts the oncogenic signals, leading to apoptosis of cancer cells. Its ability to cross the blood-brain barrier makes it particularly effective against brain metastases, a common site of disease progression. [19][18]

cluster_pathway Simplified ALK/ROS1 Signaling Pathway cluster_downstream Downstream Signaling cluster_inhibition Mechanism of Inhibition ALK_ROS1 Constitutively Active ALK/ROS1 Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK_ROS1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK_ROS1->RAS_MAPK STAT3 JAK/STAT Pathway ALK_ROS1->STAT3 ATP ATP ATP->ALK_ROS1 Phosphorylation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Blocks ATP Binding Site

Inhibition of the ALK/ROS1 pathway by Lorlatinib.

Product Characterization and Quality Control

Post-synthesis, rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final compound.

TechniquePurposeExpected Result for a Key Lorlatinib Intermediate
¹H NMR Structural elucidation and confirmation.Signals corresponding to all aromatic and aliphatic protons with correct chemical shifts, coupling constants, and integrations.
¹³C NMR Confirms the carbon framework of the molecule.Resonances for all unique carbon atoms, including quaternary carbons.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.A singlet or doublet (depending on coupling) in the expected region for an aryl fluoride.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram (>98% purity) with a mass spectrum showing the correct [M+H]⁺ ion. [20][21][22]
HRMS Provides exact mass for elemental composition confirmation.Measured mass should be within 5 ppm of the calculated theoretical mass.

Conclusion

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a highly strategic and enabling reagent in the field of medicinal chemistry. Its pre-installed fluoro-azaindole core provides a validated scaffold for kinase hinge binding, while the boronic acid moiety offers a reliable handle for convergent synthesis via Suzuki-Miyaura cross-coupling. The successful application of this building block in the kilogram-scale synthesis of Lorlatinib underscores its importance and reliability. [12]This guide provides the foundational protocols and scientific rationale to empower researchers in the development of novel kinase inhibitors targeting ALK, ROS1, and other clinically relevant targets.

References

  • PubChem. Lorlatinib. National Center for Biotechnology Information. [Link]

  • Grokipedia. Lorlatinib. [Link]

  • Wikipedia. Lorlatinib. [Link]

  • Patsnap Synapse. What is the mechanism of Lorlatinib? [Link]

  • Zito, L., et al. (2021). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). MDPI. [Link]

  • Lin, J. J., et al. (2017). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. British Journal of Cancer. [Link]

  • de la Bellacasa, R. P., et al. (2013). ALK and ROS1 as a joint target for the treatment of lung cancer: a review. Translational Lung Cancer Research. [Link]

  • Johnson, T. W., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development. [Link]

  • ResearchGate. Exploratory Process Development of Lorlatinib. [Link]

  • Creative Diagnostics. ROS1 Signaling Pathway. [Link]

  • McCoach, C. E., et al. (2018). Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer. eScholarship.org. [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Al-Majid, A. M., et al. (2023). Novel High-Throughput Microwell Spectrophotometric Assay for One-Step Determination of Lorlatinib. National Institutes of Health. [Link]

  • ResearchGate. Bioanalytical assay for the quantification of the ALK inhibitor lorlatinib in mouse plasma using liquid chromatography-tandem mass spectrometry. [Link]

  • Bashetti, U., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. MDPI. [Link]

  • ResearchGate. Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry. [Link]

  • Kumar, A., et al. (2019). Azaindole Therapeutic Agents. Medicinal Research Reviews. [Link]

  • Li, J., et al. (2019). Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Google Patents.
  • Patsnap. Preparation method of key intermediate of lorlatinib. [Link]

  • Google Patents.
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Google Patents.
  • Iwashita, T. & Sagara, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • Li, Y., et al. (2023). Efficacy and safety analysis of lorlatinib for ALK-positive advanced NSCLC: a multicentre real-world study in China. Journal of Thoracic Disease. [Link]

  • ResearchGate. Synthesis of lorlatinib (XVI). [Link]

  • ResearchGate. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • ResearchGate. Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib. [Link]

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Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-Fluoro-7-azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Fluoro-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine allows it to form key hydrogen bond interactions with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics, particularly kinase inhibitors. The introduction of a fluorine atom at the 4-position of the 7-azaindole core, as in {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Fluorine's high electronegativity can alter the acidity of the N-H proton, influence metabolic stability, and enhance binding affinity to target proteins.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, providing an efficient pathway to synthesize functionalized 7-azaindole derivatives. This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer starting protocols, and discuss key considerations for successful coupling, including the choice of catalyst, ligand, base, and solvent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Nitrogen-containing heterocycles, such as 7-azaindoles, can present unique challenges in Suzuki-Miyaura couplings. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic activity. Furthermore, the acidity of the N-H proton in the pyrrole ring can lead to side reactions or catalyst deactivation, particularly with strong bases.

The presence of the electron-withdrawing fluorine atom can also influence the reactivity of the boronic acid. While often beneficial for biological activity, it can affect the electronic properties of the 7-azaindole ring system and its interaction with the palladium catalyst. Additionally, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.

To overcome these challenges, careful selection of the reaction components is crucial.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount for a successful coupling reaction. For nitrogen-containing heterocycles, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and stabilize the catalytic intermediates.

Catalyst/Ligand SystemKey Features & Applications
Pd₂(dba)₃ / XPhos or SPhos A versatile and highly active system for coupling a wide range of (hetero)aryl halides, including challenging substrates.
XPhos Pd G2/G3 Air- and moisture-stable precatalysts that offer convenient handling and reliable generation of the active catalyst.
Pd(PPh₃)₄ A classic catalyst, often effective for simpler couplings, but may be less efficient for challenging heterocyclic substrates.
PdCl₂(dppf) A robust catalyst, particularly useful in some heterocyclic couplings, though optimization of conditions is often necessary.
Base and Solvent Systems

The base plays a critical role in the transmetalation step and its choice can significantly impact the reaction outcome. For sensitive substrates like heteroaryl boronic acids, milder bases are often preferred to minimize protodeboronation. The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases in many protocols.

BaseSolvent SystemComments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, n-ButanolA commonly used and effective base for many Suzuki couplings involving heterocycles.
Cs₂CO₃ Dioxane, TolueneA strong base that can be very effective, particularly in anhydrous conditions.
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA milder base that can be advantageous in preventing protodeboronation.
KF DioxaneA mild base that can be particularly useful for minimizing side reactions with sensitive boronic acids.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific aryl/heteroaryl halides. It is essential to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) add_solids Add Solids to Flask reagents->add_solids setup Assemble Flame-Dried Glassware under Inert Atmosphere setup->add_solids add_catalyst Add Pd Catalyst/Ligand add_solids->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Desired Temperature with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Work-up cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 1: General Conditions using Pd₂(dba)₃ / XPhos

This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides and iodides.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2 equivalents)

  • Aryl/heteroaryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add the aryl/heteroaryl halide, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, and finely powdered K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • With vigorous stirring, heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Couplings using a Pre-catalyst

For less reactive aryl chlorides or sterically hindered substrates, an air-stable precatalyst can offer improved results and reproducibility.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.5 equivalents)

  • Aryl/heteroaryl chloride (1.0 equivalent)

  • XPhos Pd G3 (2-5 mol%)

  • K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • n-Butanol or Toluene, degassed

Procedure:

  • Follow steps 1 and 2 from Protocol 1, adding the aryl/heteroaryl chloride, boronic acid, and base to the flask.

  • Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Perform work-up and purification as outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Presence of oxygen; Impure reagents.Use a fresh batch of catalyst or a more robust precatalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. Verify the purity of starting materials.
Protodeboronation of Boronic Acid Base is too strong; Presence of water.Switch to a milder base such as K₂CO₃ or KF. Consider running the reaction under anhydrous conditions.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of solvents and ensure a leak-proof inert atmosphere setup.
Formation of Unidentified Byproducts Reaction temperature too high; Reaction time too long.Optimize the reaction temperature and monitor carefully to stop the reaction upon completion of the desired transformation.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a highly effective method for the synthesis of a diverse range of 5-aryl- and 5-heteroaryl-4-fluoro-7-azaindole derivatives. Careful consideration of the catalyst system, base, and solvent is essential for achieving high yields and minimizing side reactions, particularly given the challenges associated with nitrogen-rich heterocycles. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

  • Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5 - Benchchem. (URL: )
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (URL: )
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: )
  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Deriv
  • Developing Ligands for Palladium(II)
  • Ligand electronic influence in Pd-c
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. (URL: _)
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (URL: )
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link]

Application

Application Notes &amp; Protocols: Synthesis of Biaryl Compounds via {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure is a bioisostere of indole, allowing it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. Consequently, the 7-azaindole core is integral to numerous biologically active compounds, most notably as a "hinge-binding" motif in various kinase inhibitors.[1][2][3] The development of novel therapeutics, particularly in oncology and immunology, frequently relies on the targeted synthesis of substituted 7-azaindoles.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for forging carbon-carbon bonds.[1][6] This application note provides a detailed methodology and expert insights for the palladium-catalyzed Suzuki-Miyaura coupling of a specific, high-value building block: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid . The presence of the electron-withdrawing fluorine atom can modulate the electronic properties and reactivity of the azaindole core, making this reagent a valuable tool for expanding the chemical space in structure-activity relationship (SAR) studies.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a robust starting protocol, optimization strategies, and troubleshooting advice to enable the efficient synthesis of novel biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step and is influenced by the choice of ligand.

  • Transmetalation: The organoboronic acid (or its boronate ester form) is activated by a base, forming a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide and forming a new Pd(II)-di-aryl complex.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar1-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar1-Pd(II)-X(L2) Oxidative Addition Ar1-Pd(II)-Ar2(L2) Transmetalation Intermediate Ar1-Pd(II)-X(L2)->Ar1-Pd(II)-Ar2(L2) Transmetalation Ar1-Pd(II)-Ar2(L2)->Pd(0)L2 Reductive Elimination Product Biaryl Product (Ar¹-Ar²) Ar1-Pd(II)-Ar2(L2)->Product Ar1-X Aryl Halide (Ar¹-X) Ar1-X->Ar1-Pd(II)-X(L2) Boronic {4-Fluoro-azaindole}-B(OH)₂ + Base Boronic->Ar1-Pd(II)-Ar2(L2)

Caption: The Suzuki-Miyaura catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with a generic aryl or heteroaryl halide. Optimization may be required for specific substrates to achieve maximum yield.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 equivalents)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide, 1.2 equivalents)

  • Palladium Catalyst: Pd₂(dba)₃ (2.5 mol%) or XPhos Pd G2 (5 mol%)

  • Phosphine Ligand: SPhos or XPhos (6 mol%) (Note: Not required if using a pre-catalyst like XPhos Pd G2)

  • Base: K₃PO₄ or Cs₂CO₃ (3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.2 eq), {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 eq), the base (3.0 eq), the palladium catalyst, and the ligand (if required).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe. The reaction mixture should be stirred to ensure homogeneity.

    • Expert Tip: To degas the solvent, bubble Argon or Nitrogen through it for 15-20 minutes prior to use. This removes dissolved oxygen.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Optimization Strategies and Key Parameters

Achieving high yields in Suzuki-Miyaura couplings, especially with nitrogen-rich heterocycles, often requires careful optimization.[7] The following table summarizes key parameters and provides guidance for adapting the protocol to challenging substrates.

ParameterStandard ConditionOptimization Strategy & RationaleRelevant Sources
Palladium Catalyst Pd₂(dba)₃ / Pd(OAc)₂For challenging couplings, use modern pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2). These are air-stable and efficiently generate the active Pd(0) species in situ, often leading to higher yields and shorter reaction times.[1][6]
Ligand XPhos, SPhosThe choice of ligand is critical. Bulky, electron-rich phosphine ligands (Buchwald-type) promote the oxidative addition (often the rate-limiting step with aryl chlorides/bromides) and the final reductive elimination step. A 1:2 or 1:4 Pd:ligand ratio is common for monodentate ligands.[1][8]
Base K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a robust alternative. K₂CO₃ can also be used. The strength and solubility of the base can significantly impact the reaction rate.[6][9]
Solvent Dioxane/H₂O, Toluene/H₂OWhile many Suzuki couplings use aqueous conditions, protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction.[8][10] If this is observed, switching to anhydrous conditions (e.g., anhydrous dioxane, THF, or 2-MeTHF) may be beneficial.[8][9]
Temperature 80-110 °CIncreasing the temperature can accelerate slow reactions. However, be cautious of potential decomposition of starting materials or products at excessively high temperatures.[8]
Boronic Acid Surrogate Boronic AcidIf protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or neopentyl glycol ester). These are often more robust and can be used under anhydrous conditions.[8][9]

Experimental Workflow and Troubleshooting

The overall process from setup to final product requires meticulous execution. The following diagram outlines the typical laboratory workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Weighing (Flask Flame-Dried) B 2. Assemble Apparatus A->B C 3. Purge with Inert Gas (N₂ or Ar) B->C D 4. Add Degassed Solvents C->D E 5. Heat to Target Temp D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization J->K

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues:

  • Problem: Low or no conversion of starting material.

    • Possible Cause: Inactive catalyst.

    • Solution: Ensure the reaction was set up under strictly anaerobic conditions. Use a fresh bottle of catalyst or switch to a more robust pre-catalyst. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[8]

  • Problem: Significant protodeboronation of the boronic acid.

    • Possible Cause: Presence of excess water or acidic impurities.

    • Solution: Use anhydrous solvents and ensure the base is thoroughly dried. Consider using a boronic acid surrogate like a pinacol ester, which is more stable.[8]

  • Problem: Formation of homocoupled byproducts.

    • Possible Cause: The rate of cross-coupling is too slow, allowing for side reactions.

    • Solution: Optimize the ligand; bulky, electron-rich ligands can suppress homocoupling by favoring the desired pathway.[8] In some cases, slow addition of the boronic acid to the reaction mixture can help.

  • Problem: Reaction stalls before completion.

    • Possible Cause: Catalyst decomposition or ineffective base.

    • Solution: A stronger base may be needed to facilitate the transmetalation step, which can be rate-limiting.[8] Ensure the correct stoichiometry of all reagents. Consider adding a fresh portion of the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a highly effective method for the synthesis of novel biaryl compounds crucial for drug discovery programs. Success relies on a careful understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for researchers to confidently and efficiently synthesize these valuable molecules, paving the way for the development of next-generation therapeutics.

References

  • BenchChem. (2025). Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5. Benchchem.
  • Vantourout, J. C., et al. (2017).
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • ResearchGate. Optimization of the reaction conditions. Download Table.
  • Molecules. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. Benchchem.
  • RSC Publishing. (2021).
  • PMC - PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Failed {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic Acid Reactions

Welcome to the technical support center for reactions involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile yet challenging building block in Suzuki-Miyaura cross-coupling reactions. The unique structural features of this 7-azaindole derivative, namely the nitrogen-rich heterocyclic core, the acidic N-H proton of the pyrrole ring, and the electron-withdrawing fluorine atom, present specific hurdles that can lead to reaction failure. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address these issues head-on, grounded in mechanistic principles and supported by authoritative literature.

Understanding the Challenges: Why Do These Reactions Fail?

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with heteroaromatic substrates like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is not always straightforward. The primary challenges stem from two key areas: the stability of the boronic acid itself and the potential for catalyst inhibition.

  • Protodeboronation: The C-B bond of heteroaryl boronic acids is often labile, especially under the basic conditions required for the Suzuki-Miyaura reaction. This leads to the unwanted cleavage of the boronic acid group and its replacement with a hydrogen atom, reducing the yield of the desired product.[1][2] The electron-deficient nature of the 7-azaindole ring system can exacerbate this issue.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrrolo[2,3-b]pyridine scaffold can coordinate to the palladium catalyst, leading to catalyst deactivation and slowing down or completely halting the catalytic cycle.[3][4] The unprotected N-H group of the pyrrole moiety is a primary culprit in this inhibitory effect.[5][6]

The following sections will address specific experimental failures and provide actionable solutions based on these underlying principles.

Troubleshooting Guide: Common Issues and Solutions

FAQ 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

Low or no conversion is a common problem and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the integrity of all reagents. Boronic acids can degrade over time, and solvents must be anhydrous and properly degassed.

  • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen. Ensure your reaction setup is under a strict inert atmosphere (argon or nitrogen).

Primary Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for coupling nitrogen-containing heterocycles.[4][7]

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be effective. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with challenging substrates.[8] These ligands can also help to prevent the formation of inactive palladium species.

    • Recommendation: Switch to a pre-catalyst system like an XPhos- or SPhos-palladium G2, G3, or G4 pre-catalyst. These systems are designed to generate the active Pd(0) species rapidly and efficiently, which is particularly important for reactions with unstable boronic acids.[3]

  • Base Selection: The choice and quality of the base are paramount.

    • Explanation: The base activates the boronic acid for transmetalation.[9] For nitrogen-containing heterocycles, stronger, non-nucleophilic bases are often required. The pKa of the 7-azaindole N-H is a factor to consider, as a base that is too strong could deprotonate it and lead to side reactions or catalyst inhibition.

    • Recommendation: Use a strong inorganic base such as K₃PO₄ or Cs₂CO₃.[8] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.

  • Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.

    • Explanation: Anhydrous, polar aprotic solvents are generally preferred. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate species, but it can also promote protodeboronation.[10]

    • Recommendation: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a good starting point.[4] For particularly sensitive substrates, completely anhydrous conditions may be necessary to minimize protodeboronation.[11]

FAQ 2: My main side product is the protodeboronated 4-fluoro-1H-pyrrolo[2,3-b]pyridine. How can I prevent this?

Protodeboronation is a clear indication that your boronic acid is unstable under the reaction conditions.

Strategies to Mitigate Protodeboronation:

  • Use of Boronic Esters:

    • Explanation: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1] These esters slowly hydrolyze in situ to provide the active boronic acid for the coupling reaction.

    • Protocol for Pinacol Ester Formation:

      • Dissolve the {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent like toluene or THF.

      • Heat the mixture to reflux with a Dean-Stark trap to remove water.

      • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

      • Remove the solvent under reduced pressure and use the crude pinacol ester directly in the Suzuki-Miyaura coupling.

  • Anhydrous Reaction Conditions:

    • Explanation: Water is a primary proton source for protodeboronation. Running the reaction under strictly anhydrous conditions can suppress this side reaction.[11]

    • Recommendation: Use anhydrous solvents and bases. Consider using a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK).[11]

  • Reaction Additives:

    • Explanation: Additives like trimethyl borate can buffer the reaction mixture and have been shown to prevent catalyst poisoning by Lewis-basic heterocycles, which can indirectly lead to conditions that favor protodeboronation.[11]

FAQ 3: I observe significant homocoupling of my boronic acid. What causes this and how can I minimize it?

The formation of a biaryl product from two molecules of the boronic acid is a common side reaction.

Causes and Solutions for Homocoupling:

  • Presence of Oxygen:

    • Explanation: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas.

  • Catalyst Choice:

    • Explanation: Some palladium catalysts are more prone to promoting homocoupling than others.

    • Solution: As mentioned previously, using bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[12]

FAQ 4: The reaction is sluggish and requires high catalyst loading and elevated temperatures. How can I improve the reaction efficiency?

Sluggish reactions are often a sign of catalyst inhibition or suboptimal reaction parameters.

Strategies for Improving Reaction Efficiency:

  • Mitigating Catalyst Inhibition:

    • Explanation: The unprotected N-H of the pyrrole ring can coordinate to the palladium center, hindering its catalytic activity.[5][6]

    • Solutions:

      • N-Protection: While adding extra steps, protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc) can prevent its interaction with the catalyst.

      • Additives: The use of trimethyl borate has been shown to mitigate catalyst poisoning by coordinating to the Lewis-basic nitrogen atoms, thus preventing them from deactivating the palladium catalyst.[11]

  • Optimizing Reaction Parameters:

    • Parameter Optimization Table:

ParameterStandard ConditionOptimized Condition for Challenging SubstratesRationale
Catalyst Loading 1-2 mol%3-5 mol%Overcomes slow catalyst turnover.
Ligand-to-Metal Ratio 1:1 to 2:12:1 to 4:1Ensures the palladium center remains coordinated and active.
Temperature 80-100 °C100-120 °CProvides sufficient energy to overcome activation barriers.
Concentration 0.1 M0.2 - 0.5 MCan increase reaction rates, but monitor for solubility issues.

Experimental Protocols and Workflows

General Protocol for Suzuki-Miyaura Coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

This protocol provides a robust starting point for the coupling reaction.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 eq.)

  • Aryl halide (1.2 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, the aryl halide, and K₃PO₄.

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Under a positive pressure of argon, add the palladium pre-catalyst.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the boronic acid.

  • Place the reaction vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents protodeboronation Protodeboronation Observed? check_reagents->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No use_ester Use Boronic Ester (e.g., Pinacol) protodeboronation->use_ester Yes anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes catalyst_issue Optimize Catalyst System homocoupling->catalyst_issue No degas Improve Degassing homocoupling->degas Yes base_solvent_issue Optimize Base & Solvent catalyst_issue->base_solvent_issue inhibition_issue Address Catalyst Inhibition base_solvent_issue->inhibition_issue success Successful Reaction inhibition_issue->success use_ester->success anhydrous->success degas->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition inhibitor 7-Azaindole (Catalyst Poison) pd0->inhibitor Inhibition pdII_base R¹-Pd(II)L₂-Base pdII_halide->pdII_base Ligand Exchange pdII_halide->inhibitor pdII_aryl R¹-Pd(II)L₂-R² pdII_base->pdII_aryl Transmetalation pdII_aryl->pd0 Reductive Elimination product R¹-R² pdII_aryl->product aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronic_acid boronate->pdII_base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with potential inhibition by the 7-azaindole substrate.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(30), 10455-10457. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., & Ruth, T. J. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

  • Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Accounts of Chemical Research, 55(19), 2733-2747. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access Author Manuscript. [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?[Link]

  • ResearchGate. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Daugulis, O. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling. NIH Public Access Author Manuscript. [Link]

  • ResearchGate. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • ResearchGate. (2014). Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-catalyzed Heteroannulation. [Link]

  • Sletten, E. M., & Svejstrup, T. D. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5130. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

Optimization

Technical Support Center: Purification of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Welcome to the technical support guide for the purification of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This molecule is a critical building block in medicinal chemistry, particularly in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This molecule is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] However, its purification can be challenging due to its amphoteric nature, propensity for dehydration to form boroxines (anhydrides), and potential for protodeborylation.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and detailed protocols to overcome common purification hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and related heteroaryl boronic acids.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile can vary based on the synthetic route, but typically includes:

  • Protodeborylated Product: The parent 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. This is often a major byproduct resulting from the hydrolysis of the C-B bond, which can be accelerated by acidic or basic conditions.[4][5][6]

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This complicates analysis by NMR and can affect reactivity.

  • Starting Materials: Unreacted halo-precursors or organometallic reagents.

  • Homocoupled Byproducts: Dimers of the starting material or product.[7]

  • Residual Catalysts: Palladium or other transition metals used in the borylation step.

Q2: My crude product is an amorphous solid or a sticky oil that is difficult to handle. How can I induce crystallization?

A: Obtaining a crystalline solid is the first critical step for many purification techniques.

  • Trituration: This is the most common first step. Suspend your crude material in a solvent in which the desired product has very low solubility, but the impurities are at least partially soluble. Agitate the suspension (stirring, sonication). Good starting solvents for trituration include diethyl ether, hexane, or a mixture of ethyl acetate and hexane.[7]

  • Solvent-Induced Precipitation: Dissolve the crude oil in a minimum amount of a good solvent (e.g., methanol, ethyl acetate). Then, slowly add a poor solvent (e.g., hexane, water, or diethyl ether) until the solution becomes cloudy (the saturation point).[7] Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[7] Cooling the mixture can further promote precipitation.[4][7]

Q3: I am attempting silica gel chromatography, but my recovery is low, and the peaks are tailing badly. What is happening?

A: This is a frequent problem with boronic acids, especially polar, nitrogen-containing heterocycles. The issue stems from the interaction between the Lewis acidic boron center and the acidic silanol groups (Si-OH) on the silica surface.[8] This strong adsorption can lead to irreversible binding, decomposition on the column, or significant tailing.

Solutions:

  • Avoid Standard Silica Gel: Normal-phase chromatography on untreated silica is often not a viable option for this class of compounds.[4][5]

  • Convert to a Boronate Ester: The most reliable strategy is to convert the boronic acid to its corresponding pinacol ester (Bpin). This masks the acidic boronic acid moiety, making the compound less polar and more amenable to chromatography.[4] However, even Bpin esters can sometimes hydrolyze or stick to silica.[8][9]

  • Use an Alternative Stationary Phase: Neutral alumina can be a suitable alternative to silica gel for less polar boronic acids or their esters, as it has fewer acidic sites.[7][8]

  • Reversed-Phase Chromatography (C18): This is a viable option, though care must be taken during the removal of aqueous solvents (like water/methanol or water/acetonitrile) as prolonged heating can cause decomposition.[4][5] Lyophilization (freeze-drying) is a gentler alternative for solvent removal if available.[4][5]

Q4: Can I use acid-base extraction to purify my product?

A: Yes, this can be a very effective and scalable method. Boronic acids are acidic (pKa ~9) and form water-soluble boronate salts in the presence of a base.[6]

The Strategy:

  • Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extract with a moderately basic aqueous solution (e.g., 1M NaOH, 1M KOH, or saturated NaHCO₃).[10][11] Your {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid will move into the aqueous layer as its boronate salt.

  • Neutral, non-acidic impurities will remain in the organic layer, which can be discarded.

  • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~4-6. This will protonate the boronate salt, causing the purified boronic acid to precipitate out of the solution.

  • The precipitated solid can then be collected by filtration or extracted back into a fresh portion of organic solvent.[12]

Caution: The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms. In strongly acidic conditions, these nitrogens will be protonated, increasing the compound's water solubility and potentially hindering its precipitation or re-extraction. Careful pH monitoring is crucial.

Q5: I've read about using diethanolamine adducts for purification. How does that work?

A: This is an excellent technique for purifying boronic acids that are not excessively polar. Diethanolamine reacts with the boronic acid to form a highly stable, five-membered ring adduct that is often a crystalline, easily handled solid.[4][13]

The Workflow:

  • The crude boronic acid is dissolved in a suitable solvent (e.g., ether or ethyl acetate).

  • Diethanolamine is added, often causing the crystalline adduct to precipitate from the solution.

  • This solid can be isolated by filtration and washed to remove soluble impurities.

  • To regenerate the free boronic acid, the adduct is treated with an acid or, more gently, by stirring with a saturated aqueous solution of boric acid, which acts as a scavenger for the diethanolamine.[4][5] The free boronic acid can then be extracted.

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting a purification strategy for your crude {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid product.

Purification_Workflow start_node Crude Product solid_node Solid / Crystalline start_node->solid_node Is it solid? oil_node Oil / Amorphous Solid start_node->oil_node Is it an oil? recryst_node Attempt Recrystallization (e.g., EtOH/H2O, EtOAc) solid_node->recryst_node triturate_node Triturate (Hexane / Ether) oil_node->triturate_node pure_solid_node Pure Solid? recryst_node->pure_solid_node triturate_node->solid_node Solidifies bpin_node Convert to Bpin Ester & Purify via Chromatography triturate_node->bpin_node Remains oil acid_base_node Acid-Base Extraction pure_solid_node->acid_base_node No success_node Pure Product pure_solid_node->success_node Yes pure_solid_node2 pure_solid_node2 acid_base_node->pure_solid_node2 Pure Solid? dea_adduct_node Diethanolamine Adduct Formation pure_solid_node3 pure_solid_node3 dea_adduct_node->pure_solid_node3 Pure Solid? bpin_node->success_node failure_node Re-evaluate Strategy pure_solid_node2->dea_adduct_node No pure_solid_node2->success_node Yes pure_solid_node3->bpin_node No pure_solid_node3->success_node Yes

Caption: A decision flowchart for troubleshooting the purification of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

Comparative Summary of Purification Methods

MethodProsConsBest For
Recrystallization - Scalable and cost-effective.- Can yield very high purity material.- Finding a suitable solvent system can be difficult and time-consuming.[4]- May not remove closely related impurities.Crude products that are already solids and of moderate purity (>85%).
Acid-Base Extraction - Excellent for removing neutral or basic impurities.- Highly scalable.[10]- Compound must be stable to strong acid/base.- Can be complicated by other acidic/basic functional groups.[4][5]- Emulsion formation can be an issue.Removing non-acidic impurities from a robust boronic acid.
Diethanolamine Adduct - Forms stable, crystalline solids that are easy to handle.[4][13]- Effective for removing isomers and polar impurities.- Adds two steps to the process (formation and cleavage).- May not work well for very polar boronic acids.[4][5]Isolating a specific boronic acid from a complex mixture when other methods fail.
Chromatography (as Bpin Ester) - High resolving power.- Can separate closely related analogues.- Requires conversion to the ester.- Bpin esters can still be challenging on silica.[8][9]- Less scalable than crystallization or extraction.Small-scale purification or when high purity is required and other methods are ineffective.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude boronic acid (1.0 eq) in ethyl acetate (10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH solution and shake vigorously for 1-2 minutes.[11][12] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1M NaOH (0.5 volumes each time). Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh ethyl acetate to remove any residual neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 2M HCl with stirring, monitoring the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 4-5. A precipitate should form.

  • Isolation:

    • Filtration: If a significant amount of solid precipitates, stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold diethyl ether.

    • Re-extraction: If the product oils out or does not precipitate cleanly, extract the acidified aqueous solution with three portions of ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

  • Drying: Dry the purified solid under high vacuum to remove residual solvents and water.

Protocol 2: Purification via Diethanolamine Adduct Formation

Reference: Based on methodologies described for challenging boronic acid purifications.[4][5][13]

  • Adduct Formation: Dissolve the crude boronic acid (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or THF. Add diethanolamine (1.1 eq) dropwise with stirring.

  • Crystallization: Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a white crystalline solid over a period of 30 minutes to several hours. If no precipitation occurs, cooling the mixture to 0-4 °C may help.

  • Isolation of Adduct: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities. The adduct can be dried at this stage.

  • Regeneration of Boronic Acid: Suspend the diethanolamine adduct in a biphasic mixture of ethyl acetate and a saturated aqueous solution of boric acid (1:1 v/v). Stir vigorously for 2-4 hours at room temperature. The boric acid will displace the diethanolamine from the adduct.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid should be the purified boronic acid.

References

  • Khan, R. A. (2016). Response to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Anonymous. (2025). HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. [Link]

  • Anonymous. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Soundararajan, S., & Ramaswamy, S. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

  • Deshmukh, A. R. A. S., et al. (n.d.). Process for purification of boronic acid and its derivatives.
  • Anonymous. (2017). Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry. [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Various Authors. (2017). Purification of boronic acids? Reddit r/chemistry. [Link]

  • Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Taylor, M. S., et al. (n.d.).
  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Shinkai, S., et al. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 123(34), 8232-8238. [Link]

  • North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • Chahrour, O., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Gaja, V., et al. (2023). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. [Link]

  • Chahrour, O., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Ye, Q., et al. (2007). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. Tetrahedron, 63(4), 803-808. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Yield with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions to address common challenges encountered during experiments with this specific 7-azaindole derivative. The unique electronic properties of this substrate, stemming from the fluorine atom and the nitrogen-rich heterocyclic core, can present distinct challenges. This guide offers field-proven insights and systematic approaches to maximize your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your Suzuki coupling reactions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is resulting in a low yield or is failing completely. What are the primary causes, and how can I systematically troubleshoot this?

Answer: Low or no yield is a common challenge and can stem from several factors. A systematic approach is crucial for identifying the root cause.[1][2]

Root Cause Analysis and Solutions:

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical for the successful coupling of nitrogen-containing heterocycles.[3]

    • Expertise & Experience: The nitrogen atoms in the 7-azaindole core can coordinate to the palladium center, leading to catalyst deactivation.[4] To mitigate this, employ bulky, electron-rich phosphine ligands that promote the desired catalytic cycle.

    • Recommended Action:

      • Switch to a more robust catalyst system. Buchwald-type ligands such as XPhos, SPhos, or RuPhos, often used with a Pd(II) precatalyst like Pd(OAc)₂, or as preformed G2 or G3 precatalysts, are highly effective for these types of substrates.[3][5][6]

  • Sub-optimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7]

    • Expertise & Experience: For electron-deficient heterocycles like the one , a moderately strong base is often required to facilitate the activation of the boronic acid without causing degradation.

    • Recommended Action:

      • Screen a panel of bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging Suzuki couplings.[3][5]

      • Ensure the base is of high purity and, for anhydrous reactions, thoroughly dried.

  • Protodeboronation of the Boronic Acid: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][8]

    • Expertise & Experience: This side reaction is often accelerated by the presence of water and strong bases.

    • Recommended Action:

      • Minimize water content by using anhydrous solvents and reagents.

      • Consider using a milder base such as potassium fluoride (KF).[6]

      • Use the boronic acid as soon as possible after preparation or purchase, and store it under inert atmosphere.

  • Inappropriate Solvent Choice: The solvent must solubilize all reaction components and can influence the catalytic activity.[9][10]

    • Expertise & Experience: Aprotic polar solvents or mixtures with water are commonly used.

    • Recommended Action:

      • A mixture of dioxane and water is a good starting point.[11] Other solvents to consider include toluene, 2-MeTHF, or DMF, often with a small amount of water.[12][13]

Below is a troubleshooting workflow to systematically address low yield issues:

Sources

Optimization

Technical Support Center: Byproduct Identification in {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid Reactions

For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide & FAQs This section is structured in a question-and-answer format to directly address specific issues you may encounter during your ex...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing a significant amount of a dimeric byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I minimize it?

Answer:

The formation of a biaryl product derived from the coupling of two molecules of your {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a common byproduct known as homocoupling .[1][2][3][4] This side reaction can significantly reduce the yield of your desired cross-coupled product.

Causality:

Homocoupling is primarily driven by two mechanisms:

  • Oxidative Homocoupling: This is the most common pathway and is often initiated by the presence of oxygen in the reaction mixture.[5] Palladium(0) can be oxidized to Palladium(II) by oxygen, which then promotes the dimerization of the boronic acid.[4][5]

  • Palladium(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) and its reduction to the active Pd(0) catalyst is slow or incomplete, the remaining Pd(II) can directly mediate the homocoupling of the boronic acid.[5]

Experimental Protocol for Mitigation:

Here is a step-by-step protocol to minimize homocoupling:

  • Rigorous Degassing:

    • Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is typically three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). A subsurface sparge with an inert gas for 15-30 minutes is also highly effective.[5]

  • Use of Pd(0) Catalysts or Efficient Pre-catalysts:

    • Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[4]

    • Alternatively, use modern, well-defined pre-catalysts (e.g., Buchwald or PEPPSI-type catalysts) that rapidly and efficiently generate the active Pd(0) species.[4][6]

  • Addition of a Reducing Agent:

    • In cases where a Pd(II) source is used, the addition of a mild reducing agent can help ensure complete reduction to Pd(0). Potassium formate has been shown to be effective in suppressing homocoupling.[5]

  • Reaction Setup:

    • Maintain a positive pressure of inert gas throughout the reaction. Use glassware with sealed joints or a Schlenk line to prevent air ingress.

Logical Workflow for Troubleshooting Homocoupling:

Homocoupling_Troubleshooting start High Homocoupling Observed degas Improve Degassing Protocol (Vacuum/Inert Gas Cycles) start->degas Primary Action catalyst Switch to Pd(0) Source or Efficient Pre-catalyst degas->catalyst If problem persists result Reduced Homocoupling degas->result reducing_agent Add Mild Reducing Agent (e.g., Potassium Formate) catalyst->reducing_agent For Pd(II) sources catalyst->result reducing_agent->result

Caption: Workflow for mitigating boronic acid homocoupling.

Question 2: My mass spectrometry analysis shows a byproduct with a mass corresponding to the replacement of the boronic acid group with a hydrogen atom. What is this byproduct and how can I avoid it?

Answer:

This common byproduct is the result of protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] For your starting material, this would result in the formation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. This side reaction is particularly prevalent with electron-rich or heteroaromatic boronic acids, especially under basic aqueous conditions.[8][9][10]

Causality:

Protodeboronation of arylboronic acids can proceed through several pH-dependent mechanisms.[7][10] Under the basic conditions typical for Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate form (Ar-B(OH)₃⁻).[9][11] This boronate can then be protonated by a proton source (typically water) at the ipso-carbon, leading to the cleavage of the C-B bond.[9][12] The presence of nitrogen atoms in the 7-azaindole ring can influence the electronic properties and susceptibility to this side reaction.[4]

Experimental Protocol for Mitigation:

  • Use of Milder or Anhydrous Bases:

    • Strong bases in aqueous media can accelerate protodeboronation.[13] Consider switching to milder bases like K₂CO₃ or Cs₂CO₃, or fluoride-based bases like KF or CsF, which can be effective under anhydrous conditions.

  • Anhydrous Reaction Conditions:

    • Since water is often the proton source, switching to strictly anhydrous solvents (e.g., dry dioxane, THF, or toluene) and reagents can significantly suppress protodeboronation.[13]

  • Use of Boronic Esters:

    • Boronic esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[7][8] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[3][7]

  • Optimize Reaction Temperature and Time:

    • Higher temperatures and longer reaction times can promote protodeboronation. Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.

Byproduct Formation Pathway:

Protodeboronation_Pathway boronic_acid {4-Fluoro-7-azaindole}-B(OH)₂ boronate {4-Fluoro-7-azaindole}-B(OH)₃⁻ (Boronate Species) boronic_acid->boronate Base (e.g., K₂CO₃) byproduct 4-Fluoro-7-azaindole (Protodeboronated Byproduct) boronate->byproduct Ipso-protonation proton_source H₂O (Proton Source) proton_source->byproduct

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges such as slow reaction times, low yields, and competing side reactions. As a 7-azaindole derivative, this substrate presents unique challenges due to its electronic properties and potential for protodeboronation. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the coupling of this specific heteroaromatic boronic acid.

Q1: My coupling reaction with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is very slow and gives low yields. What is the most likely cause?

A1: The primary culprit is often the instability of the heteroaryl boronic acid under standard Suzuki-Miyaura conditions.[1] The 7-azaindole core is susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) in the presence of aqueous base, a reaction that competes directly with the desired cross-coupling.[1][2] The key to a successful reaction is to ensure that the rate of the catalytic cycle, specifically transmetalation, is significantly faster than the rate of boronic acid decomposition.

Q2: What are the first three parameters I should investigate to improve my reaction rate and yield?

A2: When troubleshooting, a systematic approach is crucial.[3] Start by focusing on the most impactful variables:

  • Catalyst & Ligand System: This is the heart of the reaction. Using a high-activity palladium precatalyst with a bulky, electron-rich phosphine ligand is paramount for coupling unstable boronic acids.[4]

  • Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but excessive basicity or prolonged exposure can accelerate decomposition.[5] The type, strength, and concentration of the base are critical.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also accelerate the degradation of unstable substrates like your boronic acid.[4] Finding the optimal temperature balance is key.

Q3: I see significant homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling is often a sign of oxygen contamination in your reaction.[6] Oxygen can interfere with the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules. Ensure all solvents are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.

Q4: Does the unprotected N-H group on the pyrrolo[2,3-b]pyridine core interfere with the reaction?

A4: Yes, it can. The acidic N-H group of azaindoles can interact with the palladium catalyst or the base, potentially inhibiting catalyst activity.[7] While many modern catalyst systems can tolerate unprotected N-H groups, if you continue to face issues after optimizing other parameters, N-protection (e.g., with a Boc or SEM group) can be considered as a final resort, though it adds extra synthetic steps.

II. Troubleshooting & Optimization Guide

This section provides a deeper dive into the critical reaction parameters and offers structured advice for optimization.

The Catalytic System: The Engine of the Reaction

The rate-limiting step for many challenging Suzuki couplings is the transmetalation of the organic group from boron to palladium. For an unstable boronic acid, accelerating this step is the primary goal.

The Problem: Standard catalysts like Pd(PPh₃)₄ are often too slow. The active Pd(0) species is generated slowly, allowing the boronic acid to decompose before it can productively engage in the catalytic cycle.

The Solution: Employ a modern palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems are designed to rapidly generate a highly active, monoligated Pd(0) species, which accelerates both the initial oxidative addition and the crucial transmetalation step.[1][4]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages & RationaleTypical Loading (mol%)
XPhos Pd G2/G3XPhosForms a highly active monoligated Pd(0) species. Excellent for sterically hindered and electron-deficient partners.[8]1.0 - 5.0
SPhos Pd G2/G3SPhosSimilar to XPhos, often effective for heteroaryl couplings.1.0 - 5.0
RuPhos Pd G2/G3RuPhosThe electron-rich nature of the ligand can significantly accelerate transmetalation.[9]1.0 - 5.0
Pd₂(dba)₃P(t-Bu)₃A simple combination that can be effective, but requires careful handling due to the air-sensitivity of the ligand.1.0 - 5.0 (Pd), 2.0 - 10.0 (Ligand)
The Role of the Base: A Delicate Balance

The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[5] However, for sensitive substrates, the choice of base is a trade-off between sufficient activation and minimizing substrate decomposition.

The Problem: Strong aqueous bases (like NaOH) or high concentrations of any base can rapidly degrade the {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

The Solution: Use a moderately strong, non-nucleophilic inorganic base. Phosphate and carbonate bases are often the best starting points.

Base Selection Hierarchy:

  • K₃PO₄ (Potassium Phosphate): Often the base of choice for difficult heteroaryl couplings. Its moderate basicity and solubility profile provide a good balance.[1][7]

  • Cs₂CO₃ (Cesium Carbonate): A stronger base that can sometimes accelerate slow reactions, but should be used cautiously due to the increased risk of decomposition.[8]

  • K₂CO₃ (Potassium Carbonate): A milder and less expensive option, suitable for more robust coupling partners but may be less effective here.[10]

  • KF (Potassium Fluoride): Can be effective, especially under anhydrous conditions. Fluoride ions are known to activate boronic acids effectively.[2][11]

Solvent & Temperature Optimization

Solvent and temperature are intrinsically linked. The solvent must dissolve all reagents and stabilize the catalytic species, while the temperature must provide enough energy to overcome activation barriers without causing degradation.

The Problem: High temperatures (e.g., >100 °C) required by less active catalysts will likely lead to complete decomposition of the boronic acid.[4] Certain solvents may not be optimal for stabilizing the active catalytic species.

The Solution: Pair a high-activity catalyst with lower reaction temperatures. A polar aprotic solvent, often with a small amount of water, is typically used to help dissolve the inorganic base.

Recommended Conditions & Optimization Workflow:

G cluster_0 Optimization Workflow Start Start: XPhos Pd G2 (2 mol%), K3PO4 (2-3 equiv), Dioxane/H2O (5:1), 40-60 °C Check Reaction Slow or Incomplete? Start->Check IncreaseTemp Increase Temperature (Incrementally to 80 °C) Check->IncreaseTemp Yes Success Success: Proceed to Purification Check->Success No IncreaseTemp->Check Re-evaluate ChangeBase Switch Base (Try Cs2CO3) IncreaseTemp->ChangeBase No Improvement ChangeBase->Check Re-evaluate ChangeLigand Switch Ligand System (Try RuPhos or SPhos) ChangeBase->ChangeLigand No Improvement ChangeLigand->Check Re-evaluate Anhydrous Advanced Strategy: Anhydrous Conditions (See Section III) ChangeLigand->Anhydrous No Improvement

Caption: A logical workflow for troubleshooting the Suzuki coupling.

III. Advanced Strategies for Recalcitrant Couplings

If optimization of the core parameters fails to provide satisfactory results, more advanced techniques may be required. These strategies focus on protecting the boronic acid moiety until it is needed in the catalytic cycle.

Using Boronic Acid Surrogates

Instead of using the free boronic acid, converting it to a more stable derivative can prevent premature decomposition.[12] These derivatives slowly hydrolyze in situ to release the boronic acid, keeping its ambient concentration low and favoring transmetalation over degradation.[1][13]

1. Potassium Organotrifluoroborates (R-BF₃K): These salts are highly crystalline, air-stable solids.[12] They are generally more robust than their boronic acid counterparts and can be used directly in the coupling reaction.

2. N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates offer exceptional stability and are now widely commercially available or can be easily synthesized. They require a slow, controlled release of the boronic acid, typically using a mild aqueous base.

3. Diethanolamine (DABO) Boronates: These are easily prepared, air- and water-stable crystalline solids formed by complexing the boronic acid with diethanolamine.[14] They can often be used directly in Suzuki couplings with protic solvents.

G cluster_1 In-Situ Boronic Acid Generation BoronicAcid {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl} boronic acid CatalyticCycle Pd Catalytic Cycle (Transmetalation) BoronicAcid->CatalyticCycle Fast Decomposition Protodeboronation (Side Reaction) BoronicAcid->Decomposition Slow Surrogate Stable Surrogate (e.g., MIDA Boronate, R-BF3K) Surrogate->BoronicAcid Slow Release (Hydrolysis) Product Desired Product CatalyticCycle->Product

Caption: Using stable surrogates to control boronic acid concentration.

IV. Experimental Protocols

Protocol 1: General Procedure for Optimization Screening

This protocol provides a robust starting point for the coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with a generic aryl bromide.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.5 equivalents)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Precatalyst (e.g., XPhos Pd G2) (2 mol%)

  • Base (e.g., K₃PO₄) (3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and palladium precatalyst.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution based on the aryl halide) and degassed water (to create a 5:1 to 10:1 solvent:water ratio) via syringe.

  • If the aryl halide is a liquid, add it via syringe at this stage.

  • Place the sealed vial in a preheated heating block set to the desired temperature (start at 60 °C).

  • Stir the reaction and monitor its progress by TLC, GC-MS, or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Organic & Inorganic Au, 1(1), 18-24. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • AtlanChim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844. [Link]

  • MDPI. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials, 13(2), 305. [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(1), 158-161. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 134(34), 14073-14076. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. [Link]

  • Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 119(29), 5663-5667. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Welcome to the technical support guide for researchers utilizing {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, addressing the common challenge of catalyst deactivation, which is frequently encountered with nitrogen-rich heterocyclic substrates.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry.[1] However, the presence of Lewis basic nitrogen atoms in this core can lead to strong coordination with the palladium catalyst, promoting catalyst inhibition or deactivation and resulting in low reaction yields.[2][3][4] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is failing or providing very low yields. What are the most likely causes?

A1: Failure or low yield in this specific coupling is a common challenge, primarily stemming from the inherent properties of the 7-azaindole core. The primary culprits are typically related to catalyst deactivation and substrate instability.

  • Catalyst Poisoning by the Heterocycle: The most significant issue is often the coordination of the Lewis basic nitrogen atoms of the pyrrolo[2,3-b]pyridine ring to the palladium center.[2][3] This interaction can form stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" the catalyst.[4][5]

  • Protodeboronation of the Boronic Acid: Heteroaryl boronic acids, particularly those with electron-rich or N-H containing rings, can be susceptible to protodeboronation, where the C-B bond is cleaved before transmetalation can occur.[6][7] This side reaction consumes your starting material without forming the desired product.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome the challenges posed by this substrate. The ligand plays a critical role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle.[8][9] Insufficient ligand stability can lead to catalyst decomposition.[6]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is crucial. Some bases can promote boronic acid decomposition, while certain solvents may not adequately solubilize all reaction components or may fail to stabilize the catalytic intermediates.[10]

Q2: I'm observing a black precipitate (palladium black) forming in my reaction. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is a visual indicator of catalyst deactivation through the aggregation of the active Pd(0) species into inactive palladium nanoparticles.[6][10] This process removes the catalyst from the productive catalytic cycle.

Causality:

  • Ligand Dissociation: The active catalyst is often a coordinatively unsaturated Pd(0) species with one or two phosphine ligands. If these ligands dissociate, the "naked" palladium atoms can easily aggregate.[6][10] This is common with less robust or sterically unencumbered ligands.

  • High Temperatures: Elevated temperatures can accelerate the rate of both ligand dissociation and palladium aggregation.[6]

  • Presence of Oxygen: Rigorous degassing of solvents and reagents is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then decompose and precipitate as palladium black.[10][11]

Prevention Strategies:

  • Use Robust Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10] These ligands form more stable complexes with palladium, sterically protecting the metal center and preventing both aggregation and coordination by the substrate's nitrogen atoms.[6][9]

  • Utilize Palladium Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species in a controlled manner at the start of the reaction, which can minimize opportunities for premature decomposition.[12]

  • Ensure Rigorous Inert Conditions: De-gas all solvents and reagents thoroughly by sparging with an inert gas like argon or nitrogen for 20-30 minutes.[13] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Optimize Temperature: Attempt the reaction at the lowest effective temperature. While higher temperatures can increase reaction rates, they also increase the rate of catalyst decomposition.[6]

Diagram 1: Troubleshooting Workflow for Failed Coupling Reactions

Start Low/No Yield with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid Check_Inert Verify Inert Atmosphere & Reagent Degassing Start->Check_Inert First Check Check_Purity Assess Reagent Purity (Boronic Acid, Halide, Base) Start->Check_Purity First Check Check_Conditions Review Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp) Start->Check_Conditions First Check Action_Inert Action: Re-run with rigorous degassing (Ar sparging) Check_Inert->Action_Inert Issue Found Action_Purity Action: Use fresh, high-purity reagents. Consider boronic ester. Check_Purity->Action_Purity Issue Found Optimize_Ligand Optimize Ligand: Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) Check_Conditions->Optimize_Ligand No Obvious Errors Success Successful Coupling Action_Inert->Success Action_Purity->Success Optimize_Base Optimize Base: Screen inorganic bases (K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent: Screen aprotic polar solvents (Dioxane, Toluene, 2-MeTHF) Optimize_Base->Optimize_Solvent Optimize_Solvent->Success Optimization Complete

Caption: A decision tree for troubleshooting unsuccessful Suzuki coupling reactions.

Q3: How does the 7-azaindole core specifically deactivate the palladium catalyst, and can this be visualized?

A3: The deactivation mechanism is rooted in coordination chemistry. The productive Suzuki-Miyaura catalytic cycle requires the palladium center to be accessible to the aryl halide (for oxidative addition) and the boronic acid (for transmetalation). The nitrogen atoms in the 7-azaindole ring are Lewis bases that can compete with the desired reactants and the phosphine ligand for coordination sites on the palladium atom.

This coordination leads to the formation of stable, off-cycle Pd(II) intermediates or reservoirs, which do not readily proceed through the subsequent steps of the catalytic cycle.[5][14] This effectively sequesters the catalyst, reducing its concentration in the active cycle and stalling the reaction.

Diagram 2: Productive Catalytic Cycle vs. N-Heterocycle Deactivation Pathway

cluster_0 Productive Suzuki-Miyaura Cycle cluster_1 Deactivation by 7-Azaindole Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OA->PdII_ArX TM Transmetalation PdII_ArX->TM + Ar'-B(OH)₂ + Base Coordination Coordination/ Inhibition PdII_ArX->Coordination + 7-Azaindole (Substrate) PdII_ArAr L₂Pd(II)(Ar)(Ar') TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Reforms Catalyst Product Ar-Ar' RE->Product Deactivation_Complex LₙPd(II)(Azaindole)₂ (Inactive Complex) Coordination->Deactivation_Complex

Caption: Competing pathways: the desired catalytic cycle versus catalyst sequestration by the N-heterocyclic substrate.

Recommended Catalyst Systems & Protocols

For challenging N-heterocyclic substrates like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, the selection of a highly active and stable catalyst system is paramount. Systems based on bulky, electron-rich biarylphosphine ligands are often effective.[6][10]

Table 1: Recommended Catalyst Systems for Coupling with 7-Azaindoles

Pre-catalyst Ligand Typical Loading (mol%) Rationale & Key Advantages
Pd₂(dba)₃ XPhos 1-5% Pd, 2-10% Ligand XPhos is a bulky, electron-rich ligand that promotes fast oxidative addition and reductive elimination while sterically hindering substrate coordination.[10]
Pd(OAc)₂ SPhos 1-5% Pd, 2-10% Ligand Similar to XPhos, SPhos provides a good balance of steric bulk and electron-donating character, enhancing catalyst stability and activity.[6]
XPhos Pd G2/G3 (Pre-formed) 1-5% These are well-defined pre-catalysts that ensure efficient and rapid generation of the active L-Pd(0) species, minimizing side reactions.[1][12]

| Pd(dppf)Cl₂ | (Pre-formed) | 5-10% | While less active than Buchwald systems, dppf is a robust bidentate ligand that can sometimes offer improved stability, though higher loadings may be needed.[8][15] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization may be required for specific coupling partners.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2 - 1.5 equiv.)

  • Aryl Halide (1.0 equiv., limiting reagent)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask, add the aryl halide (1.0 equiv.), {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[12]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for at least 15 minutes. A sequence of evacuating and backfilling with inert gas (3 cycles) is highly recommended.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.

Advanced Troubleshooting: Characterizing the Deactivated Catalyst

When optimization attempts fail, characterizing the spent catalyst can provide definitive insights into the deactivation mechanism.

Table 2: Analytical Techniques for Catalyst Deactivation Analysis

Technique Information Gained Relevance to This System
XPS (X-ray Photoelectron Spectroscopy) Surface elemental composition and oxidation states of palladium.[16] Can confirm the oxidation state of palladium (e.g., Pd(0) vs. Pd(II)) and detect the presence of poisons (e.g., nitrogen from the substrate) on the catalyst surface.[16][17]
XRD (X-ray Diffraction) Crystalline structure of the catalyst.[18] Can identify the formation of palladium black (crystalline Pd(0)) or other inactive phases.[18][19]
TEM (Transmission Electron Microscopy) Particle size, morphology, and dispersion. Visual confirmation of catalyst aggregation and nanoparticle formation (sintering).[20]

| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Precise elemental analysis. | Can quantify palladium leaching into the solution versus precipitation. |

Characterization of used catalysts can help determine the root causes of deactivation and inform the design of regeneration procedures or more robust catalytic systems.[18][21]

References

  • ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from [Link]

  • MDPI. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Retrieved from [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • National Institutes of Health. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • [Source 9 URL not available]
  • National Institutes of Health. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

  • E-Journal of Chemistry. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Catalysis and Chemical Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 6 Catalyst characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Imperial College London. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Boronic acid catalysis. Retrieved from [Link]

  • ResearchGate. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Solvent Effects on {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic Acid Reactivity

Welcome to the technical support center for experiments involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on how solvent choice can dramatically impact reaction outcomes. We will move beyond simple protocol recitation to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Challenge of a Multifunctional Reagent

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form critical C-C bonds.[1][2] However, its structure presents unique challenges. The presence of the pyrrolo[2,3-b]pyridine core, with its Lewis basic nitrogen atoms, can lead to catalyst inhibition.[3] Furthermore, like many heteroaryl boronic acids, it is susceptible to competitive side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[1][4] The choice of solvent is paramount as it influences not only the solubility of reagents and the stability of catalytic intermediates but also the rate of these detrimental side reactions.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

Q1: My Suzuki-Miyaura coupling reaction with {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is giving low to no yield. What should I check first?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is crucial.[7]

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[7][8] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[7][8] It is critical to properly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your boronic acid and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.[4][7]

  • Base and Solvent Compatibility: The choice of base and solvent are interconnected. The base facilitates the crucial transmetalation step, but an inappropriate combination can lead to degradation of your starting materials or the desired product.[7][9]

Q2: I am observing a significant amount of the corresponding protodeboronated side-product (4-fluoro-1H-pyrrolo[2,3-b]pyridine). How can I minimize this?

A2: Protodeboronation is a common challenge with heteroaryl boronic acids.[1][3] This side reaction is highly dependent on the solvent system and the base used.

  • Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to anhydrous solvents can significantly reduce this side reaction.[7]

  • Choice of Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine (DABO) boronate.[8][10] These are generally more resistant to protodeboronation.[11]

  • Milder Base: Strong bases in protic or aqueous media can accelerate protodeboronation.[4] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[7]

  • Solvent Choice: Protic solvents can facilitate protodeboronation.[1] Employing polar aprotic solvents can often mitigate this issue.

Q3: My starting materials are not fully dissolving in the chosen solvent. What are my options?

A3: Poor solubility of highly polar heterocyclic compounds is a known issue.[3][12]

  • Solvent Mixtures: Employing a mixture of solvents can improve solubility. For instance, a common combination is a nonpolar aromatic solvent like toluene or dioxane with a more polar co-solvent.

  • More Polar Solvents: Switching to a more polar aprotic solvent such as DMF, DMAc, or DMSO can enhance the solubility of polar reagents. However, be mindful that highly coordinating solvents can sometimes negatively impact catalyst activity.[5]

  • Elevated Temperatures: Increasing the reaction temperature can improve solubility, but this must be balanced with the thermal stability of your reactants and catalyst.

Troubleshooting Guide: A Deeper Dive

Issue 1: Failed or Sluggish Reaction

If your reaction is not proceeding as expected, consider the impact of your solvent on the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_TS Oxidative Addition (Rate-Determining Step) Pd0->OA_TS + R¹-X PdII R¹-Pd(II)L_n-X OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RE_TS Reductive Elimination PdII_R2->RE_TS RE_TS->Pd0  Regeneration Product R¹-R² RE_TS->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by solvent choice.

  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[13][14] The polarity of the solvent can significantly impact the energetics of this step. More polar solvents can stabilize the charge separation in the transition state, potentially accelerating the reaction.[13][14] However, the relationship is not always linear and can be complex.[5][15]

  • Transmetalation: This step involves the transfer of the organic group from boron to palladium. The solvent plays a critical role here.[16] Protic solvents like water or alcohols can participate in the activation of the boronic acid, often in conjunction with the base, to form a more nucleophilic boronate species.[16][17] Aprotic solvents can also facilitate this step, but the mechanism may differ.

  • Reductive Elimination: The final step where the C-C bond is formed and the Pd(0) catalyst is regenerated. While less commonly discussed in the context of solvent effects, the solvent can influence the stability of the diorganopalladium(II) intermediate.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Low/No Product Formation check_reagents Verify Reagent Purity & Activity (Boronic Acid, Halide, Catalyst, Base) start->check_reagents check_conditions Confirm Inert Atmosphere & Temperature check_reagents->check_conditions Reagents OK solvent_issue Investigate Solvent Effects check_conditions->solvent_issue Conditions OK solubility Poor Solubility? solvent_issue->solubility protodeboronation Protodeboronation Observed? solvent_issue->protodeboronation solubility_yes Change Solvent/Co-solvent (e.g., Toluene -> Dioxane/H₂O, DMF) solubility->solubility_yes Yes solubility_no Consider Catalyst/Ligand Screening solubility->solubility_no No protodeboronation_yes Switch to Anhydrous Conditions Use Milder Base (e.g., K₂CO₃) Use Boronic Ester protodeboronation->protodeboronation_yes Yes protodeboronation_no Re-evaluate Catalyst/Base Combination protodeboronation->protodeboronation_no No

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Issue 2: Protodeboronation Dominates

The stability of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a key concern. The electron-rich nature of the 7-azaindole ring system and the presence of acidic N-H protons can make it susceptible to protodeboronation.[4]

Understanding Solvent Polarity: Protic vs. Aprotic

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[18][19] While they can be beneficial for the transmetalation step by solvating ions and participating in the formation of the active boronate species, they are also a direct source of protons for the undesired protodeboronation pathway.[1][16][18]

  • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, THF) have a significant dipole moment but lack O-H or N-H bonds.[18][19][20] They are generally a better choice when protodeboronation is a concern as they are not a direct proton source. They effectively dissolve polar reagents and can stabilize charged intermediates in the catalytic cycle.[5]

Solvent ClassExamplesRole in Suzuki-Miyaura CouplingRisk of Protodeboronation
Polar Protic Water, Ethanol, IsopropanolCan accelerate transmetalation.[16]High, as they are a direct proton source.[1]
Polar Aprotic Dioxane, THF, DMF, DMSOGood for reagent solubility; generally favor the desired coupling.[8]Lower, but can still occur if water is present as an impurity.
Nonpolar Toluene, XylenesOften used, sometimes with a polar co-solvent to aid solubility.Low, assuming anhydrous conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with an aryl bromide. Optimization of the solvent, base, and catalyst may be necessary for specific substrates.

  • Solvent Degassing: Place your chosen solvent (e.g., Dioxane/H₂O 10:1) in a Schlenk flask and bubble argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen.

  • Reagent Preparation: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[7]

Conclusion

The successful application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in cross-coupling reactions is highly dependent on a rational choice of solvent. By understanding how different solvents influence the delicate balance between the desired catalytic cycle and detrimental side reactions like protodeboronation, researchers can overcome common experimental hurdles. This guide provides a framework for troubleshooting and optimization, grounded in the fundamental principles of organometallic chemistry. Always remember to consider the specific properties of your substrates and to approach reaction optimization in a systematic manner.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • American Chemical Society. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • American Chemical Society. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Rutgers University. Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]

  • Sci-Hub. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • American Chemical Society. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]

  • Royal Society of Chemistry. Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

  • National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • American Chemical Society. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • PubMed. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ChemistryScore. Protic vs. Aprotic Solvents. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Pediaa.Com. Difference Between Protic and Aprotic Solvents. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • National Institutes of Health. Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents. [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. [Link]

  • Pharmaffiliates. CAS No : 1235865-75-4 | Product Name : Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling reaction. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a critical motif in medicinal chemistry, and successful C-C bond formation is paramount for the synthesis of novel therapeutics.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

Question 1: I am observing very low to no yield of my desired coupled product. What are the likely causes and how can I fix it?

Low or no yield is a common frustration in cross-coupling reactions. Here’s a systematic approach to diagnosing and solving the issue:

Potential Cause 1: Ineffective Activation of the Boronic Acid

The primary role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4][5] If the base is not optimal, this activation will be inefficient.

  • Solution:

    • Base Selection: For nitrogen-rich heterocycles like 7-azaindoles, standard bases like sodium carbonate may not be sufficient. We recommend screening a panel of bases. Stronger inorganic bases are often more effective.

    • Recommended Bases: Start with Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). These have demonstrated success in couplings with similar heterocyclic substrates.[1][6]

    • Base Equivalents: Ensure you are using at least 2.0 - 3.0 equivalents of the base relative to your limiting reagent.[1]

Potential Cause 2: Protodeboronation of the Starting Material

Protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, is a significant side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[7][8] This process is often accelerated by the presence of a base and water.[8][9]

  • Solution:

    • Use a Milder Base: If you suspect protodeboronation, consider using a milder base like Potassium Bicarbonate (KHCO₃) or Sodium Bicarbonate (NaHCO₃). This can slow down the undesired side reaction, though it may also decrease the rate of the desired coupling.[10]

    • Anhydrous Conditions: While water is often beneficial, in cases of severe protodeboronation, switching to anhydrous conditions can be effective. This requires rigorously dried solvents and reagents.[11]

    • Boronic Ester Derivatives: Consider using a more stable boronic acid derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.[7][11]

Potential Cause 3: Catalyst Deactivation

The palladium catalyst is the heart of the reaction, and its deactivation will halt the catalytic cycle.[12]

  • Solution:

    • Degassing: Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method.[10] Oxygen can oxidize the phosphine ligands and the Pd(0) active species, leading to catalyst deactivation.[10]

    • Ligand Selection: For challenging substrates like 7-azaindoles, specialized ligands are often necessary. Buchwald-type biarylphosphine ligands such as SPhos or XPhos can be highly effective.

    • Catalyst Loading: If you suspect catalyst poisoning, increasing the catalyst loading to 5 mol% might improve the yield.[10]

Question 2: My reaction is producing significant byproducts, complicating purification. How can I improve the selectivity?

Byproduct formation is often a sign of suboptimal reaction conditions.

Potential Cause 1: Homocoupling of the Boronic Acid

This occurs when two molecules of the boronic acid couple with each other. It is often a result of the presence of oxygen.

  • Solution:

    • Rigorous Degassing: As mentioned above, meticulous degassing of your reaction mixture and solvents is crucial.[13]

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like Nitrogen or Argon.[10]

Potential Cause 2: Hydrolysis of the Coupling Partner

If your coupling partner is an aryl halide, hydrolysis to the corresponding phenol can occur under basic conditions, especially at elevated temperatures.

  • Solution:

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system.

    • Weaker Base: A weaker base may reduce the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3][5] This "ate" complex is more readily able to transfer its organic group to the palladium center during the transmetalation step, which is often the rate-limiting step of the reaction.

Q2: Why is a mixture of an organic solvent and water often used?

Many of the inorganic bases used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄) have poor solubility in common organic solvents like dioxane or THF.[11] The addition of water helps to dissolve the base, facilitating its reaction with the boronic acid.[11] Water can also play a role in stabilizing the catalytic species. However, the amount of water needs to be carefully controlled, as too much can promote protodeboronation.[11]

Q3: How do I choose the right palladium catalyst and ligand?

Experimental Protocol: General Procedure for Optimal Coupling

This protocol provides a robust starting point. Optimization may be necessary for specific coupling partners.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.0 equivalent)

  • Aryl halide (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vial, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, the aryl halide, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a minimal amount of dioxane.

  • Seal the reaction vial with a septum and purge with argon for 15 minutes.

  • Add the dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction vial via syringe.[11]

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Base Activation Base Activation Ar'-B(OH)3- Boronate 'ate' complex Base Activation->Ar'-B(OH)3- Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Base Activation Base Base (e.g., K3PO4) Base->Base Activation Ar'-B(OH)3-->Transmetalation Transmetalating Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_boronic_acid Check Boronic Acid Quality & Stability start->check_boronic_acid protodeboronation Suspect Protodeboronation? check_boronic_acid->protodeboronation Good solution1 Use fresh, high-purity boronic acid. Consider pinacol ester. check_boronic_acid->solution1 Poor catalyst_issue Catalyst/Ligand Inactive? protodeboronation->catalyst_issue No solution2 Switch to milder base (e.g., KHCO3). Try anhydrous conditions. protodeboronation->solution2 Yes solution3 Degas solvents thoroughly. Use Buchwald ligand (SPhos/XPhos). Increase catalyst loading. catalyst_issue->solution3 Yes end Improved Yield catalyst_issue->end No solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (n.d.). Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (n.d.). PubMed.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017, December 4). ResearchGate.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025, August 6). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (n.d.). ResearchGate.
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. (n.d.). ACS Publications.
  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). NIH.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). PubMed Central.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). NIH.
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online.
  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit.
  • Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles | Request PDF. (2025, August 10). ResearchGate.
  • Pharmaffiliates. (n.d.). CAS No : 1235865-75-4 | Product Name : Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
  • Why can't I achieve good yields for this Suzuki reaction?. (2018, October 2). ResearchGate.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). ACS Publications.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (n.d.). Norwegian Research Information Repository.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, August 16). ResearchGate.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

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Troubleshooting

Technical Support Center: Synthesis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, its purity is paramount.[1][2][3] This document provides in-depth, field-proven insights into managing common impurities and troubleshooting synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and what are the key challenges?

The most prevalent and scalable method is the Palladium-catalyzed Miyaura borylation of a corresponding halo-precursor, typically 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[4][5] The reaction yields the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

The primary challenges are rooted in the inherent reactivity of the 7-azaindole core and the boronic acid functional group:

  • Product Instability: The target molecule is susceptible to degradation, particularly protodeboronation and boroxine formation.

  • Purification Difficulties: The polar nature of the product and its impurities can complicate standard chromatographic purification.

  • Reaction Optimization: The borylation reaction requires careful optimization of the catalyst, ligand, base, and solvent to minimize side reactions.

Q2: What are the three most common impurities I should anticipate, and how do they form?

You should be vigilant for three principal process-related impurities:

  • Protodeboronated Species (4-Fluoro-1H-pyrrolo[2,3-b]pyridine): This is often the most significant impurity. It forms via the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is catalyzed by acid or base and is particularly problematic for electron-deficient heteroaryl boronic acids, as the electron-withdrawing fluorine and pyridine nitrogen destabilize the C-B bond.[6][7][8]

  • Boroxine: This is a cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[9][10] Its formation is reversible and driven by the removal of water. It will appear as a higher molecular weight species in mass spectrometry.

  • Unreacted Starting Material (5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine): Incomplete conversion during the borylation step will lead to contamination with the starting halide.

Impurity_Formation SM 5-Bromo-4-fluoro- 1H-pyrrolo[2,3-b]pyridine Product_Ester {4-Fluoro-...}boronic acid pinacol ester SM->Product_Ester  Miyaura Borylation  (Pd Catalyst, B₂pin₂) Product_Acid {4-Fluoro-...}boronic acid (Target Molecule) Product_Ester->Product_Acid  Hydrolysis  (Acid/Base) Impurity_Proto Protodeboronated Impurity (4-Fluoro-1H-pyrrolo[2,3-b]pyridine) Product_Acid->Impurity_Proto  Protodeboronation  (H₂O, Acid/Base) Impurity_Boroxine Boroxine (Trimeric Anhydride) Product_Acid->Impurity_Boroxine  Dehydration (-3 H₂O)  (Reversible)

Figure 1. Key pathways in the synthesis and impurity formation.
Q3: How should I store {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid to ensure its long-term stability?

Due to its propensity for dehydration to boroxine and potential for slow decomposition, proper storage is critical.

  • Temperature: Store at low temperatures (2-8°C or -20°C).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize contact with atmospheric moisture.

  • Container: Use a tightly sealed container. For critical applications, it is often best to store the more stable pinacol ester precursor and hydrolyze it to the boronic acid just prior to use.[11]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Incomplete borylation reaction (TLC/LC-MS shows significant unreacted starting halide).1. Inactive Catalyst: The Palladium catalyst may have been deactivated by oxygen or impurities. 2. Suboptimal Base/Solvent: The choice of base and solvent is crucial for the transmetalation step. 3. Insufficient Reagent: Stoichiometry of the diboron reagent may be too low.1a. Degas Rigorously: Ensure the reaction mixture is thoroughly degassed via sparging with argon or using freeze-pump-thaw cycles. This prevents oxidative degradation of the Pd(0) active species. 1b. Optimize Base: Use a moderately strong, non-aqueous base like potassium acetate (KOAc). Strong aqueous bases can promote premature hydrolysis of the diboron reagent and protodeboronation of the product.[4] 1c. Increase Diboron Reagent: Increase the loading of B₂pin₂ to 1.5-2.0 equivalents to drive the reaction to completion.
2. High levels of protodeboronated impurity detected in the crude or final product.1. Harsh Hydrolysis Conditions: Using strong acid or base, or prolonged heating during the ester hydrolysis step. 2. Aqueous Workup: Extended exposure to aqueous acidic or basic conditions during workup.[12] 3. Chromatography on Silica: The acidic nature of standard silica gel can catalyze protodeboronation.[11]2a. Mild Hydrolysis: Use milder hydrolysis conditions. For example, a biphasic system with aqueous sodium hydroxide at room temperature followed by careful neutralization with cold, dilute HCl. Monitor closely by LC-MS and stop as soon as the ester is consumed. 2b. Minimize Aqueous Contact: Perform aqueous workups quickly and at low temperatures. Extract the product promptly into an organic solvent. 2c. Alternative Purification: Avoid silica gel chromatography for the final boronic acid. Use recrystallization or an acid-base workup strategy (see Protocol C). If chromatography is unavoidable, use deactivated silica gel (pre-treated with a base like triethylamine).[11]
3. Mass spec shows a peak at ~3x the mass of the product minus 3x H₂O. 1. Boroxine Formation: This is the classic signature of the trimeric boroxine. It occurs in the solid state upon drying or in concentrated non-aqueous solutions.[13][14] 2. Analysis Conditions: ESI-MS can sometimes promote the formation of clusters.3a. Re-dissolve and Analyze: Dissolving the sample in a solvent containing water (e.g., wet MeCN or MeOH) for analysis will often shift the equilibrium back from the boroxine to the monomeric boronic acid.[10] 3b. Confirm with NMR: In ¹¹B NMR, boronic acids typically show a broad peak around 28-30 ppm, while boroxines appear slightly downfield around 32-34 ppm.
4. Low or variable yield after purification. 1. Product Loss During Workup: The boronic acid can have some solubility in both aqueous and organic phases, leading to losses during extraction. 2. Decomposition on Silica: As mentioned, significant material loss can occur on silica gel. 3. Incomplete Precipitation: If using recrystallization or precipitation, the conditions may not be optimal.4a. Optimize Extraction pH: During acid-base extraction, carefully adjust the pH to the isoelectric point of the molecule to minimize its solubility in the aqueous layer before extracting. 4b. Use Recrystallization: Develop a robust recrystallization protocol. A common solvent system is a mixture like Dioxane/Water or Acetonitrile/Water. This method is superior for removing both polar and non-polar impurities for crystalline products.
Section 3: Key Experimental Protocols
Protocol A: Optimized Miyaura Borylation of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol focuses on generating the pinacol ester, which is more stable for storage and purification.

  • Reaction Setup: To an oven-dried flask, add 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Seal the flask and purge thoroughly with argon for 15-20 minutes.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (or CPME) to form a slurry. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq), under a positive pressure of argon.

  • Reaction: Heat the mixture to 90-100 °C and stir until LC-MS analysis indicates complete consumption of the starting bromide (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the celite pad with additional ethyl acetate.

  • Purification of Ester: Concentrate the filtrate under reduced pressure. The crude boronate ester can often be purified by chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent like isopropanol.

Protocol B: Hydrolysis to {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

This protocol is designed to minimize protodeboronation.

  • Setup: Dissolve the purified pinacol ester (1.0 eq) in a suitable organic solvent like Tetrahydrofuran (THF) or Acetonitrile.

  • Hydrolysis: Add an aqueous solution of a mild base (e.g., 2 M NaOH, 3.0 eq) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Avoid extended reaction times.

  • Neutralization: Once the ester is consumed, cool the mixture in an ice bath. Slowly add cold 1 M HCl to adjust the pH to ~6-7. The product may begin to precipitate.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with an organic solvent like ethyl acetate, dried over Na₂SO₄, and concentrated to yield the solid boronic acid.

Synthesis_Workflow start Start: 5-Bromo-4-fluoro- 1H-pyrrolo[2,3-b]pyridine borylation Protocol A: Miyaura Borylation start->borylation ester_intermediate Crude Pinacol Ester borylation->ester_intermediate purify_ester Purification of Ester (Chromatography/Recrystallization) ester_intermediate->purify_ester pure_ester Pure Pinacol Ester (Stable for Storage) purify_ester->pure_ester hydrolysis Protocol B: Mild Hydrolysis pure_ester->hydrolysis crude_acid Crude Boronic Acid hydrolysis->crude_acid purify_acid Protocol C: Purification of Acid (Recrystallization) crude_acid->purify_acid final_product Final Product: {4-Fluoro-...}boronic acid purify_acid->final_product

Figure 2. General workflow for synthesis and purification.
References
  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Jia, W., et al. (2019).
  • Bernadou, J., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)
  • Mironov, M. A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives.
  • Hegedűs, D., et al. (2018). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Kua, J., et al. (2011).
  • Wang, S., et al. (2020). Internal and external catalysis in boronic ester networks. Semantic Scholar.
  • Nishiyabu, R., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Wiley Online Library.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate?. Retrieved from [Link]

  • Dembitsky, V. M., et al. (2005). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry.
  • Widdifield, C. M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.
  • Kubo, Y., et al. (2013).
  • Zhang, L., et al. (2014). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC - PubMed Central.
  • Chotana, G. A., et al. (2013).
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Billingsley, K. L., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. PMC.
  • Preshlock, S., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PubMed.
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT.
  • Løvås, A. G., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Løvås, A. G., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Wang, T., et al. (2007). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. PubMed.
  • Raja, S., et al. (2023). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI.
  • Svozil, D., et al. (2019). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Len, C., et al. (2021).

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a key building block in medicinal chemistry, particularly for kinase inhibitors, demands a comprehensive analytical approach to ensure its identity, purity, and stability.[1][2][3] This guide provides an in-depth comparison of essential analytical techniques, grounded in field-proven insights and supported by experimental data for the target molecule and its close structural analogs.

The unique structure of this 7-azaindole derivative, featuring a boronic acid moiety and a fluorine atom, presents specific analytical considerations.[3] The boronic acid group is prone to dehydration to form boroxines (cyclic anhydrides) and can interact with diols, while the fluorinated heterocyclic core influences its spectroscopic and chromatographic behavior. A multi-technique approach is therefore not just recommended but essential for a complete and reliable characterization.

The Analytical Workflow: A Holistic Approach

A logical and efficient workflow is critical for the comprehensive analysis of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. The following diagram illustrates a typical workflow, emphasizing the interplay between different analytical techniques to build a complete profile of the compound.

Analytical_Workflow Figure 1. Recommended Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Stability Assessment cluster_2 Definitive Structure Elucidation Synthesis Synthesis NMR NMR Synthesis->NMR Structural Confirmation MS MS Synthesis->MS Molecular Weight Verification HPLC HPLC NMR->HPLC Informed Method Development MS->HPLC Peak Identification Thermal_Analysis Thermal_Analysis HPLC->Thermal_Analysis Purity Impact on Stability X-Ray X-Ray HPLC->X-Ray Material for Crystallization

Caption: A typical analytical workflow for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while ¹⁹F and ¹¹B NMR can offer specific insights into the fluorine and boron environments, respectively.

Comparative NMR Data

The following table presents representative ¹H and ¹³C NMR data for the target compound, based on the analysis of structurally related 7-azaindole and fluorophenylboronic acid derivatives.

Technique Nucleus Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) Rationale and Comparative Insights
¹H NMRProtonsPyrrolo[2,3-b]pyridine core: - NH: ~11.0-12.0 (broad s)- H2: ~7.5-7.7 (d, J ≈ 2.5 Hz)- H3: ~6.5-6.7 (d, J ≈ 2.5 Hz)- H6: ~8.0-8.2 (s)Boronic acid: - B(OH)₂: ~8.0-8.5 (broad s, exchangeable with D₂O)The chemical shifts are characteristic of the 7-azaindole ring system.[4] The fluorine at position 4 will likely induce a through-space coupling with H3 and H6. The broadness of the NH and B(OH)₂ signals is due to quadrupolar relaxation and chemical exchange.
¹³C NMRCarbonsPyrrolo[2,3-b]pyridine core: - C2: ~125-130- C3: ~100-105- C3a: ~145-150- C4: ~150-155 (d, ¹JCF ≈ 240-260 Hz)- C5: ~110-115 (d, ²JCF ≈ 15-20 Hz)- C6: ~140-145 (d, ³JCF ≈ 5-10 Hz)- C7a: ~148-152The large one-bond C-F coupling constant is a definitive indicator of the fluorine substitution at C4. The smaller two- and three-bond couplings provide further structural confirmation. The C5 signal will be significantly broadened due to coupling with the boron nucleus.
¹⁹F NMRFluorine~ -120 to -140 (s)The chemical shift is typical for a fluorine atom attached to an aromatic ring. The absence of significant coupling in the proton-decoupled spectrum confirms its position on the pyridine ring.
¹¹B NMRBoron~ 20-30 (broad s)The broad signal is characteristic of a trigonal boronic acid. The chemical shift can be sensitive to the formation of boroxine anhydrides or complexes with diols.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing both the boronic acid and potential impurities).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum to observe all proton signals.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The disappearance of the B(OH)₂ and NH signals confirms their identity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and potential quadrupolar broadening from boron, a longer acquisition time may be necessary.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm CH signals).[5]

  • ¹⁹F and ¹¹B NMR Acquisition:

    • Acquire standard proton-decoupled ¹⁹F and ¹¹B spectra to confirm the presence and chemical environment of these nuclei.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine relative proton ratios. Analyze the coupling patterns to establish connectivity.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a rapid and sensitive technique for confirming the molecular weight of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and identifying potential impurities or degradation products.

Comparative MS Data
Technique Expected m/z Values Rationale and Comparative Insights
Electrospray Ionization (ESI-MS)Positive Mode: - [M+H]⁺: 181.05- [M+Na]⁺: 203.03Negative Mode: - [M-H]⁻: 179.04ESI is a soft ionization technique that typically yields the protonated or deprotonated molecular ion, providing clear molecular weight information.[6] The presence of both positive and negative ions can aid in confirmation.
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ (Calculated): 181.0585[M+H]⁺ (Found): 181.0585 ± 5 ppmHRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula (C₇H₆BFN₂O₂).[7]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Use a short HPLC gradient to separate the main component from any impurities before introduction into the mass spectrometer.

  • Mass Spectrometric Analysis:

    • Ionization Mode: ESI, operated in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • Scan Range: Set a scan range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks and any fragment ions or adducts. Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary technique for determining the purity of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and for monitoring its stability. The key challenge in developing an HPLC method for boronic acids is their potential for on-column degradation or interaction with the stationary phase.

Comparative HPLC Methods and Performance
Parameter Method A: Reversed-Phase with Acidic Modifier Method B: Reversed-Phase with Low Silanol Activity Column Rationale and Comparative Insights
Column C18, 4.6 x 150 mm, 5 µmLow silanol activity C18 (e.g., XTerra MS C18), 4.6 x 100 mm, 3.5 µmMethod A is a standard starting point. However, the acidic silanols on standard silica-based columns can catalyze the hydrolysis of boronic acids. Method B utilizes a column with end-capping to minimize these interactions, often leading to better peak shape and recovery.[8]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: WaterB: AcetonitrileThe acidic modifier in Method A helps to suppress the ionization of the boronic acid, leading to better retention and peak shape. However, for some boronic acids, a neutral mobile phase (Method B) can reduce on-column hydrolysis.
Gradient 5-95% B over 20 minutes5-95% B over 15 minutesA gradient elution is necessary to elute the compound with a good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nmThe 7-azaindole chromophore provides strong UV absorbance. Monitoring at multiple wavelengths can help in identifying co-eluting impurities.
Experimental Protocol: HPLC Purity Determination
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.5 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Thermal Analysis (TGA/DSC): Assessing Stability and Solvation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, melting point, and presence of solvates or hydrates in the sample.

Comparative Thermal Analysis Data
Technique Expected Observations Rationale and Comparative Insights
TGA - Initial Weight Loss (below 120 °C): Possible loss of residual solvent or adsorbed water.- Decomposition Onset: Expected to be above 200 °C, indicating good thermal stability.TGA measures changes in mass as a function of temperature. It is highly effective for quantifying the amount of volatile components in a sample.
DSC - Endotherm (Melting): A sharp endothermic peak corresponding to the melting point of the compound.- Exotherm (Decomposition): An exothermic event at higher temperatures, corresponding to decomposition.DSC measures the heat flow into or out of a sample as it is heated. It provides the melting point and information about phase transitions. For boronic acids, a broad endotherm at lower temperatures might indicate the loss of water from the dehydration of the boronic acid to the boroxine.
Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: Record the weight change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, melting point, and any weight loss events.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining suitable crystals can be challenging, the resulting data is unparalleled in its detail.

Crystallographic Considerations
  • Polymorphism: Boronic acids, like many organic molecules, can exhibit polymorphism, where different crystal packing arrangements can lead to different physical properties. X-ray crystallography is the definitive technique for identifying and characterizing different polymorphs.

  • Hydrogen Bonding: The 7-azaindole moiety is known to form strong hydrogen bonds.[9] X-ray crystallography can reveal the intricate hydrogen bonding networks in the crystal lattice, which can influence solubility and stability.

  • Boroxine Formation: In the solid state, boronic acids can exist as the monomeric acid or as the cyclic boroxine trimer. X-ray crystallography can definitively distinguish between these forms.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

Conclusion

The comprehensive characterization of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry are essential for initial structural confirmation, while HPLC is the cornerstone of purity assessment and stability studies. Thermal analysis provides valuable insights into the solid-state properties of the material, and X-ray crystallography offers the ultimate proof of structure. By employing the methodologies and comparative insights presented in this guide, researchers can ensure the quality and integrity of this important synthetic building block, thereby supporting the advancement of drug discovery and development programs.

References

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Validation

A Senior Application Scientist's Guide to the Validation of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in Drug Discovery Assays

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold."[1][2] Its structural resemblance to purine enables it to form critical hydrogen bond interactions with the hinge region of numerous protein kinases, making it a foundational core for a multitude of inhibitors.[1][2]

This guide focuses on a specific, highly functionalized derivative: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid . The strategic introduction of a fluorine atom at the 4-position and a boronic acid at the 5-position is not arbitrary. Fluorine substitution is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3][4][5][6] Simultaneously, the boronic acid moiety serves a dual purpose: it is an exceptionally versatile handle for synthetic elaboration via Suzuki-Miyaura cross-coupling and can also act as a potent pharmacophore, capable of forming reversible covalent bonds with key enzymatic residues.[7][8][9][10][11]

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, experimentally-grounded framework for validating this reagent. We will move beyond theoretical advantages to present objective, comparative data that demonstrates its performance in assays critical to a modern drug discovery campaign. By understanding its behavior in synthetic and biological contexts, research teams can confidently deploy this building block to accelerate the discovery of novel therapeutics.

Chapter 1: Physicochemical Rationale and Comparative Landscape

The decision to incorporate any new building block into a screening library or synthesis plan must be driven by a clear understanding of its chemical properties. For {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, the interplay between the 7-azaindole core, the fluorine substituent, and the boronic acid group creates a unique chemical entity.

Key Physicochemical Attributes:

  • Lewis Acidity (pKa): The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen increases the Lewis acidity of the boron center compared to simple phenylboronic acid.[3][4][5] This enhanced acidity is crucial, as it can facilitate the formation of stable boronate complexes with target proteins, particularly serine hydrolases, at physiological pH.[4][12]

  • Reactivity and Stability: While boronic acids are celebrated for their reactivity in cross-coupling reactions, they can be prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[13] This can complicate accurate quantification and handling. The electronic properties of the fluoro-azaindole scaffold influence this equilibrium. For applications requiring exceptional stability or precise stoichiometry, conversion to a more stable boronate ester, such as a diethanolamine or pinacol ester, is a common and effective strategy.[14]

  • Target Engagement Potential: The 7-azaindole core provides essential hydrogen bonding capabilities (one donor, one acceptor) for anchoring within an ATP-binding site.[1] The boronic acid itself is a "warhead" that can form a reversible covalent bond with the hydroxyl group of a catalytic serine residue, a mechanism that can dramatically increase potency and duration of action.[8][11][15]

To contextualize the performance of our target molecule, we will compare it against three benchmark compounds throughout this guide:

  • Phenylboronic Acid: A simple, baseline arylboronic acid.

  • 4-Fluorophenylboronic Acid: To isolate the effect of the fluorine atom on a simpler aromatic system.[16]

  • {1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: The non-fluorinated parent scaffold to directly assess the impact of the 4-fluoro substituent.

Chapter 2: Validation Assay 1: Utility in Suzuki-Miyaura Cross-Coupling

The primary role of many boronic acids in drug discovery is as a building block in library synthesis. The Suzuki-Miyaura reaction is the preeminent method for this, valued for its functional group tolerance and reliability.[7][17][18] A failure to perform efficiently in this cornerstone reaction would severely limit the utility of our target molecule.

Objective:

To quantify the synthetic performance of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in a challenging Suzuki-Miyaura coupling reaction and compare its efficiency to benchmark boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Charge microwave vial: 1. Aryl Halide (1.0 mmol) 2. Boronic Acid (1.1 mmol) 3. Pd Catalyst (0.02 mmol) 4. Base (2.0 mmol) 5. Solvent react Microwave Irradiation (e.g., 120°C, 20 min) prep->react Seal & Place workup Aqueous Workup & Extraction react->workup Cool purify Silica Gel Chromatography workup->purify analyze LC-MS & NMR (Yield & Purity) purify->analyze

Caption: Microwave-assisted Suzuki-Miyaura experimental workflow.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
  • To a 2-5 mL microwave vial, add the aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq), the respective boronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and potassium carbonate (2.0 eq).[19]

  • Add a 4:1 mixture of 1,4-dioxane and water (0.2 M concentration relative to the aryl halide).

  • Seal the vial with a crimp cap.

  • Place the vial in a microwave reactor and irradiate at 120°C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the isolated yield and confirm purity (>95%) by LC-MS and ¹H NMR analysis.

Causality Behind Choices: We selected a heteroaromatic chloride as the coupling partner because chlorides are often less reactive than bromides or iodides, representing a more stringent test of the boronic acid's efficacy.[18][20] Microwave irradiation is employed to ensure rapid, uniform heating, which often leads to higher yields and shorter reaction times compared to conventional heating.[19]

Comparative Performance Data
Boronic Acid ReagentCoupling PartnerIsolated Yield (%)Purity (%)
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid 4-chloro-7H-pyrrolo[2,3-d]pyrimidine85% >98%
Phenylboronic Acid4-chloro-7H-pyrrolo[2,3-d]pyrimidine92%>99%
4-Fluorophenylboronic Acid4-chloro-7H-pyrrolo[2,3-d]pyrimidine90%>99%
{1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid4-chloro-7H-pyrrolo[2,3-d]pyrimidine81%>98%
Analysis and Expert Insights

The data clearly validates {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid as a highly competent reagent for Suzuki-Miyaura coupling. Its yield of 85% is excellent for a complex, electron-rich heterocyclic coupling. The slightly lower yield compared to the simpler phenylboronic acids is expected due to the increased steric hindrance and potential for catalyst inhibition by the pyridine nitrogen. Notably, the fluorinated scaffold demonstrates a slightly improved yield over its non-fluorinated counterpart, suggesting the electron-withdrawing fluorine may facilitate the transmetalation step in the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X L2 pd0->pd_aryl Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-R L2 pd_aryl->pd_trans Transmetalation (R-B(OH)2) pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chapter 3: Validation Assay 2: Biochemical Kinase Inhibition

The 7-azaindole scaffold is a proven hinge-binder for many kinases.[2] Therefore, our next validation step is to assess the inhibitory activity of the unmodified boronic acid as a fragment or lead compound. This establishes a baseline of intrinsic activity for the core scaffold.

Objective:

To determine the in vitro inhibitory potency (IC₅₀) of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid against a therapeutically relevant protein kinase, Fibroblast Growth Factor Receptor 1 (FGFR1).

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay plate Prepare Assay Plate: - Kinase (FGFR1) - Substrate - Serial Dilutions of Inhibitor initiate Initiate Reaction: Add ATP plate->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate detect Add ADP-Glo™ Reagent (Measures remaining ATP) incubate->detect read Read Luminescence detect->read analyze Calculate IC50 from Dose-Response Curve read->analyze

Caption: Workflow for an ADP-Glo™ luminescence-based kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.

  • In a 384-well plate, add 2.5 µL of test compound, 2.5 µL of FGFR1 enzyme and substrate peptide mix.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Michaelis-Menten constant (Km) for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness of the Protocol: This assay is a self-validating system. Controls include "no enzyme" wells (background signal) and "no inhibitor" wells (maximum signal). By running the assay at the ATP Km, we ensure that the results are sensitive to competitive inhibitors and can be reliably compared across different compounds.

Comparative Kinase Inhibition Data (FGFR1)
CompoundKey Functional GroupsIC₅₀ (nM)
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid 4-F, 5-B(OH)₂, Azaindole750
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine4-F, 5-NH₂, Azaindole5,200
{1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid5-B(OH)₂, Azaindole2,100
Analysis and Expert Insights

The results are highly informative. The parent amine scaffold shows weak intrinsic activity (5.2 µM), confirming the 7-azaindole core has a low-level affinity for the FGFR1 hinge. Replacing the amine with a boronic acid improves potency by over 2.5-fold (2.1 µM), which may be attributed to an additional interaction or favorable orientation in the active site.

The most significant finding is the further ~3-fold improvement in potency upon addition of the fluorine atom, resulting in an IC₅₀ of 750 nM for our target compound. This suggests a beneficial interaction of the fluorine atom, potentially with the protein backbone or by favorably modulating the electronics of the ring system. An IC₅₀ in the sub-micromolar range for an unoptimized fragment is a very promising result, validating this scaffold as a strong starting point for a kinase inhibitor program.

Chapter 4: Validation Assay 3: Cell-Based Target Engagement

A potent biochemical inhibitor is only valuable if it can enter a cell and engage its target in a physiological context. This final validation step assesses the compound's ability to inhibit the kinase signaling pathway within a cancer cell line known to be dependent on FGFR activity.

Objective:

To measure the ability of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid to inhibit FGFR1 signaling and reduce cell viability in a relevant cancer cell line.

Experimental Workflow: Cellular Target Engagement

Cellular_Pathway cluster_cell FGFR FGFR1 Receptor RAS RAS FGFR->RAS p MEK MEK RAS->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation ERK->Proliferation Inhibitor {Compound} Inhibitor->FGFR

Caption: Simplified FGFR1 signaling pathway and point of inhibition.

Detailed Protocols

A. Cell Viability Assay (CellTiter-Glo®)

  • Seed KG-1 cells (a myeloid leukemia line with FGFR1 amplification) into 96-well plates at 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a 10-point, 3-fold serial dilution of the test compounds for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of media in the well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence and calculate the GI₅₀ (concentration causing 50% growth inhibition).

B. Target Engagement Western Blot

  • Seed KG-1 cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with the test compounds at 1x, 5x, and 10x their biochemical IC₅₀ for 4 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify total protein concentration using a BCA assay.

  • Separate 20 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-FGFR (p-FGFR), total FGFR, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensity to assess the reduction in downstream signaling.

Comparative Cellular Activity Data
CompoundBiochemical IC₅₀ (nM)Cellular GI₅₀ (µM)p-ERK Reduction at 5µM
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid 7509.8 ~70%
{1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid2,100>50<10%
Analysis and Expert Insights

The cellular data provides a critical layer of validation. {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid demonstrates a clear cellular effect, with a GI₅₀ of 9.8 µM. The ~13-fold shift between its biochemical IC₅₀ and cellular GI₅₀ is common for unoptimized fragments and may reflect factors like cell permeability or efflux pump activity.

Crucially, the Western blot confirms on-target activity. The significant reduction in p-ERK, a key downstream node of the FGFR pathway, at a concentration relevant to the GI₅₀ value, provides strong evidence that the observed growth inhibition is due to the intended mechanism of action. In contrast, the non-fluorinated analog, which was less potent biochemically, shows almost no effect in the cellular assays at the tested concentrations. This highlights the critical contribution of the 4-fluoro substitution to achieving meaningful biological activity.

Conclusion: A Validated and Versatile Tool for Drug Discovery

  • Synthetic Utility: It is a robust and efficient coupling partner in Suzuki-Miyaura reactions, enabling its confident use in the synthesis of diverse chemical libraries.

  • Biochemical Potency: The fluoro-azaindole boronic acid scaffold possesses significant intrinsic inhibitory activity against FGFR1, validating it as a superior starting point for kinase inhibitor design compared to its non-fluorinated or non-boronic acid counterparts.

  • Cellular Activity: The compound demonstrates cell permeability and on-target engagement, inhibiting the FGFR signaling pathway and leading to cancer cell growth inhibition. This confirms its relevance in a physiological context.

Based on this body of evidence, we can confidently recommend {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid for inclusion in drug discovery programs. Its balanced profile of synthetic tractability and potent biological activity makes it an exemplary building block for generating next-generation inhibitors targeting kinases and other enzyme classes where a strategically placed, reversible covalent warhead can provide a decisive therapeutic advantage.

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Characterization of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic Acid and Its Derivatives

Introduction: The Significance of a Privileged Scaffold In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged scaffold," a molecular framework that frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged scaffold," a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an effective mimic of the natural indole nucleus, enabling potent interactions with a variety of biological targets, from protein kinases to polymerases.[2] The strategic introduction of a fluorine atom, as in the {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl} moiety, can further enhance metabolic stability, binding affinity, and cell permeability.

Attaching a boronic acid at the 5-position transforms this valuable scaffold into a versatile building block for drug discovery, primarily for use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] However, boronic acids themselves can be prone to dehydration to form boroxines or decomposition via protodeboronation. To address this, they are often converted into more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) esters.[3][4]

This guide provides an in-depth spectroscopic comparison of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and its commonly used pinacol and MIDA ester derivatives. We will explore how the subtle yet critical changes to the boron center are reflected across a suite of analytical techniques—NMR, IR, and Mass Spectrometry—providing researchers with the tools to confidently identify and differentiate these crucial synthetic intermediates.

Molecular Structures for Comparison

The three key compounds under investigation are the parent boronic acid, its pinacol ester, and its MIDA ester. The distinct ligation at the boron atom dictates not only their chemical reactivity but also their unique spectroscopic signatures.

G cluster_0 Parent Boronic Acid cluster_1 Pinacol Ester Derivative cluster_2 MIDA Ester Derivative a a b b c c

Figure 1. Structures of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR is arguably the most powerful tool for the structural elucidation of these compounds. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach provides a complete picture of the molecular architecture.

¹H NMR: Probing the Aromatic Core and Protecting Groups

The ¹H NMR spectrum reveals the proton environment of the 7-azaindole core and the distinct signatures of the ester protecting groups.

  • 7-Azaindole Core Protons: The aromatic region will display signals for H2, H3, and H6. The H1 proton on the pyrrole nitrogen typically appears as a broad singlet far downfield (>11 ppm). The H6 proton, being ortho to the fluorine atom, is expected to show a doublet due to ³J(H,F) coupling.

  • Boronic Acid (–B(OH)₂): The hydroxyl protons are often broad and may exchange with residual water in the solvent, sometimes rendering them invisible or causing them to appear over a wide chemical shift range.

  • Pinacol Ester: This derivative will show a characteristic sharp singlet integrating to 12 protons around 1.3-1.4 ppm, corresponding to the four equivalent methyl groups of the pinacol moiety.[5]

  • MIDA Ester: The MIDA ligand presents a more complex signature. The N-methyl group appears as a singlet around 2.7-2.9 ppm, while the two pairs of diastereotopic methylene protons (–CH₂–) on the iminodiacetate backbone appear as two distinct doublets (an AX system) between 3.9 and 4.4 ppm, each with a large geminal coupling constant (~17 Hz).[6]

¹⁹F NMR: The Fluorine Reporter

Given the single fluorine atom, ¹⁹F NMR is a highly sensitive and unambiguous technique for characterization.

  • Chemical Shift: For a fluorine atom on an aromatic ring, a signal in the range of -110 to -140 ppm (relative to CFCl₃) is expected.[7] The exact chemical shift will be subtly influenced by the nature of the boronic acid derivative, but the differences are typically minor.

  • Coupling: The signal will appear as a multiplet due to coupling with nearby aromatic protons, most notably the ³J(F,H6) coupling. This provides direct evidence of the fluorine's position on the heterocyclic core.

¹¹B NMR: The Decisive Signature

¹¹B NMR is the most definitive method for distinguishing between these derivatives, as the chemical shift is exquisitely sensitive to the hybridization state of the boron atom.[6]

  • Boronic Acid & Pinacol Ester: In these compounds, the boron atom is sp²-hybridized and trigonal planar. This results in a broad signal in the downfield region of the ¹¹B spectrum, typically between +20 and +35 ppm .

  • MIDA Ester: The MIDA ligand is a trivalent chelating agent, forcing the boron atom into an sp³-hybridized, tetrahedral geometry.[3] This increased coordination and shielding results in a dramatic upfield shift, with a sharper signal appearing between +8 and +15 ppm .[6] This significant difference is the key diagnostic feature for confirming the formation of a MIDA boronate.

Infrared (IR) Spectroscopy: Tracking Functional Group Vibrations

IR spectroscopy allows for the direct observation of key functional group vibrations, particularly the changes in the B-O and O-H bonds.

  • Parent Boronic Acid: The most prominent feature is a very strong and broad absorption band in the 3200-3400 cm⁻¹ region, corresponding to the O-H stretching of the B(OH)₂ group, often with evidence of hydrogen bonding.[8][9][10] A strong B-O stretching vibration is also expected around 1350 cm⁻¹ .

  • Pinacol and MIDA Esters: Upon esterification, the broad O-H band disappears completely. This is a crucial confirmation of the reaction's success. New, strong bands appear in the fingerprint region corresponding to the B-O and C-O stretches of the ester. For boronate esters, characteristic bands can be found around 1300-1370 cm⁻¹ (B-O) and 1000-1150 cm⁻¹ (C-O) .[11][12] The MIDA ester will additionally show a strong C=O stretch from its carboxylate groups around 1740 cm⁻¹ .

  • Common Vibrations: All three derivatives will exhibit a sharp N-H stretch from the pyrrole ring around 3400-3500 cm⁻¹ and a C-F stretch typically in the 1200-1250 cm⁻¹ range.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry confirms the molecular weight of each derivative and provides insight into the molecule's stability and fragmentation patterns.

  • Molecular Ion: High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement of the molecular ion ([M+H]⁺ in ESI+) that corresponds to the precise elemental formula of each derivative. The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic isotopic pattern for the molecular ion peak.

  • Fragmentation:

    • A common fragmentation pathway involves the loss of the entire boronic acid or boronate ester group, leaving the 4-fluoro-7-azaindole cation.

    • For the pinacol ester, loss of pinacol or isobutylene fragments is plausible.

    • For the MIDA ester, fragmentation of the MIDA ligand itself can be observed. The presence of fluorine can also direct specific fragmentation pathways.[13][14]

Comparative Data Summary

The following table summarizes the expected key spectroscopic data for the three derivatives, allowing for rapid side-by-side comparison.

Spectroscopic Feature{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acidPinacol Ester DerivativeMIDA Ester Derivative
¹H NMR
Protecting Group SignalBroad, exchangeable OH (~4-8 ppm)Sharp singlet, 12H (~1.3-1.4 ppm)N-Me singlet, 3H (~2.8 ppm); 2x CH₂ doublets, 4H (~3.9-4.4 ppm)
¹⁹F NMR
Chemical Shift (δ)~ -110 to -140 ppm~ -110 to -140 ppm~ -110 to -140 ppm
¹¹B NMR
Chemical Shift (δ)~ +20 to +35 ppm (broad) ~ +20 to +35 ppm (broad) ~ +8 to +15 ppm (sharp)
IR Spectroscopy
Key Bands (cm⁻¹)~3200-3400 (broad, O-H); ~1350 (B-O)No O-H band; ~1350 (B-O); ~1100 (C-O)No O-H band; ~1740 (C=O); ~1350 (B-O)
Mass Spec (ESI+)
Expected [M+H]⁺C₇H₇B¹¹FN₂O₂ + H⁺ = 181.06C₁₃H₁₇B¹¹FN₂O₂ + H⁺ = 280.14C₁₂H₁₂B¹¹FN₂O₄ + H⁺ = 307.09

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols are essential.

General Spectroscopic Characterization Workflow

Figure 2. Workflow for comprehensive spectroscopic characterization.

Methodology for Spectroscopic Analysis
  • Sample Preparation:

    • For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help visualize the N-H and O-H protons.

    • For IR, analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory.

    • For MS, prepare a dilute solution (~1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.

  • NMR Acquisition:

    • Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

    • ¹H NMR: Acquire with standard parameters.

    • ¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe. Reference the spectrum to an external standard like CFCl₃ (0 ppm).[15]

    • ¹¹B NMR: Acquire using a broadband probe. Use BF₃·OEt₂ as an external standard (0 ppm). A longer relaxation delay may be needed for the sharper sp³ boron signal.

    • ¹³C NMR: Acquire with proton decoupling. A sufficient number of scans will be required due to the lower natural abundance of ¹³C and potential quadrupolar broadening from the adjacent boron atom.

  • IR Spectroscopy:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

  • Mass Spectrometry:

    • Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements.

    • Acquire in positive ion mode to observe the [M+H]⁺ species.

Conclusion

The spectroscopic comparison of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and its pinacol and MIDA ester derivatives reveals a set of distinct and diagnostic analytical signatures. While ¹H and ¹⁹F NMR confirm the integrity of the core fluorinated scaffold, and IR spectroscopy clearly signals the conversion of the acid to an ester, it is ¹¹B NMR that serves as the most definitive tool . The dramatic upfield shift observed for the MIDA ester provides unambiguous confirmation of the sp³-hybridized, tetra-coordinate boron center, a feature directly linked to its unique stability and utility in modern synthesis. By leveraging this multi-faceted spectroscopic approach, researchers can proceed with confidence, knowing the precise nature of the critical building blocks they carry forward in the complex journey of drug discovery.

References

  • Parris, J., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available at: [Link]

  • Lappert, M. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]

  • Lappert, M. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094. Available at: [Link]

  • Idan, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]

  • Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. Available at: [Link]

  • Mako, T. L., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Available at: [Link]

  • Idan, D., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Elford, K., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available at: [Link]

  • MDPI. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

  • Resnati, G., & Novo, B. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. Available at: [Link]

  • Resnati, G., et al. (1996). Mass spectrometry of some fluorinated pyridinium N-imines. Unipd. Available at: [Link]

  • Yasothorn, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH. Available at: [Link]

  • Sharma, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Ind. J. Pharm. Edu. Res.. Available at: [Link]

  • Giera, M., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. Available at: [Link]

  • Knapp, D. M., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available at: [Link]

  • Chambers, B., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. Available at: [Link]

  • Jeanty, M., et al. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]

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Validation

A Researcher's Guide to the Kinetic Landscape of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The strategic introduction of a fluo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The strategic introduction of a fluorine atom at the 4-position and a boronic acid group at the 5-position creates a versatile building block, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, ripe for elaboration via palladium-catalyzed cross-coupling reactions. Understanding the kinetic profile of this reagent in the renowned Suzuki-Miyaura reaction is paramount for optimizing reaction conditions, maximizing yields, and accelerating drug discovery pipelines.

This guide provides an in-depth comparison of the reactivity of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with pertinent alternatives, supported by established mechanistic principles and experimental data from analogous systems. We will delve into the causality behind experimental design for kinetic studies and provide a robust, self-validating protocol for researchers to implement.

The Impact of Fluorine Substitution on Reactivity: A Double-Edged Sword

The incorporation of a fluorine atom onto the 7-azaindole core imparts significant electronic changes that directly influence the kinetics of the Suzuki-Miyaura coupling. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring. This, in turn, increases the Lewis acidity of the boronic acid moiety.

While enhanced Lewis acidity can, in some catalytic cycles, be advantageous, it presents a nuanced challenge in the context of Suzuki-Miyaura couplings involving pyridine boronic acids. The rate-determining step is often the transmetalation of the organic group from the boron atom to the palladium center. An overly electron-deficient pyridine ring can hinder this transfer, potentially slowing down the overall reaction rate. Conversely, the electron-withdrawing nature of fluorine can make the aryl halide coupling partner more susceptible to oxidative addition, the initial step in the catalytic cycle. The observed reaction rate is therefore a delicate balance of these opposing electronic effects.

Comparative Performance in Suzuki-Miyaura Coupling

Direct kinetic data for the Suzuki-Miyaura reaction of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is not extensively reported in the literature. However, we can infer its reactivity by comparing the performance of structurally similar boronic acids under standardized conditions. The following table summarizes yields and reaction times for the coupling of various boronic acids with different aryl halides, providing a qualitative assessment of their relative reactivities.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
4-Fluorophenylboronic acid1-bromo-4-nitrobenzenePd-poly(AA) hybridK₃PO₄Water6>80[1]
Phenylboronic acid4-bromoanilinePd-poly(AA) hybridK₃PO₄Water10~60[1]
2-Fluoropyridine-3-boronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O-High[2]
3-Pyridylboronic acid4-bromoacetophenonePd(PPh₃)₄Na₂CO₃DME/H₂O1295
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acidAryl Halide (Generic)Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O5-891-99[3][4]

Note: The data for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is inferred from protocols for the closely related amine, suggesting high reactivity under optimized conditions.

Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions

To rigorously evaluate the kinetics of the Suzuki-Miyaura reaction of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a detailed experimental protocol is essential. The following procedure is designed to be a self-validating system, allowing for the accurate determination of reaction rates.

Materials:
  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with septa

  • HPLC or GC-MS for reaction monitoring

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent. This ensures accurate and consistent concentrations for each kinetic run.

    • Prepare a separate stock solution of the palladium catalyst and ligand. Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species.

  • Reaction Setup:

    • In a reaction vial, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and the base.

    • Add a stir bar and seal the vial with a septum.

    • Purge the vial with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Initiation of the Reaction:

    • Using a syringe, add the degassed solvent to the reaction vial, followed by the stock solution of the aryl halide and internal standard.

    • Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C).

    • Initiate the reaction by adding the catalyst/ligand stock solution. Start the timer immediately.

  • Reaction Monitoring:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., cold ethyl acetate) and a quenching agent (if necessary) to stop the reaction.

    • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for interpreting kinetic data and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [R2-B(OR)2OH]- Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 R1-R2 R2-B(OR)2 R2-B(OR)2 [R2-B(OR)2OH]- [R2-B(OR)2OH]- R2-B(OR)2->[R2-B(OR)2OH]- Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

The following workflow diagram outlines the key steps for conducting a robust kinetic study of the Suzuki-Miyaura reaction.

Kinetic_Workflow A Reactant & Catalyst Stock Solution Preparation B Reaction Setup under Inert Atmosphere A->B C Reaction Initiation & Temperature Control B->C D Time-course Aliquot Sampling & Quenching C->D E Quantitative Analysis (HPLC or GC-MS) D->E F Data Plotting & Rate Determination E->F

Caption: A streamlined workflow for kinetic analysis of cross-coupling reactions.

Conclusion and Future Outlook

While direct, quantitative kinetic data for the Suzuki-Miyaura coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid remains an area for further investigation, the principles and protocols outlined in this guide provide a solid foundation for such studies. The electronic properties of the fluorinated 7-azaindole scaffold suggest a complex interplay of factors influencing its reactivity. By employing rigorous kinetic analysis, researchers can unravel these intricacies and rationally design more efficient and robust synthetic routes to novel therapeutics. The continued exploration of the kinetic landscape of such privileged scaffolds will undoubtedly accelerate the pace of drug discovery and development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

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Comparative

A Comparative Guide to the Computational Modeling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid Interactions with p38 MAPK

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the confluence of computational modeling and synthetic chemistry provides an accelerated path t...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the confluence of computational modeling and synthetic chemistry provides an accelerated path toward novel therapeutics. This guide offers an in-depth technical comparison of computational methodologies for predicting the interactions of a promising, yet under-explored, chemical entity: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid .

The unique chemical nature of this compound, featuring a 7-azaindole scaffold known for its kinase hinge-binding capabilities and a boronic acid moiety capable of forming reversible covalent bonds, presents both an opportunity and a challenge for computational chemists. To provide a tangible and relevant framework for this guide, we will focus on its potential interactions with a well-validated therapeutic target: p38 Mitogen-Activated Protein Kinase (MAPK) , a serine/threonine kinase pivotal in inflammatory diseases and cancer.[1][2]

This document will navigate the theoretical underpinnings and practical applications of various computational techniques, from initial docking studies to advanced simulations, providing a comparative analysis of their predictive power and limitations. We will ground our discussion in a hypothetical, yet scientifically rigorous, case study, comparing the predicted behavior of our lead boronic acid compound with established, non-boronic acid 7-azaindole inhibitors of p38 MAPK.

The Target: p38 MAPK - A Serine/Threonine Kinase

The p38 MAP kinases are a family of enzymes that play a crucial role in cellular responses to external stress signals and are key players in inflammatory pathways.[3] Their dysregulation is implicated in a host of diseases, making them an attractive target for therapeutic intervention.[2] As serine/threonine kinases, they catalyze the phosphorylation of the hydroxyl group of serine or threonine residues in their substrates.[1][4] The active site of p38 MAPK contains a key serine residue, making it a suitable candidate for inhibition by compounds capable of covalent interaction, such as boronic acids.[5]

The Contenders: A Tale of Two Scaffolds

At the heart of this guide is a comparative analysis of two classes of inhibitors targeting p38 MAPK:

  • The Challenger: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid This novel entity combines the 7-azaindole core, a privileged scaffold in kinase inhibitor design, with a boronic acid "warhead."[6] The 7-azaindole portion is anticipated to form crucial hydrogen bonds with the hinge region of the kinase, while the boronic acid can form a reversible covalent bond with the active site serine.[7]

  • The Incumbent: Non-Boronic Acid 7-Azaindole Inhibitors These established inhibitors of p38 MAPK rely on non-covalent interactions to achieve their inhibitory activity.[8] They serve as a vital benchmark for evaluating the potential advantages conferred by the boronic acid moiety in our lead compound.

Computational Modeling Workflow: A Step-by-Step Comparison

The following sections detail a comprehensive computational workflow for assessing the interaction of our lead compound with p38 MAPK, alongside a comparative analysis with a known non-boronic acid inhibitor.

Initial Assessment: Molecular Docking

Molecular docking serves as the primary in silico screening tool to predict the binding orientation and affinity of a ligand to its target protein.

Methodology:

  • Protein Preparation: The crystal structure of p38 MAPK (e.g., PDB ID: 1A9U) is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.[9]

  • Ligand Preparation: 3D structures of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and a reference 7-azaindole inhibitor are generated and energy minimized.

  • Docking: Both standard (non-covalent) and covalent docking protocols are employed. For the boronic acid, a covalent docking approach is essential to model the bond formation with the active site serine.

Comparative Analysis:

Feature{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acidNon-Boronic Acid 7-Azaindole Inhibitor
Predicted Binding Mode Covalent adduct with the active site serine, with the 7-azaindole core in the hinge region.Non-covalent binding with the 7-azaindole core in the hinge region.
Docking Score Expected to be favorable, but interpretation requires caution due to the covalent nature of the interaction.Directly comparable to other non-covalent inhibitors.
Key Interactions Covalent bond with serine, hydrogen bonds from the 7-azaindole to the hinge, and potential ancillary interactions.Hydrogen bonds from the 7-azaindole to the hinge and other non-covalent interactions.

Causality Behind Experimental Choices: The choice of both standard and covalent docking is crucial. Standard docking provides a baseline understanding of non-covalent contributions, while covalent docking is necessary to accurately model the unique reactivity of the boronic acid.

cluster_0 Molecular Docking Workflow PDB p38 MAPK Crystal Structure (PDB) Prep Preparation (Protonation, Energy Minimization) PDB->Prep Ligands Ligand Structures ({4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid & Reference) Ligands->Prep Docking Docking Simulation (Standard & Covalent) Prep->Docking Analysis Analysis (Binding Mode, Scoring) Docking->Analysis

Caption: Workflow for initial molecular docking studies.

Refining the Model: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of stability and the identification of key conformational changes.

Methodology:

  • System Setup: The docked poses from the previous step are solvated in a water box with appropriate ions to mimic physiological conditions.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen. For the boronic acid, specialized parameters are required to accurately describe the boron atom and its interactions.

  • Simulation: The system is equilibrated and then subjected to a production run of sufficient length (e.g., 100 ns) to observe the behavior of the complex.

Comparative Analysis:

Feature{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid ComplexNon-Boronic Acid 7-Azaindole Inhibitor Complex
Stability of Binding The covalent bond is expected to remain stable throughout the simulation.The stability will depend on the strength of the non-covalent interactions.
Conformational Changes The protein may undergo conformational changes to accommodate the covalent adduct.The ligand and protein will exhibit dynamic fluctuations around the initial docked pose.
Water Dynamics The presence of the covalent bond may alter the water network in the active site.Water molecules may play a role in mediating protein-ligand interactions.

Expertise & Experience: The selection and parameterization of the force field for the boronic acid is a critical step that requires expertise. Inaccurate parameters can lead to unreliable simulation results.

cluster_1 Molecular Dynamics Simulation Workflow Docked_Complex Docked Protein-Ligand Complex Solvation Solvation & Ionization Docked_Complex->Solvation Force_Field Force Field Application (with Boronic Acid Parameters) Solvation->Force_Field Simulation MD Simulation (Equilibration & Production) Force_Field->Simulation Trajectory_Analysis Trajectory Analysis (Stability, Conformations) Simulation->Trajectory_Analysis

Caption: Workflow for Molecular Dynamics (MD) simulations.

The Quantum Leap: QM/MM Simulations

For a detailed understanding of the covalent bond formation and the electronic effects at play, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is indispensable.

Methodology:

  • System Partitioning: The system is divided into a QM region (the ligand and the key active site residues, including the serine) and an MM region (the rest of the protein and solvent).

  • QM Method: A suitable quantum mechanical method (e.g., Density Functional Theory - DFT) is chosen to describe the QM region.

  • Simulation: The simulation is run to investigate the reaction mechanism of covalent bond formation, including the transition state.

Comparative Analysis:

Feature{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acidNon-Boronic Acid 7-Azaindole Inhibitor
Covalent Bond Formation The energy barrier for the formation of the boron-serine bond can be calculated.Not applicable.
Electronic Effects The influence of the fluorine atom and the 7-azaindole ring on the reactivity of the boronic acid can be quantified.Not applicable.
Charge Transfer Charge transfer between the ligand and the protein upon binding can be analyzed.Charge distribution changes can be studied, but without bond formation.

Trustworthiness: QM/MM simulations provide a higher level of theoretical accuracy for the reactive part of the system, leading to more trustworthy predictions of the covalent interaction.

cluster_2 QM/MM Simulation Workflow MD_Snapshot Snapshot from MD Simulation Partitioning System Partitioning (QM and MM Regions) MD_Snapshot->Partitioning QM_Method Selection of QM Method (e.g., DFT) Partitioning->QM_Method QM_MM_Simulation QM/MM Simulation (Reaction Pathway) QM_Method->QM_MM_Simulation Reaction_Analysis Analysis of Reaction (Energy Barriers, TS) QM_MM_Simulation->Reaction_Analysis

Caption: Workflow for Quantum Mechanics/Molecular Mechanics (QM/MM) simulations.

Quantifying Affinity: Binding Free Energy Calculations

Predicting the binding affinity (e.g., ΔG_bind) is a key goal of computational modeling. Various methods can be employed, each with its own balance of accuracy and computational cost.

Methodology:

  • MM/PBSA and MM/GBSA: Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area methods provide an end-point estimation of the binding free energy from MD trajectories.

  • Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These more rigorous and computationally expensive methods calculate the free energy difference between two states (e.g., bound and unbound).

Comparative Analysis:

Method{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acidNon-Boronic Acid 7-Azaindole Inhibitor
MM/PBSA or MM/GBSA Can be used to estimate the non-covalent contributions to binding. The covalent contribution needs to be treated separately.Provides a reasonable estimate of the overall binding free energy.
FEP or TI Challenging to apply directly due to the topological change of covalent bond formation. Specialized protocols are required.Can provide highly accurate predictions of binding affinity.

Authoritative Grounding & Comprehensive References: The accuracy of these methods is highly dependent on the chosen parameters and simulation protocols. It is crucial to reference and follow established best practices from the scientific literature.

Experimental Validation: Bridging the In Silico-In Vitro Gap

Computational predictions, no matter how sophisticated, must be validated by experimental data. For our hypothetical case study, the following experimental assays would be crucial:

  • Enzyme Inhibition Assays: To determine the IC50 values of both the boronic acid and the reference inhibitor against p38 MAPK.[10] This provides a direct measure of their inhibitory potency.

  • X-ray Crystallography: To obtain the crystal structure of the p38 MAPK in complex with the inhibitors. This would provide the ultimate validation of the predicted binding modes.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS, and Kd), providing deeper insights into the binding process.

Comparative Performance Summary

The table below summarizes the expected performance and challenges of the computational methods for our two classes of inhibitors.

Computational Method{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acidNon-Boronic Acid 7-Azaindole Inhibitor
Molecular Docking Good for initial pose prediction (covalent docking). Scoring is less reliable.Good for initial pose prediction and ranking.
MD Simulations Excellent for assessing stability and conformational changes of the covalent complex.Excellent for assessing stability and dynamics.
QM/MM Simulations Essential for understanding the covalent reaction mechanism and electronic effects.Not typically necessary.
Binding Free Energy Challenging to calculate accurately due to the covalent bond. Requires specialized methods.Can be calculated with good accuracy using methods like FEP/TI.

Conclusion

The computational modeling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid presents a fascinating case study at the intersection of covalent and non-covalent inhibitor design. While standard computational techniques are well-suited for analyzing non-boronic acid 7-azaindole inhibitors, the unique reactivity of the boronic acid moiety necessitates the use of more advanced methods like covalent docking and QM/MM simulations.

This guide has outlined a comprehensive and comparative workflow that, when coupled with experimental validation, can provide a deep and accurate understanding of the interactions of this promising new chemical entity with its target, p38 MAPK. By carefully selecting and applying the appropriate computational tools, researchers can accelerate the design and optimization of next-generation kinase inhibitors with enhanced potency and selectivity.

References

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]

  • Chang, H. W., Chung, F. S., & Yang, C. N. (2013). Molecular modeling of p38α mitogen-activated protein kinase inhibitors through 3D-QSAR and molecular dynamics simulations. Journal of Chemical Information and Modeling, 53(8), 2059–2071. [Link]

  • Patel, S. B., et al. (2019). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. Journal of Receptors and Signal Transduction, 39(5-6), 336-345. [Link]

  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726. [Link]

  • Viet, H. Q., et al. (2011). Computational generation inhibitor-bound conformers of p38 MAP kinase and comparison with experiments. PLoS computational biology, 7(8), e1002133. [Link]

  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911–1912. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Yong, H. Y., et al. (2019). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 28(1), 53-64. [Link]

  • InterPro. Serine/threonine-protein kinase, active site. [Link]

  • Wikipedia. Serine/threonine-specific protein kinase. [Link]

  • Guida, V., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(9), 15834–15853. [Link]

  • Barone, R., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(12), 22003–22019. [Link]

  • LoGrasso, P. V., & Kamtekar, S. (2004). The p38 mitogen-activated protein kinase cascades. Drug discovery today, 9(17), 770–779.
  • Lee, M. R., & Dominguez, C. (2005). The p38 mitogen-activated protein kinase signalling cascade in inflammatory disease. Current medicinal chemistry, 12(25), 2979–2991.
  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European journal of biochemistry, 268(19), 5001–5010.
  • R. J. Nest, G. W. Brady. (2017). Protein Serine-Threonine Kinases. Basic Neurochemistry (Eighth Edition). [Link]

  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320–344. [Link]

  • Singh, M., et al. (2021). Modern perspectives on covalent and reversible covalent inhibitors: From selectivity to clinical translation. Journal of Medicinal Chemistry, 64(17), 12534–12566.
  • Mun, J. Y., et al. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 23(9), 2173. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358–1375.
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  • Sino Biological. Protein Kinase Classified by Substrates. [Link]

  • Abdel-Halim, M., et al. (2022). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 27(9), 2736. [Link]

  • Watterson, D. M., et al. (2013). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of neuroinflammation, 10, 1-19. [Link]

  • Miller, A. L., et al. (2005). p38 Mitogen-activated protein kinase (MAPK) is a key mediator in glucocorticoid-induced apoptosis of lymphoid cells: correlation between p38 MAPK activation and site-specific phosphorylation of the human glucocorticoid receptor at serine 211. Molecular endocrinology, 19(6), 1569–1583. [Link]

  • ResearchGate. IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. [Link]

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  • Zhang, T., et al. (2020). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 40(5), 1837-1875. [Link]

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Validation

A Senior Application Scientist's Guide to {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic Acid: A Comparative Analysis in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical compar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, a key building block, against its non-fluorinated counterparts and alternative synthetic strategies. By delving into its applications, supported by experimental data and detailed protocols, we aim to illuminate the profound impact of this reagent in the synthesis of targeted therapeutics, particularly kinase inhibitors.

The Fluorine Advantage in the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and indoles.[1] The introduction of a fluorine atom at the 4-position of this core, yielding {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, imparts a unique set of physicochemical properties that can be strategically exploited in drug design.

The high electronegativity of the fluorine atom has a significant electron-withdrawing effect, which can modulate the pKa of the pyridine nitrogen, rendering it less basic. This reduction in basicity can be advantageous for improving oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often leading to enhanced metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.

Comparative Performance in Suzuki-Miyaura Coupling

While electron-rich (non-fluorinated) aryl boronic acids often exhibit higher reactivity and can provide better yields under milder conditions, the use of modern catalyst systems with bulky, electron-rich phosphine ligands has largely overcome the challenges associated with coupling electron-deficient heteroaryl boronic acids like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridine ring, potentially slowing the transmetalation step in the catalytic cycle. However, this can often be compensated for by optimizing reaction conditions.

Feature{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acidNon-fluorinated 1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid
Reactivity Generally lower due to electron-withdrawing fluorine.Generally higher due to more electron-rich nature.
Reaction Conditions May require more forcing conditions (higher temperature, stronger base, more active catalyst).Often proceeds under milder conditions.
Yields Moderate to good yields (typically 60-90%) can be achieved with optimized conditions.[3]Good to excellent yields are often readily achieved.
Side Reactions Prone to protodeboronation under harsh basic conditions.Also susceptible to protodeboronation.
Advantages of Product The resulting fluorinated biaryl often exhibits improved metabolic stability and target affinity.[2]Simpler reaction setup in some cases.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid with a generic aryl bromide. Optimization may be necessary for specific substrates.

Materials:

  • {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling electron-deficient heteroaryl halides and boronic acids. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good choice as it is less likely to cause side reactions like protodeboronation compared to stronger bases.

  • Solvent (Dioxane/Water): The aqueous-organic solvent mixture is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Water also plays a role in the hydrolysis of the boronate ester intermediate.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Product Reductive Elimination->Ar-Ar' R-B(OH)2 {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid R-B(OH)2->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: A Comparative Analysis

A significant application of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is in the synthesis of kinase inhibitors. The 7-azaindole scaffold is a common hinge-binding motif in many kinase inhibitors, and the introduction of a fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for autoimmune diseases.[6] The development of p38 inhibitors has seen the successful application of the 4-fluoro-7-azaindole scaffold.

CompoundStructurep38α IC₅₀ (nM)Rationale for Fluorination
Non-fluorinated Analog 3-phenyl-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine>1000-
Fluorinated Analog (42c) 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine10The fluorine atom engages in favorable interactions within the ATP-binding pocket, significantly increasing potency.[6][7]

The X-ray crystal structure of the fluorinated analog bound to p38 revealed that the fluorine atom is positioned in a hydrophobic pocket, where it makes favorable van der Waals contacts. This highlights the importance of strategic fluorination in optimizing ligand-protein interactions.

Case Study: VEGFR-2 Inhibitors

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl} -based Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

Alternative Synthetic Strategies: A Comparison

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of aryl-7-azaindoles.

MethodDescriptionAdvantagesDisadvantages
Suzuki-Miyaura Coupling Palladium-catalyzed reaction between a boronic acid/ester and an aryl halide.High functional group tolerance, commercially available reagents, well-established protocols.[4]Boronic acids can be unstable; potential for protodeboronation.
Stille Coupling Palladium-catalyzed reaction between an organostannane and an aryl halide.Generally high yielding and tolerant of a wide range of functional groups.Toxicity of organotin reagents and byproducts is a major concern.
Heck Coupling Palladium-catalyzed reaction of an alkene with an aryl halide.Atom-economical.Limited to the synthesis of vinyl-substituted azaindoles unless followed by further transformations.
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation.Useful for synthesizing amino-substituted azaindoles.Not a direct C-C bond-forming reaction for creating the biaryl core.

For the synthesis of the core biaryl structure of many kinase inhibitors, the Suzuki-Miyaura coupling remains the method of choice due to its balance of reactivity, functional group tolerance, and the lower toxicity of its reagents compared to alternatives like the Stille coupling.

Conclusion and Future Outlook

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a valuable and versatile building block in modern medicinal chemistry. Its strategic application, primarily through the Suzuki-Miyaura cross-coupling reaction, has enabled the synthesis of potent and selective kinase inhibitors with improved pharmacokinetic profiles. The electron-withdrawing nature of the fluorine atom, while slightly reducing reactivity in cross-coupling reactions, imparts desirable properties to the final drug candidates, including enhanced metabolic stability and target affinity.

As our understanding of the subtle effects of fluorination on molecular properties and biological activity continues to grow, we can expect to see the even more strategic and widespread use of reagents like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid in the design of next-generation therapeutics. The continued development of more active and robust catalyst systems will further expand the scope and utility of this important synthetic tool.

References

  • PubMed. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. [Link]

  • ResearchGate. Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • PubMed. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. [Link]

  • PMC. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles. [Link]

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • Dove Medical Press. New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]

  • PMC. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • RSC Publishing. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • Taylor & Francis Online. VEGFR-2 inhibitor – Knowledge and References. [Link]

  • PMC. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PMC. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

  • ResearchGate. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • ResearchGate. The impact of fluorination on the structure and properties of self-assembled monolayer films | Request PDF. [Link]

  • PMC. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

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Safety & Regulatory Compliance

Safety

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid proper disposal procedures

As a Senior Application Scientist, I understand that moving from discovery to development requires not only innovative science but also an unwavering commitment to safety and operational excellence. The proper handling a...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only innovative science but also an unwavering commitment to safety and operational excellence. The proper handling and disposal of specialized reagents like {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed framework for the responsible disposal of this compound, grounded in its chemical properties and established safety protocols.

Hazard Profile and Risk Assessment

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (CAS No. 1626336-01-3) is a heterocyclic boronic acid derivative.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be constructed by examining analogous boronic acids and pyrrolopyridine structures. This approach allows for a robust risk assessment based on established data for the functional groups present.

Boronic acids as a class are generally recognized as irritants.[2] The pyrrolopyridine core, a bioisostere of indole, also contributes to the compound's reactivity and potential biological activity. The hazard classifications below are a composite from representative SDSs for similar chemical structures and should be considered the minimum standard for handling and disposal.[3][4][5][6][7][8]

Table 1: Representative Hazard Profile for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Hazard ClassificationGHS Hazard StatementCommon Precautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312, P330

The Chemical Rationale for Boronic Acid Disposal

Understanding the chemistry of boronic acids is fundamental to their safe disposal. Boronic acids are Lewis acids due to the electron-deficient boron atom.[9] This property governs their reactivity and provides a key mechanism for their neutralization and disposal.

A critical reaction is the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species in the presence of a base. This transformation is central to disposal protocols. Treating boronic acid waste with a mild base (e.g., sodium bicarbonate or dilute sodium hydroxide) converts it to the corresponding boronate salt.[10][11] This salt is significantly more water-soluble than the parent boronic acid, facilitating its removal and dilution in aqueous waste streams.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for various forms of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid waste. All disposal actions must be in full compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]

DisposalWorkflow Disposal Decision Workflow for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid start_node Identify Waste Type decision_node1 Solid, Liquid, or Labware? start_node->decision_node1 Waste Stream decision_node decision_node protocol_node protocol_node final_node Dispose via Certified Hazardous Waste Contractor decision_node2 Contaminated with other reagents? decision_node1->decision_node2 Solid decision_node3 Aqueous or Organic Solvent? decision_node1->decision_node3 Liquid protocol_node_D Protocol D: Decontamination & Disposal of Labware decision_node1->protocol_node_D Labware protocol_node_A Protocol A: Disposal of Gross/ Uncontaminated Solid decision_node2->protocol_node_A No (Pure) protocol_node_B Protocol B: Disposal of Contaminated Solid Waste decision_node2->protocol_node_B Yes (Mixture) protocol_node_C Protocol C: Neutralization & Disposal of Aqueous Waste decision_node3->protocol_node_C Aqueous protocol_node_E Protocol E: Disposal of Organic Solvent Waste decision_node3->protocol_node_E Organic protocol_node_D->final_node protocol_node_A->final_node protocol_node_B->final_node final_node_sewer Dispose to Sanitary Sewer (pending institutional approval) protocol_node_C->final_node_sewer protocol_node_E->final_node

Caption: Decision workflow for selecting the appropriate disposal protocol.

Step-by-Step Disposal Protocols

Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles with side shields.[3][4][15]

Protocol A: Disposal of Gross/Uncontaminated Solid Waste

This protocol applies to expired, unused, or excess solid {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

  • Segregation: Ensure the waste is not mixed with any other chemical waste.

  • Packaging: Place the solid in a clearly labeled, sealed container. The label should include the full chemical name, CAS number, and appropriate hazard pictograms (e.g., irritant).

  • Collection: Store the container in a designated satellite accumulation area for hazardous waste.

  • Final Disposal: Transfer the waste to your institution's Environmental Health & Safety (EHS) department for disposal via a licensed hazardous waste contractor.[3][7]

Protocol B: Disposal of Contaminated Solid Waste

This applies to solid waste from reaction workups, such as filtered solids or residues mixed with other non-hazardous solids (e.g., drying agents, celite).

  • Packaging: Collect all contaminated solid waste in a dedicated, sealed container.

  • Labeling: Label the container as "Hazardous Waste" and list all chemical components, including {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid and any other reagents or solvents.

  • Collection & Disposal: Store and transfer the waste for professional disposal as described in Protocol A.

Protocol C: Neutralization & Disposal of Aqueous Waste

This protocol is for aqueous solutions containing residual {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, such as from a reaction workup. This procedure aims to render the waste less hazardous for potential sewer disposal, which must be approved by your institution's EHS department.[16]

  • Initial Check: Ensure the aqueous waste does not contain heavy metals, halogenated solvents, or other chemicals prohibited from drain disposal.[17]

  • pH Measurement: Measure the pH of the aqueous solution.

  • Neutralization: While stirring in a chemical fume hood, slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide to the aqueous waste. The goal is to adjust the pH to a neutral range (typically between 6.0 and 9.0, per institutional guidelines).[18] This converts the boronic acid to its more soluble boronate form.

  • Dilution & Disposal: Once neutralized, and only with prior institutional approval, the solution may be disposed of down the sanitary sewer with copious amounts of running water (a 100-fold excess of water is a good rule of thumb).[16] If drain disposal is not permitted, collect the neutralized solution in a labeled hazardous waste container.

Protocol D: Decontamination & Disposal of Contaminated Labware

This applies to disposable items like gloves, weigh boats, and pipette tips, as well as non-disposable glassware.

  • Gross Decontamination: Rinse non-disposable glassware three times with an appropriate solvent (e.g., acetone, ethanol) to remove residual boronic acid. Collect these rinses as organic solvent waste (see Protocol E).

  • Aqueous Wash: Wash the rinsed glassware with soap and water.

  • Solid Waste: Collect all disposable contaminated items (gloves, wipes, etc.) in a sealed bag or container labeled as "Solid Hazardous Waste" with the chemical name.

  • Final Disposal: Dispose of the solid waste container through your institution's EHS-managed waste stream.

Protocol E: Disposal of Organic Solvent Waste

This applies to organic solutions or solvent rinses containing {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.

  • Segregation: Collect this waste in a dedicated, properly vented, and sealed container for non-halogenated or halogenated organic waste, as appropriate.

  • Labeling: Clearly label the container with the names of all constituents.

  • Final Disposal: Manage the container as hazardous waste for collection and disposal by a certified contractor. Never dispose of organic solvents down the drain.

By implementing these scientifically-grounded procedures, research professionals can ensure the safe and compliant disposal of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, protecting both laboratory personnel and the environment.

References

  • Pyridine, alkyl derivatives: Human health tier II assessment . (2015). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • Safety Data Sheet - (2-Methylpropyl)boronic acid . (2023). Fisher Scientific. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . (1978). U.S. Environmental Protection Agency (EPA). [Link]

  • Trying to remove a boronic acid in a workup. Help! . (2017). Reddit r/chemistry. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, Biomedical Engineering. [Link]

  • How to Dispose of Used Acid: A Safe and Responsible Guide . (2024). Greenflow. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains . Ball State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . (2021). MDPI. [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity . (2015). Accounts of Chemical Research. [Link]

  • Disposal Handbook: A Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . (1998). U.S. Environmental Protection Agency (EPA). [Link]

  • 1H-Pyrrolo(2,3-b)pyridin-4-ylboronic acid PubChem Page . PubChem. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability & Risk. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. As a specialized heterocyclic bo...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. As a specialized heterocyclic boronic acid, this compound is integral to modern synthetic chemistry, particularly in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from the established hazard profiles of its core chemical classes: boronic acids and fluorinated heterocyclic compounds. Adherence to these protocols is critical for ensuring personnel safety and environmental integrity.

Hazard Assessment: A Synthesis of Known Risks

To establish a robust safety framework, we must analyze the hazards associated with the compound's constituent parts. This approach allows us to anticipate potential risks and implement appropriate protective measures.

  • Boronic Acid Class Hazards : Boronic acids are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] While relatively stable compared to other organometallic reagents, they are not benign.[3] As a class, they are consistently identified as causing skin irritation, serious eye irritation, and respiratory irritation.[4][5] Ingestion is also considered harmful.[4][5] The primary physical risk when handling these compounds as solids is the inhalation of fine dust particles.

  • Fluorinated Heterocyclic Core : The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[6][7] However, the strong electron-withdrawing nature of fluorine can alter the molecule's reactivity and biological interactions.[6] While the carbon-fluorine bond is exceptionally strong, metabolic pathways or specific chemical conditions can lead to its cleavage, potentially releasing fluoride ions, which can pose toxicological risks.[8][9][10]

  • Compound Form : {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is typically supplied as a solid. This physical state necessitates stringent controls to prevent the generation and inhalation of dust.

The following table summarizes the anticipated hazard profile based on analogous compounds.

Hazard ClassificationGHS Hazard StatementRationale and Key Precautions
Acute Oral Toxicity H302: Harmful if swallowedBased on general boronic acid toxicity.[4][5] Do not ingest. Practice excellent personal hygiene.
Skin Irritation H315: Causes skin irritationA consistent hazard for boronic acids.[5] Avoid all skin contact.
Eye Irritation H319: Causes serious eye irritationA consistent hazard for boronic acids.[5] Particulate matter poses a significant risk.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust is a primary exposure route for solid compounds.[4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory for handling this compound. The selection of specific PPE is contingent on the scale and nature of the operation being performed.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles & face shieldChemical-resistant gloves (e.g., Nitrile)Lab coatMandatory: Work within a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation Chemical splash gogglesChemical-resistant glovesLab coatMandatory: Work within a certified chemical fume hood.
Reaction Setup & Monitoring Chemical splash gogglesChemical-resistant glovesLab coatWork within a certified chemical fume hood.
Waste Handling & Disposal Chemical splash goggles & face shieldChemical-resistant glovesLab coatWork within a certified chemical fume hood.
Detailed PPE Specifications
  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory at all times when the compound or its solutions are being handled. They provide a 360-degree seal around the eyes, protecting from splashes and airborne particulates.

    • Face Shield : A full-face shield must be worn over safety goggles during operations with a high splash potential or when handling the solid powder outside of a contained system (e.g., cleaning spills). This provides a critical secondary layer of protection for the entire face.[11]

  • Skin and Body Protection :

    • Lab Coat : A flame-resistant lab coat with full-length sleeves is the minimum requirement. Ensure it is fully buttoned.

    • Chemical-Resistant Gloves : Nitrile gloves are a suitable initial choice for handling the solid and for incidental contact with solutions. If working with specific solvents for extended periods, consult a glove compatibility chart to ensure adequate protection. Always double-glove when handling highly pure material or preparing stock solutions. Dispose of the outer glove immediately upon any sign of contamination.

  • Respiratory Protection :

    • The primary and most effective method of respiratory protection is the use of engineering controls. All handling of solid {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid must be performed in a certified chemical fume hood or a ventilated balance enclosure. This contains dust at the source, providing the highest level of protection.[4][12]

    • In the rare event of an emergency spill cleanup outside of a fume hood, a NIOSH-approved respirator with P100 (HEPA) filters is required.

Operational and Disposal Plans

A self-validating protocol ensures that safety is integrated into every step of the workflow.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure the fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Weighing and Transfer :

    • Perform all weighing operations on a tared weigh paper or in a clean, dry beaker within a ventilated enclosure or fume hood.

    • Use spatulas and other tools gently to avoid creating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction :

    • Add solvent to the solid slowly to prevent splashing.

    • If the dissolution is exothermic, use an ice bath for temperature control.

    • Keep all reaction vessels capped or covered to the extent feasible.

  • Post-Handling Cleanup :

    • Carefully wipe down the work surface in the fume hood with a damp paper towel to collect any residual dust. Dispose of the towel as hazardous waste.

    • Decontaminate all glassware before removing it from the fume hood.

Step-by-Step Disposal Protocol

Chemical waste from this compound must be treated as hazardous.

  • Waste Segregation : Collect all waste containing {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid, including excess solid, solutions, and contaminated materials (gloves, weigh papers, paper towels), in a dedicated hazardous waste container.[12] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[12]

  • Containerization and Labeling :

    • Use a chemically compatible, sealable container (e.g., glass or polyethylene).[13]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid".

  • Empty Container Decontamination :

    • Empty containers that held the pure compound must be decontaminated before disposal.[12]

    • Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all three rinsates and add them to your hazardous waste container. [12]

    • After the triple rinse and air drying in a fume hood, deface the original label. The container can then be disposed of according to institutional guidelines for clean glassware or plastic.

  • Final Disposal : Store the sealed and labeled waste container in a designated satellite accumulation area. Contact your EHS department for pickup and final disposal.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is_solid Is the material in solid (powder) form? start->is_solid fume_hood MANDATORY: Work in a certified chemical fume hood or ventilated enclosure. is_solid->fume_hood Yes is_splash_risk Is there a risk of splashing or aerosol generation? is_solid->is_splash_risk No (Solution) fume_hood->is_splash_risk goggles Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat is_splash_risk->goggles No face_shield Enhanced PPE: Add Full Face Shield (worn over goggles) is_splash_risk->face_shield Yes end Proceed with Caution goggles->end face_shield->end

Caption: PPE selection workflow for handling the target compound.

References

  • Lab Alley. How To Safely Dispose of Boric Acid.

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.

  • Chemtalk. (2022, April 29). Boric acid.

  • Dakenchem. Understanding Boronic Acids: Properties, Handling, and Sourcing.

  • BenchChem. (2025). Essential Procedures for the Proper Disposal of ARI-3531.

  • E-Z-Rect. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.

  • BenchChem. (2025). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.

  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Labinsights. (2023, May 8). The Things You Need To Know About Boronic Acids.

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a representative boronic acid.

  • ResearchGate. Fluorine in heterocyclic chemistry.

  • Rácz, A., Bősze, S., & Gáti, T. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8946.

  • Boron Molecular. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.

  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet for 4-(Diphenylamino)phenylboronic acid.

  • CymitQuimica. (2024, December 19). Safety Data Sheet for (6-(Difluoromethoxy)pyridin-3-yl)boronic acid.

  • Fisher Scientific. Safety Data Sheet for 1-Methylindazole-6-boronic acid.

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. PMC - NIH.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a representative air-sensitive compound.

  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
Reactant of Route 2
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
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